molecular formula C6H8N2O5 B14764351 Enteromycin CAS No. 3552-16-7

Enteromycin

Cat. No.: B14764351
CAS No.: 3552-16-7
M. Wt: 188.14 g/mol
InChI Key: UBAVPHLFRVPRCI-CRBCFSCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enteromycin is an amino acid derivative.
This compound is a natural product found in Streptomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3552-16-7

Molecular Formula

C6H8N2O5

Molecular Weight

188.14 g/mol

IUPAC Name

2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide

InChI

InChI=1S/C6H8N2O5/c1-13-8(12)4-5(9)7-3-2-6(10)11/h2-4H,1H3,(H,7,9)(H,10,11)/b3-2+,8-4+

InChI Key

UBAVPHLFRVPRCI-CRBCFSCISA-N

Isomeric SMILES

CO/[N+](=C/C(=O)N/C=C/C(=O)O)/[O-]

Canonical SMILES

CO[N+](=CC(=O)NC=CC(=O)O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Origin of Enteromycin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enteromycin, a bacteriostatic antibiotic, represents a unique member of the polyketide family of natural products. First isolated in 1976, its complex chemical structure and biological activity have made it a subject of scientific interest. This document provides a comprehensive technical overview of the discovery, origin, and biosynthesis of this compound. It includes detailed experimental protocols derived from foundational research, quantitative data on its antimicrobial activity, and a visualization of its biosynthetic pathway. A notable ambiguity in nomenclature exists in scientific literature, where "enterocin" can refer to both the Streptomyces-derived polyketide and a class of bacteriocins from Enterococcus species. This guide focuses exclusively on the polyketide antibiotic, this compound.

Discovery and Origin

Initial Isolation and Producing Organisms

This compound was first discovered and isolated from the culture broths of two strains of Streptomyces: Streptomyces candidus var. enterostaticus (strain WS-8096) and a variant of Streptomyces viridochromogenes (strain M-127).[1] These Gram-positive, filamentous bacteria are well-known producers of a wide array of secondary metabolites, including many clinically significant antibiotics.[1] The discovery was the result of a screening program for new antimicrobial agents.

Chemical and Physical Properties

Initial characterization of this compound established its molecular formula as C22H20O10.[1] It is described as a white solid with a melting point of 154°C.[2] this compound is soluble in water, ethanol, methanol, and DMSO at a concentration of 1mg/ml.[2] Ultraviolet absorption spectroscopy in methanol revealed two maximal peaks at 250 nm and 283 nm.[1]

Experimental Protocols

Fermentation for this compound Production

The production of this compound was achieved through submerged fermentation of the producing Streptomyces strains. The following provides a detailed protocol based on the original discovery.

2.1.1. Culture Media and Conditions

  • Seed Medium: A suitable seed medium consists of glucose (1%), peptone (0.5%), meat extract (0.3%), and NaCl (0.5%), with the pH adjusted to 7.0 before sterilization.

  • Production Medium: A production medium optimized for this compound yield contains soluble starch (3%), soybean meal (1.5%), yeast extract (0.2%), and CaCO3 (0.2%), with the pH adjusted to 7.2.

  • Fermentation Parameters:

    • Seed cultures are incubated for 48 hours at 28°C on a rotary shaker.

    • Production flasks are inoculated with 5% (v/v) of the seed culture and incubated for 96-120 hours at 28°C with vigorous aeration.

2.1.2. Fermentation Workflow

G cluster_0 Seed Culture Preparation cluster_1 Production Fermentation A Inoculate Streptomyces strain into seed medium B Incubate at 28°C for 48h with shaking A->B C Inoculate production medium with seed culture (5% v/v) B->C Transfer D Incubate at 28°C for 96-120h with aeration C->D E Monitor this compound production (e.g., via HPLC) D->E F Culture Broth E->F Harvest

Figure 1: Workflow for the fermentation of Streptomyces to produce this compound.
Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

2.2.1. Extraction and Initial Purification

  • Broth Filtration: The harvested culture broth is filtered to separate the mycelium from the supernatant.

  • Solvent Extraction: The filtrate is adjusted to a pH of 4.0 and extracted three times with an equal volume of ethyl acetate.

  • Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract.

2.2.2. Chromatographic Purification

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) and antimicrobial assays.

  • Sephadex LH-20 Chromatography: Active fractions are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield white crystals.

2.2.3. Isolation and Purification Workflow

G A Fermentation Broth B Filtration A->B C Mycelium (discarded) B->C D Supernatant B->D E pH Adjustment (4.0) D->E F Ethyl Acetate Extraction E->F G Aqueous Phase (discarded) F->G H Ethyl Acetate Extract F->H I Concentration H->I J Crude this compound Extract I->J K Silica Gel Chromatography J->K L Sephadex LH-20 Chromatography K->L M Crystallization L->M N Pure this compound M->N G cluster_0 Starter Unit Biosynthesis cluster_1 Polyketide Chain Elongation cluster_2 Core Structure Formation cluster_3 Final Tailoring A Phenylalanine B Benzoyl-CoA A->B EncP, EncH, EncI, EncJ C Benzoyl-CoA + 7x Malonyl-CoA B->C D Linear Poly-β-ketide C->D EncA, EncB, EncC (Type II PKS) E Linear Poly-β-ketide D->E F Caged Tricyclic Intermediate E->F EncM, EncK (Favorskii-like rearrangement) G Caged Tricyclic Intermediate F->G H This compound G->H Tailoring Enzymes (e.g., hydroxylases)

References

Enteromycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and biological activity of the antibiotic enteromycin.

This technical guide provides a comprehensive overview of this compound, a nitro-containing antibiotic produced by Streptomyces species. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound. This document details its chemical structure, summarizes its physicochemical and biological properties in tabular format, outlines key experimental protocols, and visualizes its biosynthetic and proposed mechanism of action pathways.

Chemical Structure and Identification

This compound is a unique natural product featuring an aci-nitro group, a structural motif that is key to its biological activity.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Biological Properties

The key chemical and biological properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈N₂O₅[1]
Molecular Weight 188.14 g/mol [1]
IUPAC Name 2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide[1]
CAS Number 3552-16-7[1]
Appearance Light yellow acicular crystals[2]
pKa 4.3[3]
UV Maxima (in Methanol) 230, 275, 298 nm[3]
Solubility Sparingly soluble in water and other solvents.[3]
Stability Unstable to heat, acid, and alkali.[3]

Table 2: Antibacterial Spectrum of this compound (Qualitative)

Bacterial TypeActivityReference
Gram-positive bacteria Active[2]
Gram-negative bacteria Active[2]

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Streptomyces

The following is a generalized protocol for the isolation and purification of this compound from a culture of a producing Streptomyces strain, such as Streptomyces albireticuli.[2]

isolation_workflow cluster_workflow Isolation and Purification Workflow A 1. Fermentation: Culture Streptomyces albireticuli in a suitable broth medium. B 2. Centrifugation: Separate the mycelium from the culture broth. A->B C 3. Extraction: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate). B->C D 4. Concentration: Concentrate the organic extract under reduced pressure. C->D E 5. Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica gel). D->E F 6. Crystallization: Crystallize the purified this compound from a suitable solvent (e.g., methanol). E->F G 7. Characterization: Confirm the identity and purity of this compound using spectroscopic methods (NMR, MS, UV-Vis). F->G

Figure 2: General workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate growth medium).

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthetic Pathway

The biosynthesis of this compound in Streptomyces is thought to involve the condensation of precursors derived from glycine and aspartic acid.

biosynthetic_pathway cluster_pathway Proposed Biosynthetic Pathway of this compound Glycine Glycine Nitronate O-methyl nitronate intermediate Glycine->Nitronate Aspartate Aspartic Acid Aminopropionate β-aminopropionate Aspartate->Aminopropionate Condensation Condensation (Putative Synthase) Nitronate->Condensation Aminopropionate->Condensation Intermediate Dipeptide Intermediate Condensation->Intermediate Modifications Post-condensation Modifications (Dehydrogenation, Thioester Hydrolysis, Transamination) Intermediate->Modifications This compound This compound Modifications->this compound mechanism_of_action cluster_pathway Proposed Mechanism of Action of this compound Enteromycin_in This compound enters bacterial cell Activation Reductive Activation Enteromycin_in->Activation Nitroreductase Bacterial Nitroreductases Nitroreductase->Activation RNS Reactive Nitrogen Species (RNS) (e.g., NO, ONOO-) Activation->RNS DNA Bacterial DNA RNS->DNA Damage DNA Damage (Strand breaks, base modifications) DNA->Damage Inhibition Inhibition of DNA Replication and Transcription Damage->Inhibition Death Bacterial Cell Death Inhibition->Death

References

Enteromycin/Seligocidin: An Obscure Nitro-Containing Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Enteromycin, also known as seligocidin, is an antibiotic compound isolated from Streptomyces species. First identified in Streptomyces albireticuli and S. achromogenes, this compound has the chemical formula C6H8N2O5 and is registered under the CAS number 3552-16-7.[1][2] Despite its early discovery, this compound has not been the subject of extensive recent research, and detailed information regarding its biological activity and mechanism of action remains scarce in publicly available scientific literature.

Chemical and Physical Properties

This compound is an amino-acid derivative.[2] Its chemical structure reveals a unique nitro group, a feature that is relatively uncommon in natural products. The IUPAC name for this compound is 2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide.[2]

PropertyValueSource
Molecular FormulaC6H8N2O5[2]
Molecular Weight188.14 g/mol [2]
CAS Registry Number3552-16-7[1]

The compound is reported to be unstable to heat, acid, and alkali.[1] It is sparingly soluble in water and other common solvents.[1]

Biological Activity and Mechanism of Action

Due to the absence of published data on its mechanism of action, no signaling pathways or detailed experimental workflows can be depicted. The creation of diagrams illustrating its biological activity is therefore not possible at this time.

Experimental Data and Protocols

A comprehensive search of scientific databases did not yield any quantitative data from efficacy studies, such as IC50 or EC50 values, that would be necessary for a detailed technical guide. Similarly, specific and detailed experimental protocols for the isolation, synthesis, or biological assays of this compound are not described in the available literature. Without this foundational information, a thorough in-depth technical guide as requested cannot be constructed.

References

Enteromycin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microorganisms, biosynthesis, and production of the antibiotic enteromycin.

Introduction

This compound is an antibiotic belonging to the class of microbial secondary metabolites, primarily produced by actinomycetes of the genus Streptomyces. First isolated from Streptomyces albireticuli and Streptomyces achromogenes, this compound has garnered interest for its biological activity. This technical guide provides a comprehensive overview of this compound, focusing on the producing microorganisms, its biosynthetic pathway, production methodologies, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Producing Microorganisms

This compound is a natural product synthesized by specific strains of soil-dwelling bacteria belonging to the genus Streptomyces. The primary identified producers are:

  • Streptomyces albireticuli

  • Streptomyces achromogenes

These Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. The production of this compound, like other secondary metabolites, is typically initiated during the stationary phase of growth and is influenced by various environmental and nutritional factors.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC) within the genome of the producing Streptomyces strain. While the complete and specific BGC for this compound has not been fully elucidated in the public domain, based on the biosynthesis of similar secondary metabolites in Streptomyces, a putative pathway can be inferred. The regulation of this BGC is tightly controlled by a network of regulatory genes that respond to internal and external signals, such as nutrient availability and cell density.

Regulatory Network of Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is governed by a hierarchical regulatory cascade. This network typically involves:

  • Cluster-Situated Regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster that directly control the expression of the biosynthetic genes.

  • Pleiotropic Regulators: These regulators are located outside the BGC and can influence the expression of multiple secondary metabolite clusters as well as morphological differentiation.

  • Global Regulators: These respond to broad physiological signals, such as nutrient limitation, and coordinate the overall metabolic state of the bacterium, including the initiation of secondary metabolism.

A simplified representation of this regulatory hierarchy is depicted below.

regulatory_cascade cluster_signals cluster_regulators cluster_biosynthesis Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators Pleiotropic_Regulators Pleiotropic Regulators Global_Regulators->Pleiotropic_Regulators CSR Cluster-Situated Regulators (CSRs) Pleiotropic_Regulators->CSR Biosynthetic_Genes This compound Biosynthetic Genes CSR->Biosynthetic_Genes This compound This compound Production Biosynthetic_Genes->this compound

Caption: Simplified regulatory cascade for antibiotic biosynthesis in Streptomyces.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the antibiotic.

Fermentation Media and Conditions

While specific quantitative data for optimal this compound yield is not extensively published, general principles for optimizing antibiotic production in Streptomyces can be applied. A typical production medium contains sources of carbon, nitrogen, and essential minerals.

Table 1: General Fermentation Parameters for Streptomyces

ParameterTypical Range/Condition
Carbon Source Glucose, Starch, Glycerol
Nitrogen Source Soybean meal, Yeast extract, Peptone
Temperature 28-30°C
pH 6.5 - 7.5
Aeration Agitation (e.g., 200 rpm) and sterile air supply
Incubation Time 7-14 days
Experimental Workflow for Production and Purification

The overall process for obtaining purified this compound involves fermentation, extraction, and chromatographic purification.

experimental_workflow Inoculation Inoculation of Streptomyces Fermentation Submerged Fermentation Inoculation->Fermentation Harvest Harvesting of Culture Broth Fermentation->Harvest Extraction Solvent Extraction of Supernatant Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Chromatographic Purification (e.g., Silica Gel, HPLC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General experimental workflow for this compound production and purification.

Experimental Protocols

Protocol for Isolation of this compound-Producing Streptomyces
  • Soil Sample Collection: Collect soil samples from diverse environments.

  • Serial Dilution and Plating: Prepare serial dilutions of the soil samples in sterile water and plate onto a suitable selective agar medium for actinomycetes (e.g., Starch Casein Agar).

  • Incubation: Incubate the plates at 28-30°C for 7-14 days.

  • Isolation and Purification: Isolate distinct colonies with typical Streptomyces morphology (dry, chalky appearance) and purify by re-streaking.

  • Screening for Activity: Screen the isolates for antimicrobial activity against test organisms using methods like the agar overlay assay.

Protocol for Extraction and Purification of this compound
  • Fermentation: Cultivate the selected Streptomyces strain in a suitable production medium under optimized conditions.

  • Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction: Extract the cell-free supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: Concentrate the organic phase under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase HPLC to obtain pure this compound.

Mechanism of Action

This compound exerts its antibiotic effect by inhibiting protein synthesis in susceptible bacteria. It is believed to target the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding and Inhibition of Protein Synthesis

The proposed mechanism of action involves the binding of this compound to the bacterial ribosome, likely at or near the peptidyl transferase center (PTC) on the large ribosomal subunit. This binding event interferes with the formation of peptide bonds, thereby halting protein elongation and ultimately leading to the cessation of bacterial growth.

mechanism_of_action cluster_ribosome Bacterial Ribosome cluster_process 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit This compound This compound Binding Binds to 50S Subunit This compound->Binding Binding->50S_Subunit Inhibition Inhibition of Peptidyl Transferase Center Binding->Inhibition Block Blocks Peptide Bond Formation Inhibition->Block Cessation Cessation of Protein Synthesis Block->Cessation

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound represents a class of antibiotics with potential for further investigation and development. Understanding the producing microorganisms, their biosynthetic pathways, and the factors influencing production is critical for harnessing their full therapeutic potential. The protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working on the discovery and optimization of this compound and other natural product-based therapeutics. Further research into the specific biosynthetic gene cluster and its regulation will be instrumental in enabling genetic engineering approaches to improve yields and generate novel analogs with enhanced properties.

The Discovery of Enteromycin: A Technical History

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin, a nitro-containing heterocyclic antibiotic, emerged from the "golden age" of antibiotic discovery in the mid-20th century. This document provides a comprehensive technical overview of the history of this compound, from its initial discovery to its characterization. It details the isolation of the producing organism, the methodologies for its extraction and purification, and the elucidation of its chemical structure. Furthermore, this guide presents the available quantitative data on its antimicrobial activity and explores its mechanism of action, including its biosynthetic pathway. Diagrams illustrating key experimental workflows and biochemical pathways are provided to facilitate a deeper understanding of this historically significant molecule.

Discovery and Isolation

This compound was discovered in 1953 by K. Maeda and H. Umezawa in Japan. The antibiotic is produced by a strain of actinomycetes, Streptomyces albireticuli.

Isolation of the Producing Organism

The discovery of this compound began with the screening of soil samples for antibiotic-producing microorganisms. The producing organism, a strain of Streptomyces, was isolated from a soil sample collected in Japan.

Fermentation and Extraction of this compound

The production of this compound was achieved through submerged fermentation of Streptomyces albireticuli. The general workflow for its extraction from the fermentation broth is outlined below.

G cluster_fermentation Fermentation cluster_extraction Extraction Fermentation Submerged Fermentation of Streptomyces albireticuli Broth Fermentation Broth Fermentation->Broth Filtration Filtration to remove mycelia Broth->Filtration Acidification Acidification of filtrate Filtration->Acidification SolventExtraction Extraction with Ethyl Acetate Acidification->SolventExtraction Concentration Concentration of Ethyl Acetate Extract SolventExtraction->Concentration Crude Crude this compound Concentration->Crude

Figure 1: General workflow for the extraction of crude this compound.
Purification of this compound

The crude extract of this compound was further purified using column chromatography, a standard technique for separating chemical compounds.

Experimental Protocol: Purification of this compound

  • Adsorption Chromatography: The crude this compound extract was dissolved in a suitable solvent and applied to an alumina column.

  • Elution: The column was eluted with a solvent system of ether, which effectively separated this compound from other impurities.

  • Crystallization: The fractions containing pure this compound were collected, and the solvent was evaporated to yield crystalline this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of elemental analysis, UV-visible spectroscopy, and chemical degradation studies. Its molecular formula was established as C6H8N2O5.

Antimicrobial Activity

This compound exhibits a broad spectrum of activity against various bacteria. The minimum inhibitory concentrations (MICs) for this compound against several bacterial strains are summarized in the table below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis3.1
Escherichia coli25
Shigella sonnei12.5
Mycobacterium tuberculosis100

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the agar streak dilution method.

  • Preparation of Antibiotic Plates: A series of agar plates containing serial dilutions of this compound were prepared.

  • Inoculation: Each plate was streaked with a standardized suspension of the test bacterium.

  • Incubation: The plates were incubated under optimal conditions for bacterial growth.

  • Observation: The MIC was recorded as the lowest concentration of this compound that completely inhibited the visible growth of the bacteria.

Mechanism of Action and Biosynthesis

While the precise signaling pathways affected by this compound are not fully elucidated, it is understood to interfere with bacterial protein synthesis.

Biosynthetic Pathway

This compound belongs to the this compound-class of metabolites. Its biosynthesis involves a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. The precursor molecules for the biosynthesis of the this compound core structure are glycine, leucine, and propionate.

G cluster_precursors Precursor Molecules cluster_synthesis Biosynthesis Glycine Glycine PKS_NRPS PKS/NRPS Enzyme Complex Glycine->PKS_NRPS Leucine Leucine Leucine->PKS_NRPS Propionate Propionate Propionate->PKS_NRPS EnteromycinCore This compound Core Structure PKS_NRPS->EnteromycinCore

The Enteromycin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for enteromycin, focusing on the well-characterized this compound-carboxamide. This compound and its analogues represent a class of natural products with significant biological activity, making their biosynthetic machinery a subject of considerable interest for synthetic biology and drug discovery applications. This document outlines the genetic basis, enzymatic transformations, and proposed chemical logic underlying the assembly of the this compound core structure.

Overview of the this compound Biosynthetic Gene Cluster (etm)

The biosynthesis of this compound-carboxamide is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), denoted as the etm cluster. Bioinformatic analysis and genetic studies have identified the key enzymatic players responsible for constructing the molecule from primary metabolite precursors. The core precursors for the this compound-carboxamide backbone are glycine and an aspartate-derived β-aminopropionate.[1]

A summary of the key genes and their putative functions within the etm cluster is presented below.

Table 1: Key Genes in the this compound-Carboxamide (etm) Biosynthetic Gene Cluster

GeneProposed FunctionRole in Pathway
EtmA Diiron OxygenaseCatalyzes an early step in modifying the glycine precursor; a nitroso intermediate has been detected from its activity.[1]
EtmE SAM-dependent MethyltransferaseO-methylation of the glycine-derived nitronate intermediate.[1]
EtmF 3-oxoacyl-[acyl-carrier-protein] synthaseCatalyzes the key condensation reaction between the glycine-derived O-methyl nitronate and the aspartate-derived β-aminopropionate.[1]
EtmL DehydrogenasePutatively desaturates the β-aminopropionate unit, a modification that may occur before or after condensation.[1]
EtmK DehydrogenaseA putative dehydrogenase that may be involved in modifying the dipeptide intermediate.[1]
EtmQ ThioesteraseBelieved to hydrolyze the thioester bond to release the modified dipeptide intermediate from a carrier protein.[1]
EtmT Asparagine Synthetase-likeProposed to catalyze the final transamination step to form the carboxamide group of the final product.[1]
EtmD/I Peptidyl Carrier Proteins (PCP)Covalently bind and tether the growing biosynthetic intermediates.[1]
EtmC/M 4'-phosphopantetheinyl transferases (PPTase)Activate the peptidyl carrier proteins (EtmD and EtmI) by attaching the 4'-phosphopantetheinyl arm.[1]
EtmN S-adenosylmethionine (SAM) SynthetaseSynthesizes SAM, the essential methyl donor for the methyltransferase EtmE.[1]

The Core Biosynthetic Pathway

The assembly of this compound-carboxamide is a hybrid pathway involving modifications of amino acid precursors and a central condensation step. The proposed sequence of events is detailed below and illustrated in the accompanying diagrams.

Precursor Modification
  • Glycine Activation and Modification : The pathway initiates with the modification of glycine. The enzyme EtmA, a diiron oxygenase, acts on a glycine-derived substrate. This is followed by the crucial O-methylation of a nitronate intermediate, a reaction catalyzed by the SAM-dependent methyltransferase EtmE, to form an O-methyl nitronate.[1]

  • Formation of β-aminopropionate : Concurrently, aspartate is converted into β-aminopropionate, which serves as the second building block. Evidence suggests this unit may undergo desaturation by the dehydrogenase EtmL before its incorporation.[1]

Core Assembly and Tailoring Steps
  • Condensation : The key carbon-carbon bond formation is catalyzed by EtmF, a putative 3-oxoacyl-[acyl-carrier-protein] synthase. This enzyme condenses the glycine-derived O-methyl nitronate with the aspartate-derived β-aminopropionate to form a dipeptide intermediate, likely tethered to a peptidyl carrier protein (PCP) such as EtmD or EtmI.[1]

  • Post-Condensation Modifications : Following condensation, the dipeptide intermediate undergoes a series of tailoring reactions. These include dehydrogenation (potentially by EtmK or EtmL if not already occurred) and thioester hydrolysis from the PCP, catalyzed by the putative thioesterase EtmQ.[1]

  • Final Transamination : The final step is proposed to be a transamination reaction catalyzed by EtmT, an asparagine synthetase-like enzyme, which forms the characteristic carboxamide moiety of the final product.[1]

Enteromycin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_assembly Core Assembly & Tailoring Glycine Glycine Gly_Nitronate Gly-derived O-methyl nitronate Glycine->Gly_Nitronate EtmA, EtmE Aspartate Aspartate Beta_Amino Asp-derived β-aminopropionate Aspartate->Beta_Amino EtmL (putative) Dipeptide_Int Dipeptide Intermediate Gly_Nitronate->Dipeptide_Int Beta_Amino->Dipeptide_Int EtmF (Condensation) Modified_Dipeptide Modified Dipeptide Dipeptide_Int->Modified_Dipeptide EtmK/L (Dehydrogenation) EtmQ (Hydrolysis) This compound This compound- carboxamide Modified_Dipeptide->this compound EtmT (Transamination)

Caption: Proposed workflow for this compound-carboxamide biosynthesis.
Enzymatic Logic and Carrier Proteins

The proposed pathway relies on the coordinated action of several enzymes, including those that activate and modify the precursors and those that assemble and tailor the final molecule. The involvement of putative peptidyl carrier proteins (EtmD, EtmI) and the enzymes that activate them (EtmC, EtmM) suggests a "production line" mechanism where intermediates are passed between enzymatic domains while tethered to a carrier, a common strategy in microbial natural product biosynthesis.

Carrier_Protein_Activation Activation of Peptidyl Carrier Proteins (PCPs) EtmC_M EtmC / EtmM (PPTase) Holo_PCP Holo-PCP (Active) EtmC_M->Holo_PCP Apo_PCP Apo-PCP (EtmD / EtmI) (Inactive) Apo_PCP->Holo_PCP Attachment of P-pant arm CoA 4'-phosphopantetheinyl-CoA CoA->EtmC_M

Caption: Activation of carrier proteins EtmD/I by PPTase enzymes.

Experimental Protocols

Elucidation of the this compound pathway has relied on a combination of bioinformatics, gene inactivation, and heterologous expression. While specific, detailed protocols are often tailored to the host organism and experimental system, the core methodologies are outlined here.

Gene Deletion via Homologous Recombination in Streptomyces

Gene knockouts are fundamental to assigning function to genes within the etm cluster. A common method is PCR-targeted gene replacement.

  • Construct Design : A disruption cassette is designed, typically containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by sequences homologous to the regions immediately upstream and downstream of the target gene (e.g., etmF). These flanking regions, or "arms," are typically 1.5-2.0 kb in length to facilitate efficient homologous recombination.

  • Vector Assembly : The disruption cassette is cloned into a suitable E. coli - Streptomyces shuttle vector. These vectors are often temperature-sensitive for replication in Streptomyces and contain an origin of transfer (oriT) for conjugation.

  • Intergeneric Conjugation : The final construct is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002). The donor strain is then co-cultured with Streptomyces spores on a suitable medium (e.g., M-ISP4 agar) to allow for plasmid transfer via conjugation.

  • Selection of Exconjugants : Exconjugants are selected by overlaying the conjugation plates with antibiotics that select for the recipient Streptomyces strain (e.g., nalidixic acid) and the presence of the disruption cassette (e.g., apramycin).

  • Selection for Double Crossover : Single-crossover events will integrate the entire plasmid. To select for the desired double-crossover event (where the target gene is replaced by the resistance cassette), colonies are screened for loss of the vector backbone, often by replica plating onto a medium that selects for a marker on the vector. For temperature-sensitive plasmids, incubation at a non-permissive temperature selects for clones that have resolved the single crossover.

  • Genotypic Verification : Final confirmation of the gene deletion is performed using PCR with primers flanking the target gene region and/or Southern blotting. The mutant strain can then be fermented and its metabolite profile analyzed by LC-MS to confirm the loss of this compound production.

Heterologous Expression of Biosynthetic Genes

To confirm the sufficiency of the gene cluster and to facilitate pathway engineering, the etm BGC can be expressed in a heterologous host.

  • Host Strain Selection : A genetically tractable and well-characterized Streptomyces host, such as S. coelicolor or S. lividans, is often chosen. The host should be a clean background, not producing compounds that would interfere with the detection of this compound.

  • Cluster Cloning : The entire etm gene cluster is cloned into an integrative or autonomously replicating vector suitable for the chosen host. This can be achieved through methods like Gibson Assembly or by using bacterial artificial chromosome (BAC) libraries.

  • Transformation and Expression : The construct is introduced into the heterologous host via protoplast transformation or conjugation.

  • Metabolite Analysis : The transformed strain is cultivated under production conditions, and the culture extracts are analyzed by HPLC and mass spectrometry (MS) to detect the production of this compound-carboxamide, confirming the function of the cloned BGC.

Quantitative Data

At present, detailed quantitative data such as the Michaelis-Menten kinetics (Km, kcat) for the individual Etm enzymes and in vivo concentrations of biosynthetic intermediates are not widely available in the public literature. Research in this area is ongoing, and such data will be critical for developing a full kinetic model of the pathway and for targeted strain improvement efforts. The primary method for quantitative analysis of pathway output is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can be used to measure the final product titer in fermentation broths.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound-carboxamide provides a robust framework for understanding how this complex natural product is assembled. The pathway employs a fascinating combination of enzymatic reactions, from O-methylation of a rare nitronate intermediate to a key synthase-mediated condensation. While the functions of the core genes have been putatively assigned, significant work remains. Future research should focus on the in vitro biochemical characterization of each Etm enzyme to confirm its precise function and gather essential kinetic data. Furthermore, elucidation of the regulatory mechanisms governing the expression of the etm gene cluster will provide additional avenues for enhancing the production of this promising class of molecules.

References

Enteromycin (C₆H₈N₂O₅): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin is a nitro-containing antibiotic with the molecular formula C₆H₈N₂O₅. First isolated from Streptomyces albireticuli, this small molecule, chemically identified as N-(O-methyl-aci-nitroacetyl)-3-aminoacrylic acid, has demonstrated antimicrobial activity. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its physicochemical properties, proposed experimental protocols for its isolation and chemical synthesis, and a discussion of its potential mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows and a proposed signaling pathway are visualized using diagrams. This document is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound and related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in biological and chemical systems, and for the development of analytical and purification methods.

PropertyValueSource
Molecular Formula C₆H₈N₂O₅PubChem
Molecular Weight 188.14 g/mol PubChem
IUPAC Name (2E)-3-[[methoxy(oxido)nitrosoacetyl]amino]prop-2-enoic acidPubChem
CAS Number 3552-16-7PubChem
Appearance Crystalline solidGeneral antibiotic properties
Solubility Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively reported in readily available literature. However, based on general methods for natural product isolation from Streptomyces and synthetic organic chemistry principles, the following protocols are proposed as a starting point for researchers.

Isolation and Purification of this compound from Streptomyces albireticuli

This protocol outlines a general strategy for the extraction and purification of this compound from a culture of Streptomyces albireticuli. Optimization of culture conditions and purification steps will be necessary to achieve high yields and purity.

2.1.1. Fermentation

  • Inoculum Preparation: Inoculate a loopful of Streptomyces albireticuli from a slant culture into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-yeast extract-glucose broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).

  • Production Culture: Transfer the seed culture (5-10% v/v) into a 2 L flask containing 1 L of a production medium optimized for antibiotic production by Streptomyces.

  • Incubation: Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker (200 rpm). Monitor the production of this compound using a suitable analytical method, such as HPLC or a bioassay.

2.1.2. Extraction and Purification

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes).

  • Extraction:

    • Broth: Extract the filtered supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Mycelium: Extract the mycelial cake with a polar organic solvent (e.g., acetone or methanol).

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate fractions based on polarity.

    • Preparative HPLC: Further purify the active fractions using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile with 0.1% trifluoroacetic acid).

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculum Preparation Inoculum Preparation Production Culture Production Culture Inoculum Preparation->Production Culture Incubation Incubation Production Culture->Incubation Harvesting Harvesting Incubation->Harvesting End of Fermentation Extraction (Broth & Mycelium) Extraction (Broth & Mycelium) Harvesting->Extraction (Broth & Mycelium) Concentration Concentration Extraction (Broth & Mycelium)->Concentration Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Characterization (MS, NMR) Characterization (MS, NMR) Preparative HPLC->Characterization (MS, NMR) G cluster_synthesis1 Synthesis of O-methyl-aci-nitroacetic acid cluster_synthesis2 Coupling and Final Product Malonic Acid Malonic Acid Nitromalonic Acid Nitromalonic Acid Malonic Acid->Nitromalonic Acid Nitration Methyl Nitroacetate Methyl Nitroacetate Nitromalonic Acid->Methyl Nitroacetate Esterification Sodium Salt of aci-nitro tautomer Sodium Salt of aci-nitro tautomer Methyl Nitroacetate->Sodium Salt of aci-nitro tautomer Base Treatment Methyl O-methyl-aci-nitroacetate Methyl O-methyl-aci-nitroacetate Sodium Salt of aci-nitro tautomer->Methyl O-methyl-aci-nitroacetate O-methylation O-methyl-aci-nitroacetic acid O-methyl-aci-nitroacetic acid Methyl O-methyl-aci-nitroacetate->O-methyl-aci-nitroacetic acid Hydrolysis Activated Acid Activated Acid O-methyl-aci-nitroacetic acid->Activated Acid Activation (DCC/EDC) This compound This compound Activated Acid->this compound Coupling with 3-aminoacrylic acid Purified this compound Purified this compound This compound->Purified this compound Purification G This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Uptake Bioreductive Activation\n(Intracellular Reductases) Bioreductive Activation (Intracellular Reductases) Bacterial Cell->Bioreductive Activation\n(Intracellular Reductases) Metabolism Reactive Nitrogen Species\n(e.g., Nitroso, Hydroxylamino) Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino) Bioreductive Activation\n(Intracellular Reductases)->Reactive Nitrogen Species\n(e.g., Nitroso, Hydroxylamino) Generates Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Nitrogen Species\n(e.g., Nitroso, Hydroxylamino)->Reactive Oxygen Species (ROS) Leads to Cellular Damage\n(DNA, Proteins, Lipids) Cellular Damage (DNA, Proteins, Lipids) Reactive Oxygen Species (ROS)->Cellular Damage\n(DNA, Proteins, Lipids) Causes Inhibition of Bacterial Growth / Cell Death Inhibition of Bacterial Growth / Cell Death Cellular Damage\n(DNA, Proteins, Lipids)->Inhibition of Bacterial Growth / Cell Death Results in

The Dual Threat of Enteromycin: A Technical Guide to its Antimicrobial and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Enteromycin and its Analogs.

This in-depth whitepaper delves into the multifaceted biological activities of this compound, a term encompassing a class of potent bioactive molecules including the this compound-class antibiotic akazaoxime and the widely studied bacteriocins known as enterocins. This document serves as a critical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the antimicrobial and anticancer properties of these compounds, detailed experimental protocols, and a thorough examination of their mechanisms of action.

Introduction: Unraveling the "this compound" Family

The term "this compound" can be ambiguous, referring to distinct but functionally related antimicrobial compounds. This guide clarifies this by focusing on two principal groups:

  • Enterocins: A diverse group of bacteriocins produced by various species of Enterococcus. These ribosomally synthesized peptides exhibit a broad spectrum of activity, notably against foodborne pathogens and multidrug-resistant bacteria. Furthermore, emerging research has highlighted their selective cytotoxicity against various cancer cell lines.

  • This compound-Class Antibiotics: This group includes compounds like akazaoxime, which are structurally distinct from enterocins. These molecules, often isolated from actinomycetes, also possess significant antimicrobial properties.

This guide will explore the biological activities of both groups, providing a comprehensive understanding of their potential as therapeutic agents.

Antimicrobial Activity: A Potent Defense Against Pathogens

Both enterocins and this compound-class antibiotics display significant antimicrobial activity against a range of Gram-positive and, in some cases, Gram-negative bacteria.

Mechanism of Action: Disrupting Bacterial Defenses

The primary antimicrobial mechanism of many enterocins involves the disruption of the bacterial cell membrane. This process is often initiated by the interaction of the cationic enterocin peptides with the negatively charged components of the bacterial cell wall and membrane. This interaction leads to membrane permeabilization and the formation of pores, resulting in the leakage of essential intracellular contents and ultimately, cell death.[1][2]

Specifically, Class I enterocins can interfere with peptidoglycan synthesis by binding to lipid II, a crucial precursor molecule.[1][2] Class II enterocins, with their amphiphilic helical structures, can directly insert into the cell membrane, leading to depolarization and cell lysis.[1][2]

The mechanism of action for this compound-class antibiotics like akazaoxime is still under investigation, though they are known to inhibit bacterial growth.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

Compound/EnterocinTarget OrganismMIC (µg/mL)Reference
Enterocins
Enterocin E-760Listeria monocytogenes0.1 - 0.4[3]
Staphylococcus aureus0.2 - 0.8[3]
Salmonella enterica0.4 - 3.2[3]
Escherichia coli O157:H70.8[4]
Enterocin AListeria monocytogenes0.02 - 0.1[5]
Staphylococcus aureus1.6 - 6.3[5]
Enterocin PEnterococcus faecalis13.85[6]
This compound-Class
AkazaoximeKocuria rhizophila50[7]
Akazaoxime AnalogTrichophyton rubrum25 - 50[7]
Akazaoxime AnalogGlomerella cingulata50[7]

Anticancer Activity: A Selective Strike Against Malignancy

A growing body of evidence demonstrates the potent and selective anticancer properties of various enterocins. These peptides have shown efficacy against a range of human cancer cell lines while exhibiting minimal toxicity towards normal, healthy cells.[8]

Mechanism of Action: Inducing Programmed Cell Death

The anticancer activity of enterocins is multifaceted and primarily involves the induction of apoptosis, or programmed cell death, in cancer cells. This selective action is attributed to differences in the cell membrane composition between cancerous and normal cells. Cancer cell membranes often have a higher negative charge, which facilitates the binding of cationic enterocins.[8]

Upon binding, enterocins can disrupt the cancer cell membrane, leading to increased permeability and the initiation of apoptotic signaling cascades.[8] Key events in enterocin-induced apoptosis include:

  • Cell Cycle Arrest: Enterocins have been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cell proliferation.[9][10]

  • Modulation of Apoptotic Proteins: Enterocins can influence the expression of key apoptotic regulatory proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[11][12] This shift promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of proteases known as caspases, which are the executioners of apoptosis.

Proteomic studies of cancer cells treated with enterocins have revealed significant alterations in proteins involved in cell proliferation, apoptosis, and signaling pathways, further elucidating their anticancer mechanisms.[13][14][15]

Quantitative Anticancer Activity Data

The anticancer potency of enterocins is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cancer cell growth.

EnterocinCancer Cell LineIC50 (µg/mL)Reference
Enterocin 12aA549 (Lung Carcinoma)0.08[8]
HeLa (Cervical Carcinoma)1.54[8]
HCT-15 (Colon Adenocarcinoma)1.07[8]
MG-63 (Osteosarcoma)2.1[8]
Enterocin OE-342HCT-116 (Colorectal Carcinoma)49.92[10]
Enterocin LNS18HepG2 (Hepatocellular Carcinoma)15.643 µM[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Bacteriocin Production and Purification

A general workflow for the production and purification of enterocins from Enterococcus species is outlined below.

experimental_workflow cluster_production Bacteriocin Production cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_characterization Characterization & Activity Testing Culture Inoculation of Enterococcus sp. in appropriate broth (e.g., MRS broth) Incubation Incubation under optimal conditions (e.g., 37°C for 24-48h) Culture->Incubation Centrifugation Centrifugation to pellet bacterial cells Incubation->Centrifugation Supernatant Collection of cell-free supernatant containing the bacteriocin Centrifugation->Supernatant Precipitation Ammonium Sulfate Precipitation Supernatant->Precipitation Dialysis Dialysis to remove salt Precipitation->Dialysis Chromatography1 Cation-Exchange Chromatography Dialysis->Chromatography1 Chromatography2 Gel Filtration Chromatography Chromatography1->Chromatography2 HPLC Reverse-Phase HPLC Chromatography2->HPLC SDS_PAGE SDS-PAGE for molecular weight determination HPLC->SDS_PAGE MIC_Assay MIC Assay for antimicrobial activity HPLC->MIC_Assay MTT_Assay MTT Assay for anticancer activity HPLC->MTT_Assay

General workflow for bacteriocin production and characterization.

Detailed Protocol for Bacteriocin Purification from Enterococcus faecium [1][2][17]

  • Culture and Harvest: Inoculate E. faecium into MRS broth and incubate at 37°C for 24-48 hours. Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Ammonium Sulfate Precipitation: Collect the cell-free supernatant and add ammonium sulfate to 70-80% saturation with gentle stirring at 4°C overnight. Centrifuge at 12,000 x g for 30 minutes to collect the precipitate.

  • Dialysis: Resuspend the precipitate in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) and dialyze against the same buffer using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1-3 kDa) to remove excess salt.

  • Cation-Exchange Chromatography: Apply the dialyzed sample to a cation-exchange column (e.g., CM-Sepharose) equilibrated with the dialysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and test for antimicrobial activity.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-50) equilibrated with the same buffer to separate proteins based on size. Collect fractions and test for activity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, subject the active fractions from gel filtration to RP-HPLC on a C18 column using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is commonly used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Grow the target bacterial strain in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilutions: Prepare a series of twofold dilutions of the purified enterocin or antibiotic in a 96-well microtiter plate containing broth.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the purified enterocin for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the enterocin concentration and fitting the data to a dose-response curve.

Signaling Pathways

Enterocins exert their anticancer effects by modulating key intracellular signaling pathways that control cell survival and death.

Enterocin-Induced Apoptotic Signaling Pathway

The induction of apoptosis by enterocins in cancer cells involves a complex interplay of signaling molecules. A key pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

apoptosis_pathway Enterocin Enterocin CancerCellMembrane Cancer Cell Membrane (Negative Charge) Enterocin->CancerCellMembrane Binds MembraneDisruption Membrane Disruption/ Pore Formation CancerCellMembrane->MembraneDisruption Bax Bax MembraneDisruption->Bax Upregulates Bcl2 Bcl-2 MembraneDisruption->Bcl2 Downregulates CellCycleArrest G2/M Cell Cycle Arrest MembraneDisruption->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Activates Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Enterocin-induced apoptotic signaling pathway in cancer cells.

Conclusion and Future Directions

Enteromycins, encompassing both enterocins and specific antibiotics like akazaoxime, represent a promising class of natural products with significant therapeutic potential. Their dual antimicrobial and anticancer activities, coupled with their selectivity, make them attractive candidates for further drug development.

Future research should focus on:

  • Elucidating Detailed Mechanisms: Further investigation into the precise molecular targets and signaling pathways of these compounds will be crucial for optimizing their therapeutic efficacy and minimizing potential side effects.

  • In Vivo Studies: While in vitro studies have been promising, more extensive in vivo animal studies are needed to evaluate the safety, pharmacokinetics, and efficacy of these compounds in a physiological context.

  • Synergistic Applications: Exploring the synergistic effects of enteromycins with existing antibiotics and chemotherapeutic agents could lead to more effective combination therapies that can overcome drug resistance.

  • Bioengineering and Analogs: The synthesis of novel analogs and the bioengineering of producer strains could enhance the stability, activity, and target specificity of these promising molecules.

The continued exploration of the biological activities of the this compound family holds great promise for the development of novel and effective treatments for infectious diseases and cancer.

References

Enteromycin vs. Enterocin: A Technical Guide to Two Distinct Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of enteromycin and enterocin, two distinct antimicrobial compounds often subject to confusion due to their similar-sounding names. This document delineates their fundamental differences in origin, chemical nature, biosynthesis, mechanism of action, and antibacterial spectrum, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Distinctions: this compound and Enterocin

This compound and enterocin represent two fundamentally different classes of antimicrobial agents. Enterocin is a broad term for a diverse family of ribosomally synthesized antimicrobial peptides, known as bacteriocins, produced by various species of Enterococcus bacteria.[1][2] In contrast, this compound is a non-ribosomally synthesized secondary metabolite, typically a polyketide or an amino-acid derivative, produced by species of the genus Streptomyces.[3]

FeatureThis compoundEnterocin
Producing Organism Streptomyces speciesEnterococcus species (e.g., E. faecalis, E. faecium)[1][4]
Chemical Nature Polyketide / Amino-acid derivative (non-peptide)Ribosomally synthesized peptide (Bacteriocin)[1][2]
Biosynthesis Non-ribosomal peptide synthetase (NRPS) or Polyketide synthase (PKS) pathwaysRibosomal synthesis followed by post-translational modifications[4]
Primary Target Varies; can include inhibition of protein synthesis or other cellular processesBacterial cell membrane (pore formation) or cell wall synthesis[4][5]

Enterocin: A Diverse Family of Bacteriocins

Enterocins are a well-characterized group of bacteriocins with significant potential as food preservatives and therapeutic agents. They are categorized into several classes based on their structure, molecular weight, and post-translational modifications.[1]

Classification of Enterocins
ClassSubclassCharacteristicsExamples
Class I Class Ia (Lantibiotics)Contain lanthionine and/or β-methyllanthionine residues.-
Class IbCircular peptides with a head-to-tail peptide bond.[4]Enterocin AS-48[4]
Class II Class IIa (Pediocin-like)Heat-stable peptides with a conserved N-terminal sequence (YGNGV). Strong anti-Listeria activity.[4]Enterocin A, Enterocin P
Class IIb (Two-peptide)Require two different peptides for optimal activity.[4]Enterocin X (Xα and Xβ)[4]
Class IIc (Leaderless)Secreted without an N-terminal leader peptide.Enterocin L50 (L50A and L50B)[4]
Class III Large, heat-labile proteins, often with enzymatic activity (e.g., bacteriolysins).[4]Enterolysin A[4]
Biosynthesis of Enterocins

Enterocins are synthesized on ribosomes as inactive precursor peptides (pre-enterocins) containing an N-terminal leader sequence. This leader peptide is subsequently cleaved off during transport out of the cell, resulting in the active bacteriocin.

Enterocin_Biosynthesis cluster_ribosome Ribosome cluster_processing Post-translational Processing & Transport cluster_extracellular Extracellular Space Ribosome Ribosomal Synthesis Processing Modification & Leader Peptide Cleavage Ribosome->Processing Pre-enterocin Transport ABC Transporter Processing->Transport Active_Enterocin Active Enterocin Transport->Active_Enterocin Secretion

Biosynthesis of a typical Class II Enterocin.
Mechanism of Action of Enterocins

The primary mechanism of action for most enterocins, particularly Class IIa, involves the disruption of the target cell's cytoplasmic membrane.[4] This process is often receptor-mediated, with the mannose phosphotransferase system (Man-PTS) being a common docking molecule for pediocin-like enterocins.[4]

Enterocin_Mechanism_of_Action Enterocin Enterocin Receptor Mannose PTS Receptor Enterocin->Receptor Binding Membrane Cell Membrane Receptor->Membrane Docking Pore Pore Formation Membrane->Pore Insertion & Oligomerization Leakage Ion Leakage & ATP Depletion Pore->Leakage Cell_Death Cell Death Leakage->Cell_Death

Mechanism of action for a Class IIa Enterocin.
Antibacterial Spectrum of Selected Enterocins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two well-studied enterocins against various pathogenic bacteria.

EnterocinTarget OrganismMIC (µg/mL)Reference
Enterocin AS-48 Listeria monocytogenes20 (in combination with heat)[4]
Bacillus cereusNo viable cells after 72h in food systems[4]
Staphylococcus aureus20 (in combination with heat)[4]
Enterocin E-760 Gram-negative bacteria (24 species)0.1 - 3.2[4]
Gram-positive bacteria (3 species)0.1 - 3.2[4]

This compound: A Streptomyces-Derived Antibiotic

This compound is a distinct antimicrobial compound produced by Streptomyces species. Its chemical structure and biosynthetic pathway differ significantly from the peptide-based enterocins.

Chemical Structure and Biosynthesis of this compound

This compound is a polyketide with a complex, caged, tricyclic, nonaromatic core.[3] Its biosynthesis is initiated from phenylalanine or benzoic acid and proceeds through a type II polyketide synthase (PKS) pathway.[3] A key step in its formation is a Favorskii-like rearrangement catalyzed by the flavoenzyme EncM.[3]

Enteromycin_Biosynthesis cluster_precursors Precursors cluster_pks Type II PKS Pathway cluster_product Final Product Phenylalanine Phenylalanine / Benzoic Acid PKS Polyketide Synthase Phenylalanine->PKS Rearrangement EncM-catalyzed Favorskii-like Rearrangement PKS->Rearrangement This compound This compound Rearrangement->this compound

Simplified biosynthetic pathway of this compound.
Mechanism of Action of this compound

The precise mechanism of action of this compound is not as extensively characterized as that of many enterocins. However, some related compounds produced by Streptomyces, such as actinomycins, are known to intercalate into DNA and inhibit transcription. It is plausible that this compound may have a similar intracellular target, such as nucleic acid or protein synthesis, rather than the cell membrane disruption characteristic of enterocins. Further research is required to elucidate the specific signaling pathways affected by this compound.

Antibacterial Spectrum of Streptomyces-Derived Compounds
Streptomyces-Derived ProductTarget OrganismMIC (µg/mL)Reference
Actinomycins V, X2, and D (from S. antibioticus)Vancomycin-Resistant Enterococcus (VRE)1.95 - 31.25[6][7]
Methicillin-Resistant Staphylococcus aureus (MRSA)1.95 - 31.25[6][7]
E. coli1.95 - 31.25[6][7]
K. pneumoniae1.95 - 31.25[6][7]
B. subtilis1.95 - 31.25[6][7]
Crude Extract (from Streptomyces sp. PBR11)Candida albicans>0.097[8]
E. coli>0.390[8]

Experimental Protocols

Purification of Enterocins (e.g., Enterocin AS-48)

A common protocol for the purification of enterocins involves a multi-step chromatographic process.

Enterocin_Purification Culture Bacterial Culture Supernatant Ammonium_Sulfate Ammonium Sulfate Precipitation Culture->Ammonium_Sulfate Centrifugation1 Centrifugation Ammonium_Sulfate->Centrifugation1 Resuspension Resuspend Pellet Centrifugation1->Resuspension Gel_Filtration Gel Filtration Chromatography Resuspension->Gel_Filtration Hydrophobic_Interaction Hydrophobic Interaction Chromatography Gel_Filtration->Hydrophobic_Interaction Cation_Exchange Cation Exchange Chromatography Hydrophobic_Interaction->Cation_Exchange Purified_Enterocin Purified Enterocin Cation_Exchange->Purified_Enterocin

General workflow for Enterocin purification.

Methodology:

  • Cell-Free Supernatant Preparation: The Enterococcus strain is cultured in an appropriate broth medium. The culture is then centrifuged to pellet the cells, and the supernatant containing the secreted enterocin is collected.

  • Ammonium Sulfate Precipitation: Solid ammonium sulfate is gradually added to the cell-free supernatant to a final saturation of 40-80% (depending on the specific enterocin) with constant stirring at 4°C. This precipitates the bacteriocin.

  • Centrifugation and Resuspension: The precipitate is collected by centrifugation and resuspended in a minimal volume of a suitable buffer (e.g., phosphate buffer).

  • Chromatography: The resuspended sample is subjected to a series of chromatographic steps for purification. A typical sequence includes:

    • Gel Filtration Chromatography: To separate proteins based on size.

    • Hydrophobic Interaction Chromatography: To separate based on hydrophobicity.

    • Cation Exchange Chromatography: To separate based on net positive charge (as most enterocins are cationic).

  • Purity Analysis: The purity of the final sample is assessed by methods such as SDS-PAGE and reverse-phase HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial compound is determined using a broth microdilution method.

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the purified this compound or enterocin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The target bacterial strain is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and enterocin, despite their similar names, are fundamentally different antimicrobial agents. Enterocins are a diverse class of ribosomally synthesized bacteriocins from Enterococcus species that primarily target the bacterial cell membrane. In contrast, this compound is a non-ribosomally synthesized polyketide from Streptomyces species with a likely intracellular mechanism of action. This distinction is critical for researchers and drug development professionals exploring novel antimicrobial therapies. Further investigation into the specific mechanism of action and antibacterial spectrum of purified this compound is warranted to fully understand its therapeutic potential.

References

Enteromycin: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteromycin is a rare and structurally unique natural product characterized by the presence of an O-methyl nitronic acid functionality. First isolated from Streptomyces species, this class of compounds has attracted interest due to its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, microbial fermentation, and the development of novel therapeutic agents.

Natural Sources and Producing Organisms

This compound and its analogues are secondary metabolites produced by actinomycetes, a group of Gram-positive bacteria renowned for their prolific production of bioactive compounds. The primary producers of this compound-class compounds identified to date belong to the genera Streptomyces and Micromonospora.

A notable producer is the mangrove-derived novel species, Streptomyces qinglanensis 172205.[1] Additionally, a marine-derived actinomycete of the genus Micromonospora has been identified as a source of this compound-class metabolites, including akazaoxime, which possesses an aldoxime functionality in place of the O-methyl nitronic acid group.

These findings highlight that diverse environments, including marine sediments and terrestrial soils, harbor actinomycete strains with the genetic potential to synthesize this compound and its structural variants. The isolation of novel producing strains from unique ecological niches remains a promising strategy for the discovery of new this compound analogues with potentially enhanced or novel biological activities.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the producing microorganism. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound. While specific yields for this compound are not widely reported in the literature, data from other Streptomyces fermentations can provide a general framework for optimization. For instance, the production of the antibiotic chrysomycin A by Streptomyces sp. 891-B6 was significantly increased from 952.3 ± 53.2 mg/L to 1601.9 ± 56.7 mg/L through optimization of fermentation conditions and medium components. Similarly, doramectin production from Streptomyces avermitilis N72 was enhanced through strain selection and glucose supplementation, reaching yields of 1068 μg/mL in a 50 L fermenter. These examples underscore the importance of a systematic approach to optimizing production.

General Fermentation Protocol

The following protocol provides a general guideline for the fermentation of this compound-producing Streptomyces species. It is important to note that specific parameters should be optimized for each individual strain.

2.1.1. Inoculum Preparation:

  • Prepare a suitable seed medium, such as Tryptone Soya Broth (TSB) or a medium containing glucose, yeast extract, and malt extract.

  • Inoculate the seed medium with spores or mycelia of the Streptomyces strain.

  • Incubate the seed culture on a rotary shaker (e.g., 200 rpm) at a controlled temperature (e.g., 28-30°C) for a predetermined period (e.g., 2-5 days) to obtain a sufficient biomass for inoculation of the production medium.

2.1.2. Production Fermentation:

  • Prepare the production medium. The composition of this medium should be optimized and may include sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.

  • Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

  • Incubate the production culture under optimized conditions of temperature, pH, agitation, and aeration for a specific duration (e.g., 7-14 days).

The workflow for fermentation can be visualized as follows:

Fermentation_Workflow Inoculum_Prep Inoculum Preparation Production_Ferm Production Fermentation Inoculum_Prep->Production_Ferm Inoculation Harvest Harvest Production_Ferm->Harvest Incubation

Caption: A simplified workflow for the fermentation of this compound-producing Streptomyces.

Isolation and Purification

The recovery of this compound from the fermentation broth involves a multi-step process that typically includes extraction and chromatographic purification. The following is a generalized protocol that can be adapted for the isolation of this compound.

Experimental Protocol: Extraction
  • Cell Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration.

  • Solvent Extraction: Extract the culture filtrate with an equal volume of an appropriate organic solvent, such as ethyl acetate. This is a common method for extracting secondary metabolites from Streptomyces cultures. The extraction can be performed by vigorous shaking in a separatory funnel.

  • Concentration: Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Experimental Protocol: Chromatographic Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound. Column chromatography is a standard technique for this purpose.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. A common starting point is a non-polar solvent like hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection: Collect fractions as the solvent runs through the column.

  • Analysis: Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

  • Further Purification: Pool the fractions containing this compound and subject them to further rounds of chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to achieve high purity.

The general workflow for isolation and purification is depicted below:

Isolation_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_this compound Pure this compound TLC_Analysis->Pure_this compound Pooling & Further Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Characterization

The definitive identification of this compound requires comprehensive spectroscopic analysis.

Spectroscopic Data

Table 1: Key Spectroscopic Features of this compound-Class Compounds

Spectroscopic TechniqueExpected Observations
Mass Spectrometry (MS) Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.
¹H NMR Spectroscopy Reveals the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.
¹³C NMR Spectroscopy Shows the number of unique carbon atoms in the molecule and provides information about their chemical environment.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular structure.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. Precursor feeding experiments using ¹³C-labeled compounds have shown that the carbon skeleton of this compound-class antibiotics is constructed from propionate (methylmalonate), leucine, and glycine.[2]

The genetic basis for this compound biosynthesis lies within a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound has been putatively identified, a detailed functional characterization of all the genes is an ongoing area of research. The proposed biosynthetic pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. Key enzymatic steps are believed to include the formation of the O-methyl nitronic acid moiety from a glycine precursor, catalyzed by a diiron oxygenase and a nitronate O-methyltransferase.

A putative biosynthetic pathway is illustrated below:

Enteromycin_Biosynthesis Propionate Propionate (Methylmalonate) PKS_NRPS Hybrid PKS/NRPS Machinery Propionate->PKS_NRPS Leucine Leucine Leucine->PKS_NRPS Glycine Glycine Glycine->PKS_NRPS Intermediate Polyketide-Peptide Intermediate PKS_NRPS->Intermediate Oxygenase Diiron Oxygenase Intermediate->Oxygenase Methyltransferase Nitronate O-Methyltransferase Oxygenase->Methyltransferase This compound This compound Methyltransferase->this compound

Caption: A simplified schematic of the proposed biosynthetic pathway of this compound.

Regulation of Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. These networks allow the organism to integrate various environmental and physiological cues to control the timing and level of antibiotic production.

The regulation of antibiotic biosynthesis in Streptomyces is hierarchical, involving:

  • Cluster-Situated Regulators (CSRs): These are regulatory genes located within the this compound BGC that directly control the expression of the biosynthetic genes.

  • Pleiotropic Regulators: These regulators are located outside the BGC and can influence the production of multiple secondary metabolites as well as morphological differentiation.

  • Global Regulators: These regulators respond to broad physiological signals, such as nutrient availability and stress, and modulate the expression of pleiotropic and cluster-situated regulators.

Small diffusible signaling molecules, such as γ-butyrolactones, play a crucial role in coordinating the expression of secondary metabolite gene clusters within a bacterial population. The specific signaling pathways that govern this compound production are yet to be fully elucidated but are expected to conform to the general principles of secondary metabolism regulation in Streptomyces.

The regulatory cascade can be represented as follows:

Regulation_Pathway Environmental_Signals Environmental & Physiological Signals (e.g., Nutrient Limitation, Stress) Global_Regulators Global Regulators Environmental_Signals->Global_Regulators Pleiotropic_Regulators Pleiotropic Regulators Global_Regulators->Pleiotropic_Regulators CSRs Cluster-Situated Regulators (CSRs) Pleiotropic_Regulators->CSRs Biosynthetic_Genes This compound Biosynthetic Genes CSRs->Biosynthetic_Genes Enteromycin_Production This compound Production Biosynthetic_Genes->Enteromycin_Production

Caption: A hierarchical model of the regulatory pathways controlling this compound production.

Conclusion

This compound represents a fascinating and still relatively unexplored class of natural products. The information provided in this technical guide offers a foundation for further research into its production, biological activity, and therapeutic potential. Future efforts in genome mining of novel actinomycete strains, optimization of fermentation processes, and elucidation of the intricate regulatory networks governing its biosynthesis will be critical for unlocking the full potential of this compound and its analogues in drug discovery and development.

References

Preliminary Efficacy of Enteromycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enteromycin is an antibiotic substance isolated from Streptomyces species.[1][2][3] This technical guide provides a summary of the preliminary efficacy data available for this compound and its derivatives, details on experimental methodologies, and a visualization of the putative biosynthetic pathway of a related compound. It is important to note that publicly available data on this compound is limited, and this document reflects the current state of accessible research.

Quantitative Efficacy Data

Published studies providing extensive quantitative data on the efficacy of this compound against a broad spectrum of bacteria are scarce. However, some data is available for a recently discovered this compound-class antibiotic, akazaoxime.

Table 1: Minimum Inhibitory Concentration (MIC) of Akazaoxime [4][5]

CompoundTarget OrganismMIC (μg/mL)
AkazaoximeKocuria rhizophila (Gram-positive bacterium)50
AkazaoximeGlomerella cingulata (plant pathogen)50
AkazaoximeTrichophyton rubrum (human pathogen)25-50

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on methodologies described in the available literature.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium (e.g., Kocuria rhizophila) is grown on an appropriate agar medium. A single colony is then used to inoculate a broth medium, which is incubated until it reaches a specific turbidity, corresponding to a known bacterial concentration (typically 10^5 to 10^6 CFU/mL).

  • Preparation of Antimicrobial Agent: The this compound-class compound (e.g., akazaoxime) is dissolved in a suitable solvent to create a stock solution. A series of twofold dilutions of this stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plate also includes positive controls (bacteria with no antimicrobial agent) and negative controls (broth medium only). The plate is then incubated under suitable conditions (e.g., temperature, time) for the specific bacterium.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Biosynthetic Pathway

While the complete biosynthetic pathway of this compound is not fully elucidated in the available literature, a putative pathway for the late steps of biosynthesis for a related compound, this compound-carboxamide, has been proposed.

This compound-Carboxamide Biosynthesis Putative Late Steps in this compound-Carboxamide Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product Gly_derived Glycine-derived O-methyl nitronate EtmF EtmF (Condensation) Gly_derived->EtmF Asp_derived Aspartate-derived β-aminopropionate Asp_derived->EtmF Dipeptide Dipeptide Intermediate EtmF->Dipeptide EtmK_L EtmK/EtmL (Dehydrogenation) Modified_Dipeptide Modified Dipeptide EtmK_L->Modified_Dipeptide EtmQ EtmQ (Thioester Hydrolysis) Enteromycin_Carboxamide This compound-Carboxamide EtmQ->Enteromycin_Carboxamide EtmT EtmT (Transamination) EtmT->Enteromycin_Carboxamide Dipeptide->EtmK_L Modified_Dipeptide->EtmQ Modified_Dipeptide->EtmT

Caption: Putative biosynthetic pathway of this compound-carboxamide.[6]

Mechanism of Action

The precise mechanism of action for this compound has not been detailed in the available preliminary studies. For the related compound "Enteromycetin" (Chloramphenicol), the mechanism is the inhibition of protein synthesis by binding to the bacterial ribosome.[7][8] However, it is crucial to distinguish that Enteromycetin is a different compound from the Streptomyces-derived this compound. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

References

An In-depth Technical Guide to Enteromycin (CAS 3552-16-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteromycin, a natural product with the CAS number 3552-16-7, is an antibiotic produced by the actinomycete Streptomyces albireticuli.[] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, proposed biosynthetic pathway, and reported biological activities. The document synthesizes available data into structured tables and visual diagrams to facilitate understanding and further research into this compound. While detailed experimental data remains somewhat limited in publicly accessible literature, this guide consolidates the foundational knowledge required for drug development and scientific investigation.

Chemical and Physical Properties

This compound is a nitro-containing compound with a molecular formula of C₆H₈N₂O₅ and a molecular weight of 188.14 g/mol .[2] It is characterized by an O-methyl-aci-nitroacetyl group attached to an aminoacrylic acid backbone. The compound is described as light yellow acicular crystals with a melting point of 172 °C (with decomposition).[]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 3552-16-7[2]
Molecular Formula C₆H₈N₂O₅[2]
Molecular Weight 188.14 g/mol [2]
IUPAC Name 2-[[(E)-2-carboxyethenyl]amino]-N-methoxy-2-oxoethanimine oxide[2]
Synonyms Seligocidin, Enteromycine, N-(O-Methyl-aci-nitroacetyl)-3-aminoacrylic acid[][2]
Appearance Light Yellow Acicular Crystal[]
Melting Point 172 °C (decomposes)[]
Canonical SMILES CO--INVALID-LINK--[O-][]
InChI Key UBAVPHLFRVPRCI-ZDSFVJFVSA-N[]

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, research on the biosynthesis of the related compound this compound-carboxamide has identified a putative gene cluster and proposed the key enzymatic steps.[3] It is hypothesized that the biosynthesis of this compound follows a similar pathway, likely originating from common metabolic precursors.

Studies on the this compound-class antibiotic akazaoxime have shown that its carbon skeleton is constructed from propionate (methylmalonate), leucine, and glycine.[4] This suggests a similar biosynthetic origin for this compound, involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

The proposed late stages of the biosynthesis of this compound-carboxamide involve the condensation of a glycine-derived O-methyl nitronate and an aspartate-derived β-aminopropionate, catalyzed by a putative 3-oxoacyl-[acyl-carrier-protein] synthase.[3] Subsequent modifications are thought to include dehydrogenation, thioester hydrolysis, and transamination to yield the final product.[3] A key step in the formation of the characteristic O-methyl nitronic acid moiety is catalyzed by a nitronate O-methyltransferase.[3]

Enteromycin_Biosynthesis_Pathway cluster_precursors Primary Metabolite Precursors cluster_intermediates Key Biosynthetic Intermediates cluster_enzymes Proposed Enzymatic Machinery cluster_product Final Product Glycine Glycine EtmA Diiron N-oxygenase (EtmA-like) Glycine->EtmA N-oxygenation Aspartate Aspartate Asp_aminoprop Aspartate-derived β-aminopropionate Aspartate->Asp_aminoprop Decarboxylation SAM S-Adenosylmethionine (SAM) EtmE Nitronate O-methyltransferase (EtmE-like) SAM->EtmE Methyl group donor Gly_nitronate Glycine-derived O-methyl nitronate EtmF 3-oxoacyl-[ACP] synthase (EtmF-like) Dipeptide_intermediate Dipeptide Intermediate EtmKL Dehydrogenases (EtmK/L-like) Dipeptide_intermediate->EtmKL Dehydrogenation EtmA->Gly_nitronate Intermediate formation EtmE->Gly_nitronate O-methylation EtmF->Dipeptide_intermediate Condensation EtmQ Thioesterase (EtmQ-like) EtmT Asparagine synthetase (EtmT-like) This compound This compound EtmT->this compound Further modifications (Hydrolysis, Transamination)

Caption: Proposed biosynthetic pathway for this compound.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[] However, specific details regarding its mechanism of action are not extensively documented in recent literature. One supplier source suggests that its mechanism of action involves the inhibition of bacterial biosynthesis, though the specific target is not named.[5]

Antimicrobial Spectrum

Table 2: Antimicrobial Activity of the Related Compound Akazaoxime

OrganismTypeMIC (µg/mL)Reference
Kocuria rhizophilaGram-positive bacterium50[4]
Glomerella cingulataPlant pathogenic fungus50[4]
Trichophyton rubrumHuman pathogenic fungus25-50[4]

It is important to note that this data is for a related compound and may not be directly representative of this compound's specific activity. Further antimicrobial susceptibility testing is required to determine the precise spectrum and potency of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation, purification, and biological testing of this compound are not extensively described in modern literature. However, based on general methods for natural product discovery from Streptomyces, a standard workflow can be proposed.

General Workflow for Isolation and Characterization

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Bioassay Inoculation Inoculation of Streptomyces albireticuli Fermentation Liquid Culture Fermentation Inoculation->Fermentation Centrifugation Separation of Biomass and Supernatant Fermentation->Centrifugation Solvent_Extraction Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Centrifugation->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation MIC_Assay Antimicrobial Susceptibility Testing (MIC Assay) Pure_Compound->MIC_Assay Mechanism_Study Mechanism of Action Studies Pure_Compound->Mechanism_Study

Caption: General experimental workflow for this compound.

Methodologies for Key Experiments
  • Fermentation: Streptomyces albireticuli would be cultured in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions at an optimal temperature (typically 28-30°C) for a period of 7-14 days to allow for the production of secondary metabolites.

  • Extraction and Purification: The culture broth would be separated from the mycelia by centrifugation. The supernatant would then be subjected to solvent extraction using an appropriate organic solvent such as ethyl acetate. The resulting crude extract would be concentrated and purified using chromatographic techniques, such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The chemical structure of the purified compound would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): The MIC of pure this compound would be determined against a panel of clinically relevant bacteria using standard methods such as broth microdilution or agar dilution assays according to guidelines from the Clinical and Laboratory Standards Institute (CLSI). This would involve preparing serial dilutions of this compound in a suitable growth medium, inoculating with a standardized bacterial suspension, and determining the lowest concentration that inhibits visible growth after incubation.

Conclusion and Future Directions

This compound represents a potentially interesting natural product with reported broad-spectrum antibacterial activity. While foundational chemical data is available, a significant opportunity exists for further research to fully characterize its biological properties. Key areas for future investigation include:

  • Definitive Elucidation of the Mechanism of Action: Identifying the specific cellular target of this compound is crucial for understanding its antibacterial effects and potential for resistance development.

  • Comprehensive Antimicrobial Profiling: Determining the MIC values against a wide range of pathogenic bacteria and fungi will establish its spectrum of activity and potential clinical utility.

  • Complete Biosynthetic Pathway Elucidation: Confirmation of the proposed biosynthetic pathway and characterization of the involved enzymes could enable biosynthetic engineering approaches to produce novel analogs with improved properties.

  • In vivo Efficacy and Toxicity Studies: Preclinical studies are necessary to evaluate the therapeutic potential and safety profile of this compound in animal models of infection.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel antimicrobial agent. Further investigation into the areas outlined above will be critical in determining its future therapeutic value.

References

Enteromycin: A Review of an Elusive Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Enteromycin is an antibiotic substance first isolated from Streptomyces albireticuli and later from S. achromogenes. Its chemical identity has been established as 3-[[(Methyl-aci-nitro)acetyl]amino]-2-propenoic acid, with the molecular formula C6H8N2O5 and a CAS Registry Number of 3552-16-7. Despite its early discovery, detailed public-domain information regarding its biological activity, mechanism of action, and synthesis is scarce, precluding the creation of a comprehensive technical guide at this time. This review summarizes the available information and highlights the significant gaps in the current literature.

Chemical and Physical Properties

This compound is characterized by the presence of a rare O-methyl nitronic acid functional group.[1] This feature is shared by a small number of other natural products, collectively referred to as this compound-class antibiotics.[1] The compound is reported to be unstable to heat, acid, and alkali, and is sparingly soluble in water and other common solvents.

Antimicrobial Activity

For a related this compound-class metabolite, akazaoxime, weak to moderate antimicrobial activities have been reported, with an MIC of 50 μg/mL against the Gram-positive bacterium Kocuria rhizophila. Synthetic analogues of akazaoxime have shown activity against the plant pathogen Glomerella cingulata (MIC of 50 μg/mL) and the human pathogen Trichophyton rubrum (MIC of 25-50 μg/mL).

Table 1: Antimicrobial Activity of an this compound-Class Metabolite (akazaoxime)

MicroorganismTypeMIC (μg/mL)
Kocuria rhizophilaGram-positive bacterium50
Glomerella cingulataPlant pathogenic fungus50
Trichophyton rubrumHuman pathogenic fungus25-50

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated in the available literature. However, the presence of a nitro group in its structure suggests a potential mechanism involving reductive bioactivation.[2] In many nitroaromatic antibiotics, the nitro group is reduced within the target cell to form reactive nitrogen species, which can lead to cellular damage and death.[2][3]

A plausible, though unconfirmed, mechanism for this compound could involve the following theoretical steps:

  • Cellular Uptake: this compound is transported into the bacterial cell.

  • Reductive Activation: Intracellular nitroreductases reduce the nitro group of this compound.

  • Generation of Reactive Intermediates: This reduction can lead to the formation of cytotoxic species such as nitric oxide (NO) or other reactive nitrogen species.[2]

  • Cellular Damage: These reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[4][5]

It is important to emphasize that this proposed mechanism is speculative and based on the known action of other nitro-containing antibiotics.[2][3] There is currently no direct experimental evidence to support this pathway for this compound.

Below is a conceptual diagram illustrating the potential reductive activation pathway for nitroaromatic antibiotics, which may be relevant to this compound.

G This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Cellular Uptake Radical_Anion Nitro Radical Anion Nitroreductases->Radical_Anion 1e- reduction RNS Reactive Nitrogen Species (e.g., NO) Radical_Anion->RNS Cell_Damage Cellular Damage (DNA, Proteins, etc.) RNS->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death G Propionate Propionate Enteromycin_Skeleton This compound Skeleton Propionate->Enteromycin_Skeleton Leucine Leucine Leucine->Enteromycin_Skeleton Glycine Glycine Glycine->Enteromycin_Skeleton

References

The Safety and Toxicity Profile of Enteromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for researchers, scientists, and drug development professionals. It is a compilation of publicly available data and is not exhaustive. For any clinical or therapeutic application, please consult with qualified professionals and refer to regulatory guidelines.

Introduction

The term "enteromycin" has been associated with distinct antimicrobial agents, leading to potential confusion in scientific literature. This technical guide aims to delineate the safety and toxicity profiles of two separate entities: This compound , a specific antibiotic compound identified by CAS number 3552-16-7, and Enterocins , a class of bacteriocins produced by Enterococcus species. Due to significant differences in their chemical nature, origin, and mechanism of action, their safety and toxicity profiles are addressed separately.

Part 1: this compound (CAS 3552-16-7)

This compound is an antibiotic substance isolated from Streptomyces albireticuli.[1][] Its chemical name is 3-[[(Methyl-aci-nitro)acetyl]amino]-2-propenoic acid.[1] It has demonstrated activity against both Gram-positive and Gram-negative bacteria.[][3]

Acute Toxicity

Limited quantitative data is available regarding the acute toxicity of this compound. The primary available metric is the median lethal dose (LD50) from a study in mice.

Table 1: Acute Toxicity of this compound (CAS 3552-16-7)

Test TypeRoute of ExposureSpeciesDoseToxic EffectsReference
LD50IntraperitonealMouse14 mg/kgDetails not reported other than lethal dose value.[4]
Genotoxicity, Sub-chronic, and Chronic Toxicity

There is a notable lack of publicly available data on the genotoxicity, sub-chronic, and chronic toxicity of this compound (CAS 3552-16-7). Further studies are required to establish a comprehensive safety profile.

Pharmacokinetics

No detailed information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound (CAS 3552-16-7) is readily available in the public domain.

Mechanism of Action

While the precise molecular target of this compound (CAS 3552-16-7) is not definitively elucidated in the available literature, it is classified as a protein synthesis inhibitor.[5][6] The general mechanism for this class of antibiotics involves interference with the bacterial ribosome, thereby halting the production of essential proteins and leading to bacterial growth inhibition or death.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Peptide bond formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binding tRNA Aminoacyl-tRNA tRNA->50S_subunit Enters A-site This compound This compound This compound->50S_subunit Inhibition This compound->30S_subunit Inhibition G Start Start Dose_Selection Select initial dose based on preliminary data Start->Dose_Selection Animal_Grouping Administer dose to a single mouse via intraperitoneal injection Dose_Selection->Animal_Grouping Observation_24h Observe for mortality/morbidity over 24 hours Animal_Grouping->Observation_24h Decision Animal survives? Observation_24h->Decision Increase_Dose Increase dose for the next animal Decision->Increase_Dose Yes Decrease_Dose Decrease dose for the next animal Decision->Decrease_Dose No Continue_Testing Continue with additional animals until stopping criteria are met Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Calculation Calculate LD50 using statistical methods (e.g., Probit analysis) Continue_Testing->Calculation End End Calculation->End G cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet Enterocins Enterocin Peptides Binding Binding to membrane receptors/lipids Enterocins->Binding Insertion Insertion into the membrane Binding->Insertion Pore_Formation Pore Formation Insertion->Pore_Formation Leakage Leakage of ions and metabolites Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death G Start Start Preparation Prepare bacterial strains and test compound dilutions Start->Preparation Exposure Expose bacterial strains to the test compound with and without S9 metabolic activation Preparation->Exposure Plating Plate the treated bacteria on histidine-deficient agar Exposure->Plating Incubation Incubate plates for 48-72 hours Plating->Incubation Counting Count the number of revertant colonies Incubation->Counting Analysis Compare the number of revertant colonies in treated vs. control groups Counting->Analysis Result Significant increase in revertants? Analysis->Result Mutagenic Positive (Mutagenic) Result->Mutagenic Yes Non_Mutagenic Negative (Not Mutagenic) Result->Non_Mutagenic No

References

Methodological & Application

Application Notes and Protocols: Enteromycin (Chloramphenicol) Mechanism of Action in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteromycin, widely known by its generic name Chloramphenicol, is a broad-spectrum antibiotic with potent bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria. Historically, it has been a crucial therapeutic agent for serious infections. These application notes provide a detailed overview of the mechanism of action of Chloramphenicol, quantitative data on its efficacy, and standardized protocols for its evaluation. The brand name "Enteromycetin" is also associated with Chloramphenicol.

Mechanism of Action

Chloramphenicol exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[1][2][3][4] This action is highly specific to prokaryotic ribosomes. The key steps in its mechanism are as follows:

  • Binding to the 50S Ribosomal Subunit : Chloramphenicol diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial 70S ribosome.[2][3][4][5]

  • Inhibition of Peptidyl Transferase : The binding site is at the peptidyl transferase center of the 23S rRNA component of the 50S subunit. This binding action directly obstructs the action of peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids during protein elongation.[3][5]

  • Prevention of Peptide Bond Formation : By inhibiting peptidyl transferase, Chloramphenicol prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis.[3][4][5]

  • Bacteriostatic Effect : This inhibition of protein synthesis prevents bacterial growth and replication, leading to a bacteriostatic effect.[5] At high concentrations, it can be bactericidal against some susceptible bacteria.[5]

It is important to note that while Chloramphenicol is selective for bacterial ribosomes, it can have some inhibitory effects on mitochondrial protein synthesis in eukaryotic cells, which contributes to its potential toxicity in humans.[5]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the mechanism of action of Chloramphenicol in inhibiting bacterial protein synthesis.

Chloramphenicol_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit Polypeptide_Chain Growing Polypeptide Chain Peptidyl_Transferase_Center->Polypeptide_Chain Peptide bond formation Inhibition Inhibition Peptidyl_Transferase_Center->Inhibition Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl_Transferase_Center Binds to tRNA Aminoacyl-tRNA tRNA->Peptidyl_Transferase_Center Binding prevented Protein_Synthesis_Blocked Protein Synthesis Blocked Inhibition->Protein_Synthesis_Blocked

Mechanism of Chloramphenicol Action

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Chloramphenicol against a selection of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrainGram StainMIC Range (µg/mL)
Staphylococcus aureusATCC 29213Positive4 - 8
Bacillus subtilisN/APositiveVaries
Escherichia coliATCC 25922Negative2 - 8
Pseudomonas aeruginosaATCC 27853Negative>128 (often resistant)
Haemophilus influenzaeN/ANegative0.25 - 2
Streptococcus pneumoniaeN/APositive2 - 8
Salmonella entericaN/ANegative4 - 16

Note: MIC values can vary between different strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes a standardized method for determining the MIC of Chloramphenicol against a bacterial isolate.

1. Materials:

  • Chloramphenicol stock solution (prepared in a suitable solvent and filter-sterilized)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

  • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Chloramphenicol Dilutions:

  • Prepare a 2-fold serial dilution of the Chloramphenicol stock solution in MHB in separate tubes or a deep-well plate. The concentration range should be chosen to encompass the expected MIC of the test organism.

  • Dispense 50 µL of MHB into each well of a 96-well microtiter plate, except for the first column.

  • Add 100 µL of the highest concentration of Chloramphenicol to the first well of each row to be tested.

  • Perform a serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last well in the dilution series.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well containing the Chloramphenicol dilutions and to a positive control well (containing only MHB and inoculum).

  • The final volume in each well should be 100 µL.

  • Include a negative control well containing only MHB (no bacteria or antibiotic) to check for sterility.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of Chloramphenicol at which there is no visible growth.[3]

  • For bacteriostatic antibiotics like chloramphenicol, pinpoint growth at the bottom of the well may be disregarded when determining the MIC for Gram-positive bacteria.[3]

Experimental Workflow

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of Chloramphenicol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Inoculate wells with bacterial suspension Prepare_Inoculum->Add_Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Chloramphenicol Add_Antibiotic Add Chloramphenicol dilutions to wells Prepare_Antibiotic_Dilutions->Add_Antibiotic Dispense_MHB Dispense MHB into 96-well plate Dispense_MHB->Add_Antibiotic Add_Antibiotic->Add_Inoculum Incubate Incubate plate (16-20h at 37°C) Add_Inoculum->Incubate Read_Plate Read plate for bacterial growth (turbidity) Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Plate->Determine_MIC

Workflow for MIC Determination

References

Applications of Enteromycin-Class Antibiotics in Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enteromycin class represents a group of antibiotics primarily produced by actinomycetes, notably the genus Micromonospora. These compounds are chemically distinct from enterocins, which are bacteriocins produced by Enterococcus species, and should not be confused with "Enteromycetin," a brand name for the broad-spectrum antibiotic chloramphenicol. The this compound class is characterized by a unique chemical scaffold, and recent discoveries, such as akazaoxime, have highlighted their potential as antimicrobial agents.[1]

These application notes provide an overview of the known microbiological applications of this compound-class antibiotics, focusing on their antimicrobial spectrum and potential mechanisms of action. Detailed protocols for the evaluation of these compounds are also provided to facilitate further research and development.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of the this compound class of antibiotics is still under preliminary investigation. To date, detailed data is available for a limited number of compounds, primarily akazaoxime and its known analogue, A-76356.[1] The available data suggests a spectrum of activity that includes Gram-positive bacteria and some fungi.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy. The following table summarizes the reported MIC values for akazaoxime and its synthetic analogues against a panel of microorganisms.

CompoundClassTarget OrganismStrainMIC (µg/mL)Reference
AkazaoximeThis compound-classKocuria rhizophilaNot Specified50[1]
Synthetic Analogue of AkazaoximeThis compound-classGlomerella cingulataNot Specified50[1]
Synthetic Analogue of AkazaoximeThis compound-classTrichophyton rubrumNot Specified25-50[1]

Note: The available data on the antimicrobial spectrum of this compound-class antibiotics is currently limited. Further studies are required to establish the broader efficacy against a wider range of clinically relevant bacteria and fungi.

Mechanism of Action

The precise mechanism of action for the this compound class of antibiotics has not yet been fully elucidated. The unique chemical structures of these compounds suggest a novel mode of action that may differ from existing classes of antibiotics. Preliminary biosynthetic studies of akazaoxime indicate that its carbon skeleton is constructed from propionate (methylmalonate), leucine, and glycine.[1] Further research into the molecular targets and cellular pathways affected by these compounds is crucial for their development as therapeutic agents.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antimicrobial properties of this compound-class antibiotics.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an this compound-class antibiotic against a specific bacterial or fungal strain.

Materials:

  • This compound-class antibiotic (e.g., akazaoxime) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

  • Sterile diluent (e.g., saline or broth).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Visualizations

Hypothetical Mechanism of Action Workflow

G C C D D C->D E E C->E F F D->F G G F->G H H G->H I I H->I J J I->J

Caption: A conceptual workflow for the investigation of the mechanism of action of this compound-class antibiotics.

Putative Biosynthetic Pathway of Akazaoxime

G Propionate Propionate (Methylmalonate) PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Enzyme Complex Propionate->PKS_NRPS Leucine Leucine Leucine->PKS_NRPS Glycine Glycine Glycine->PKS_NRPS Intermediate Assembled Carbon Skeleton PKS_NRPS->Intermediate Modification Post-PKS/NRPS Modifications (e.g., oxidation, methylation) Intermediate->Modification Akazaoxime Akazaoxime Modification->Akazaoxime

Caption: A simplified diagram illustrating the putative biosynthetic precursors of the this compound-class antibiotic, akazaoxime.

References

Application Notes and Protocols for Enteromycin as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "Enteromycin" can be ambiguous. It may refer to a class of antibiotics produced by Streptomyces species, the well-known antibiotic Chloramphenicol (commercially available as Enteromycetin), or a class of bacteriocins known as Enterocins produced by Enterococcus species. This document provides detailed application notes for the two most likely and well-characterized interpretations for research applications: Chloramphenicol and Enterocin AS-48 (a prominent member of the Enterocin class).

Section 1: Chloramphenicol as a Research Tool

Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria. Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, it also serves as a potent inhibitor of mitochondrial protein synthesis in eukaryotic cells, making it a valuable tool for studying mitochondrial function and the cellular responses to mitochondrial stress.[1][2]

Mechanism of Action

Chloramphenicol binds to the 50S subunit of the bacterial 70S ribosome and the analogous 59S subunit of the eukaryotic mitochondrial ribosome.[1] Specifically, it targets the peptidyl transferase center, obstructing the A-site and preventing the binding of aminoacyl-tRNA, which halts peptide chain elongation.[1] Cytosolic eukaryotic ribosomes (80S) are generally not affected, allowing for the specific study of mitochondrial translation.[1] Inhibition of mitochondrial protein synthesis can induce mitochondrial stress, leading to the activation of cellular signaling pathways such as PI3K/Akt and JNK.[3]

Data Presentation: Inhibitory Concentrations of Chloramphenicol

The following table summarizes the inhibitory concentrations of Chloramphenicol against various bacterial strains and its effect on mitochondrial protein synthesis and eukaryotic cells.

Target Organism/Cell TypeAssay TypeConcentration (µg/mL)EffectReference
Escherichia coli ΔTolCEC501.62Growth Inhibition[4]
Haemophilus influenzaeMIC0.25 - 1Growth Inhibition[5]
Streptococcus pneumoniaeMIC2 - 8Growth Inhibition[5]
Neisseria meningitidisMIC0.5 - 2Growth Inhibition[5]
Rabbit Heart MitochondriaIC509.8 µMProtein Synthesis Inhibition[6]
Rabbit Liver MitochondriaIC5011.8 µMProtein Synthesis Inhibition[6]
K562 erythroleukemia cells-10Decreased cytochrome c oxidase activity and ATP levels[2]
Bovine aortic endothelial cells-20Decreased complex IV activity to ~30% of control[7]
Multiple Myeloma (MM) cellsIC50≥ 25Inhibition of proliferation[5]
MCF7 cellsIC50~200 µMInhibition of tumor-sphere formation[8]
Experimental Protocols

This protocol allows for the specific assessment of mitochondrial protein synthesis by inhibiting cytoplasmic translation with cycloheximide and then measuring the incorporation of a radiolabeled amino acid.

Materials:

  • Cultured eukaryotic cells

  • Complete culture medium

  • Chloramphenicol stock solution (25-34 mg/mL in 100% ethanol, sterile filtered)[2]

  • Cycloheximide stock solution

  • Methionine-free DMEM

  • [³⁵S]-methionine

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE equipment and autoradiography supplies

Procedure:

  • Cell Culture: Seed cells in culture plates at an appropriate density and allow them to adhere and grow overnight.

  • Inhibition of Cytoplasmic Protein Synthesis: Pre-incubate the cells with a cytoplasmic protein synthesis inhibitor, such as 100 µg/mL cycloheximide, for 30-60 minutes at 37°C.[1] This step is crucial to ensure that any observed protein synthesis is of mitochondrial origin.

  • Chloramphenicol Treatment: Add Chloramphenicol to the culture medium at the desired final concentration (e.g., 10-50 µg/mL). Include a vehicle control (ethanol).

  • Radiolabeling: Following the pre-incubation, replace the medium with methionine-free DMEM containing both cycloheximide and Chloramphenicol. Add [³⁵S]-methionine and incubate for 1-4 hours to label newly synthesized mitochondrial proteins.[1]

  • Cell Lysis: Wash the cells three times with ice-cold PBS to stop the labeling reaction. Lyse the cells using an appropriate lysis buffer.[1]

  • Protein Analysis: Determine the protein concentration of the lysates. Resolve equal amounts of protein from each sample by SDS-PAGE. Dry the gel and expose it to X-ray film or a phosphor screen to visualize the radiolabeled mitochondrial proteins.

The CAT assay is a classic method to quantify the activity of a promoter of interest. The promoter sequence is cloned upstream of the bacterial CAT gene. When this construct is transfected into eukaryotic cells, the amount of CAT enzyme produced is proportional to the promoter's activity. This can be used to study the effect of various stimuli or inhibitors on signaling pathways that regulate the promoter, such as the NF-κB pathway.

Materials:

  • Eukaryotic cells transfected with a CAT reporter plasmid (e.g., pNF-κB-CAT)

  • Cell lysis buffer (0.25 M Tris-HCl, pH 7.8)

  • [¹⁴C]Chloramphenicol

  • Acetyl Coenzyme A (acetyl-CoA)

  • Ethyl acetate

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Chromatography tank

  • Mobile phase (e.g., chloroform:methanol, 95:5 v/v)

  • Autoradiography supplies or a phosphorimager

Procedure:

  • Preparation of Cell Lysates:

    • Harvest transfected cells (typically 48-72 hours post-transfection).

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 100 µL of 0.25 M Tris-HCl (pH 7.8).

    • Lyse the cells by three cycles of freezing (dry ice/ethanol) and thawing (37°C).[7]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the CAT enzyme.[7]

  • CAT Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell extract with a reaction mixture containing [¹⁴C]Chloramphenicol and acetyl-CoA.

    • Incubate the reaction at 37°C for 1-4 hours. The incubation time may need to be optimized based on the promoter strength.[7]

  • Extraction of Acetylated Chloramphenicol:

    • Stop the reaction by adding 1 mL of ethyl acetate and vortex vigorously.

    • Centrifuge to separate the phases and carefully transfer the upper organic phase (ethyl acetate) to a new tube.

    • Evaporate the ethyl acetate to dryness.[7]

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried residue in a small volume (e.g., 20 µL) of ethyl acetate.

    • Spot the sample onto a silica TLC plate.

    • Develop the chromatogram in a tank with a chloroform:methanol (95:5) mobile phase. This will separate the non-acetylated and acetylated forms of chloramphenicol.[7]

  • Quantification:

    • Dry the TLC plate and expose it to X-ray film or a phosphorimager screen.

    • Quantify the radioactive spots corresponding to the acetylated and unacetylated chloramphenicol. The percentage of conversion is a measure of the CAT activity and thus the promoter strength.

Visualizations

G cluster_0 Mitochondrion cluster_1 Cytoplasm & Nucleus Chloramphenicol Chloramphenicol MitoRibosome Mitochondrial Ribosome (59S) Chloramphenicol->MitoRibosome inhibits MitoProtein Mitochondrial Protein Synthesis Chloramphenicol->MitoProtein leads to inhibition of ETC Electron Transport Chain Proteins MitoProtein->ETC Stress Mitochondrial Stress (e.g., decreased ATP) ETC->Stress dysfunction leads to PI3K_Akt PI3K/Akt Pathway Stress->PI3K_Akt activates JNK JNK Pathway Stress->JNK activates CellSurvival Cell Survival/ Growth PI3K_Akt->CellSurvival Apoptosis Apoptosis JNK->Apoptosis GeneExpression Altered Gene Expression JNK->GeneExpression

Chloramphenicol-induced mitochondrial stress signaling.

CAT_Assay_Workflow start Start: Transfected Cells lysis Cell Lysis (Freeze-Thaw) start->lysis extract Cell Extract (contains CAT enzyme) lysis->extract reaction Incubate Extract with [14C]Chloramphenicol + Acetyl-CoA extract->reaction extraction Organic Extraction (Ethyl Acetate) reaction->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc quant Quantification of Acetylated [14C]Chloramphenicol tlc->quant end End: Promoter Activity quant->end

Workflow for the CAT Reporter Gene Assay.

Section 2: Enterocin AS-48 as a Research Tool

Enterocin AS-48 is a circular bacteriocin produced by Enterococcus faecalis. It exhibits a broad spectrum of activity against Gram-positive bacteria and is noted for its high stability. Its primary use in research is as a model antimicrobial peptide and a potential alternative to traditional antibiotics.

Mechanism of Action

Enterocin AS-48 is a cationic peptide that interacts with and inserts into the cell membrane of susceptible bacteria, forming pores.[9] This pore formation dissipates the proton motive force, leading to the leakage of ions and essential molecules, and ultimately results in cell death.[9] A key feature of Enterocin AS-48 is that its action is generally receptor-independent and it shows low toxicity towards eukaryotic cells, which lack a cell wall and have a different membrane composition.[9]

Data Presentation: Antimicrobial Activity of Enterocin AS-48

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Enterocin AS-48 against various bacterial strains.

Target OrganismMIC (mg/L or µg/mL)Reference
Uropathogenic Enterococcus1.3 - 7.1 mg/L[9]
Listeria monocytogenes1.5 - 10 µg/mL[1]
Bacillus cereus1.5 - 10 µg/mL[1]
Staphylococcus aureus1.5 - 10 µg/mL[1]
Escherichia coli K-12~150 µg/mL[10]
Enterococcus durans414.46 nM - 1.66 µM[11]
Enterococcus faecalis414.46 nM - 1.66 µM[11]
Experimental Protocol

This protocol uses a two-color fluorescence assay to differentiate between live and dead bacteria based on membrane integrity, which is directly affected by Enterocin AS-48.

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Enterocin AS-48 solution of known concentration

  • 0.85% NaCl (or appropriate buffer)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

  • Fluorescence microscope

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).

    • Wash the pellet with 0.85% NaCl and resuspend in the same solution to a desired cell density (e.g., ~1x10⁸ CFU/mL).

  • Enterocin Treatment:

    • Add Enterocin AS-48 to the bacterial suspension at various final concentrations (based on known MIC values). Include a no-treatment control.

    • Incubate the suspensions at the optimal growth temperature for the bacterium for a defined period (e.g., 1-2 hours).

  • Staining:

    • Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit.

    • Add 3 µL of the staining mixture for every 1 mL of bacterial suspension.

    • Incubate at room temperature in the dark for 15 minutes.

  • Microscopy:

    • Place a small aliquot of the stained bacterial suspension on a microscope slide and cover with a coverslip.

    • Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells, intact membrane) and red (dead cells, compromised membrane) fluorescence.

  • Analysis:

    • Capture images from multiple fields of view for each treatment condition.

    • Count the number of green and red cells to determine the percentage of viable cells in each sample. A significant increase in the proportion of red-staining cells in the Enterocin-treated samples indicates effective antimicrobial activity.

Visualization

G cluster_0 Bacterial Cell Membrane Cell Membrane Pore Pore Formation Leakage Ion & ATP Leakage Pore->Leakage Death Cell Death Leakage->Death Enterocin Enterocin AS-48 Enterocin->Membrane inserts into

Mechanism of action of Enterocin AS-48.

References

Application Notes and Protocols for Antibacterial Studies of Enteromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "enteromycin" can be ambiguous and has been used in association with two distinct classes of antibacterial agents: the enterocins , a group of bacteriocins produced by Enterococcus species, and Enteromycetin , a brand name for the broad-spectrum antibiotic Chloramphenicol . This document provides detailed application notes and protocols for the antibacterial study of both enterocins and Chloramphenicol to address this ambiguity and serve a broad range of research needs.

Part 1: Enterocins

Enterocins are ribosomally synthesized antimicrobial peptides produced by various species of Enterococcus. They exhibit a range of antibacterial activity, primarily against Gram-positive bacteria. Certain enterocins, such as AS-48 and L50, have demonstrated a broader spectrum of activity. Their primary mechanism of action involves the disruption of the target cell's membrane integrity.

Mechanism of Action: Membrane Permeabilization

Most enterocins, particularly those belonging to Class II, are cationic peptides that interact with the negatively charged components of bacterial cell membranes. This interaction leads to the formation of pores, causing leakage of intracellular contents and ultimately leading to cell death. This direct action on the membrane makes the development of resistance less likely compared to antibiotics that target specific metabolic pathways.

enterocin_mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Pore Pore Formation Lipid_Bilayer->Pore Peptide Insertion & Aggregation Enterocin Enterocin Peptide Enterocin->Lipid_Bilayer Electrostatic Interaction Leakage Ion & Solute Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Mechanism of action for Class II enterocins.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Selected Enterocins

The following tables summarize the MIC values of various enterocins against a range of bacterial species. These values have been compiled from multiple studies and are presented in μg/mL.

Table 1: MIC of Enterocin AS-48

Bacterial SpeciesMIC (μg/mL)
Enterococcus faecalis (uropathogenic)1.3 - 7.1
Bacillus cereus2.5
Bacillus subtilis1.0
Listeria monocytogenes0.1

Table 2: MIC of Enterocins L50A and L50B

Bacterial SpeciesEnterocin L50A MIC (μg/mL)Enterocin L50B MIC (μg/mL)
Clostridium perfringens1.56 - 12.512.5 - 50
Listeria monocytogenes0.78 - 1.563.12 - 6.25
Pseudomonas aeruginosa>200>200
Campylobacter coli50 - 100100 - 200

Table 3: MIC of Enterocins A and B

Bacterial SpeciesEnterocin A MIC (μg/mL)Enterocin B MIC (μg/mL)
Clostridium perfringens25 - 1006.25 - 50
Listeria monocytogenes1.56 - 3.123.12 - 6.25

Part 2: Chloramphenicol (Enteromycetin)

Chloramphenicol is a broad-spectrum antibiotic that is effective against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial protein synthesis.

Mechanism of Action: Inhibition of Protein Synthesis

Chloramphenicol diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome.[1][3] This binding prevents the action of peptidyl transferase, thereby inhibiting the formation of peptide bonds and halting protein synthesis.[1][4] This bacteriostatic action prevents the growth and replication of bacteria.[3][5]

chloramphenicol_mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit PeptidylTransferase Peptidyl Transferase Center (A-site) 50S_Subunit->PeptidylTransferase 30S_Subunit 30S Subunit Chloramphenicol Chloramphenicol Chloramphenicol->50S_Subunit Binds to Chloramphenicol->PeptidylTransferase Blocks PeptideBond Peptide Bond Formation PeptidylTransferase->PeptideBond Catalyzes BacterialGrowth Bacterial Growth Inhibited PeptidylTransferase->BacterialGrowth Inhibition leads to ProteinSynthesis Protein Synthesis PeptideBond->ProteinSynthesis Elongates ProteinSynthesis->BacterialGrowth Leads to

Caption: Mechanism of action for Chloramphenicol.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol

The following table summarizes the MIC values of Chloramphenicol against a range of bacterial species.

Table 4: MIC of Chloramphenicol

Bacterial SpeciesMIC Range (μg/mL)
Escherichia coli2 - 8
Staphylococcus aureus2 - 16
Pseudomonas aeruginosa8 - >128
Streptococcus pneumoniae2 - 8
Haemophilus influenzae0.25 - 2

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of test compounds.

Experimental Workflow: MIC Determination

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland Standard) a1 Inoculate Microtiter Plate Wells with Bacteria and Compound p1->a1 p2 Prepare Serial Dilutions of Test Compound p2->a1 a2 Incubate at 37°C for 18-24 hours a1->a2 r1 Visually Inspect for Turbidity a2->r1 r2 Determine Lowest Concentration with No Visible Growth (MIC) r1->r2

Caption: General workflow for MIC determination.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (Enterocin or Chloramphenicol)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • In the 96-well plate, add 50 µL of sterile broth to wells 2 through 12.

    • Add 100 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a positive control (inoculum without antimicrobial) and well 12 as a negative control (broth only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a test compound.

Materials:

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Incubator (37°C)

Procedure:

  • Plate Preparation:

    • Prepare and pour molten agar into sterile Petri dishes and allow them to solidify.

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Evenly swab the entire surface of the agar plate to create a bacterial lawn.

  • Well Creation and Application of Test Compound:

    • Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.

    • Carefully pipette a known volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the test compound.

References

Application Notes and Protocols for Enteromycin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of enteromycin, a bioactive secondary metabolite produced by Streptomyces species. The methodologies outlined below are based on established principles of natural product chemistry and antibiotic recovery.

Introduction

This compound is an antibiotic compound with potential therapeutic applications. First isolated from Streptomyces, its effective recovery from fermentation broth is a critical step in research and development. This protocol details the necessary steps for extraction from the fermentation culture and subsequent purification to obtain a compound of high purity suitable for further analysis and application.

Materials and Equipment

Fermentation and Extraction
  • Fermentor

  • High-speed centrifuge

  • Rotary evaporator

  • Solvents: Ethyl acetate, Butyl acetate, Methanol, Chloroform

  • Acids and Bases for pH adjustment (e.g., HCl, NaOH)

  • Filter paper

Purification
  • Chromatography columns (e.g., silica gel, Sephadex)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Thin-Layer Chromatography (TLC) plates

  • Elution solvents for chromatography

  • Fractions collector

Analysis
  • UV-Vis Spectrophotometer

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

Fermentation of Streptomyces for this compound Production

A suitable strain of Streptomyces, such as Streptomyces chartreusis, is cultivated in a nutrient-rich fermentation medium. Optimal fermentation conditions, including temperature, pH, and aeration, should be maintained to maximize the yield of this compound. The fermentation is typically carried out for several days, with the production of the antibiotic monitored periodically.

Extraction of Crude this compound

The extraction process aims to separate this compound from the fermentation broth and microbial cells.

  • Cell Separation : The fermentation broth is centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the microbial cells. The supernatant, containing the extracellular this compound, is carefully collected.

  • Solvent Extraction :

    • The pH of the cell-free supernatant is adjusted to a suitable value (typically acidic) to enhance the solubility of this compound in an organic solvent.

    • An equal volume of an immiscible organic solvent, such as ethyl acetate or butyl acetate, is added to the supernatant in a separatory funnel.

    • The mixture is vigorously shaken for a specified period to allow the transfer of this compound into the organic phase.

    • The layers are allowed to separate, and the organic layer containing the crude this compound is collected. This extraction process is repeated multiple times to maximize the recovery.

  • Concentration : The collected organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate this compound from other metabolites and impurities.

  • Silica Gel Column Chromatography :

    • The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

    • The adsorbed sample is loaded onto a silica gel column pre-equilibrated with a non-polar solvent.

    • The column is eluted with a gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol).

    • Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Size-Exclusion Chromatography (e.g., Sephadex LH-20) :

    • Fractions enriched with this compound from the silica gel chromatography are pooled, concentrated, and further purified using a Sephadex LH-20 column with a suitable solvent (e.g., methanol).

    • This step separates compounds based on their molecular size, further removing impurities.

  • High-Performance Liquid Chromatography (HPLC) :

    • The final purification step is typically performed using a reversed-phase HPLC (RP-HPLC) system with a C18 column.

    • An appropriate mobile phase, often a gradient of water and acetonitrile or methanol containing a small amount of acid (e.g., formic acid or trifluoroacetic acid), is used to achieve high-resolution separation.

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical this compound extraction and purification process. Actual values may vary depending on the fermentation conditions and the specific Streptomyces strain used.

Purification StepTotal Volume (mL)Total Dry Weight (mg)Purity (%)Yield (%)
Crude Extract5001000~5100
Silica Gel Chromatography100200~4040
Sephadex LH-205080~8032
RP-HPLC1025>9825

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the this compound extraction and purification protocol.

Enteromycin_Extraction_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Streptomyces Fermentation Centrifugation Centrifugation (Cell Separation) Fermentation->Centrifugation SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC RP-HPLC Sephadex->HPLC Analysis Purity & Structure (UV, MS, NMR) HPLC->Analysis

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Information

Currently, specific signaling pathways directly modulated by this compound have not been extensively characterized in publicly available literature. The primary described activity of this compound and its analogs is antibacterial. The mechanism of action for many antibiotics involves the inhibition of essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.

Conclusion

This protocol provides a comprehensive framework for the extraction and purification of this compound from Streptomyces fermentation broth. The successful implementation of these methods will yield a highly purified compound suitable for detailed biological and pharmacological evaluation. The modular nature of the purification process allows for adaptation and optimization based on the specific characteristics of the producing strain and the desired final purity of the compound.

Application Notes and Protocols for In Vitro Antibacterial Assays of Enterocins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterocins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria belonging to the genus Enterococcus. These peptides have garnered significant interest as potential alternatives to conventional antibiotics due to their potent activity against a wide range of pathogenic and food-spoilage bacteria, including multi-drug resistant strains. This document provides detailed application notes and protocols for the in vitro antibacterial assessment of enterocins, focusing on the determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

It is important to note that the term "Enteromycin" is occasionally used in literature, sometimes referring to enterocins, but also as a trade name for the antibiotic Chloramphenicol ("Enteromycetin"). The focus of these application notes is on the bacteriocin class of molecules known as enterocins.

Mechanism of Action

Enterocins are broadly classified into different classes based on their structure and mode of action. The two major classes are:

  • Class I Enterocins (Lantibiotics): These are small, post-translationally modified peptides containing lanthionine and methyllanthionine residues. Their primary mechanism of action involves a dual mode of attack. They can bind to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting peptidoglycan formation.[1] This binding can also facilitate the formation of pores in the cell membrane, leading to the dissipation of the proton motive force and ultimately cell death.[1]

  • Class II Enterocins: These are small, heat-stable, unmodified peptides. Their mechanism of action primarily involves permeabilizing the target cell membrane.[1] These peptides, often possessing an amphiphilic helical structure, insert themselves into the bacterial membrane, forming pores that lead to the leakage of essential ions and metabolites, resulting in cell death.[1] Some Class II enterocins interact with specific receptors on the bacterial cell surface, such as the mannose phosphotransferase system, to facilitate their membrane insertion.

Enterocin_Mechanism_of_Action cluster_class_I Class I Enterocins (e.g., Lantibiotics) cluster_class_II Class II Enterocins Lipid_II Lipid II Pore_Formation_I Pore Formation Lipid_II->Pore_Formation_I Mediates Cell_Wall_Inhibition Inhibition of Peptidoglycan Synthesis Lipid_II->Cell_Wall_Inhibition Leads to Class_I Class I Enterocin Class_I->Lipid_II Binds to Cell_Death_I Cell Death Pore_Formation_I->Cell_Death_I Cell_Wall_Inhibition->Cell_Death_I Bacterial_Membrane Bacterial Cell Membrane Pore_Formation_II Membrane Pore Formation Bacterial_Membrane->Pore_Formation_II Class_II Class II Enterocin Class_II->Bacterial_Membrane Inserts into Ion_Leakage Leakage of Ions & Metabolites Pore_Formation_II->Ion_Leakage Cell_Death_II Cell Death Ion_Leakage->Cell_Death_II

Caption: Mechanisms of Action for Class I and Class II Enterocins.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Various Enterocins

The following tables summarize the reported MIC values of different enterocins against a selection of Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Table 1: MIC of Enterocin AS-48

Target MicroorganismMIC Range (µg/mL)Reference(s)
Enterococcus faecalis1.9 - 4.4[3]
Listeria monocytogenes0.1[4]
Bacillus cereus2.5 - 4.5[4]
Staphylococcus aureus1.5 - 10[4]
Escherichia coli150[4]

Table 2: MIC of Enterocin L50 (L50A and L50B)

Target MicroorganismEnterocin L50A MIC (µg/mL)Enterocin L50B MIC (µg/mL)Reference(s)
Clostridium perfringensClose to nisinHigher than L50A[5]
Listeria monocytogenesActiveActive[5]
Staphylococcus aureusActiveActive[5]
Pseudomonas aeruginosaActiveActive[5]
Campylobacter coliActiveActive[5]

Table 3: MIC of Enterocins A, B, and P

EnterocinTarget MicroorganismMIC (µg/mL)Reference(s)
Enterocin AClostridium perfringens~100[6]
Enterocin AListeria monocytogenesActive[5]
Enterocin BClostridium perfringens<100[6]
Enterocin BGram-positive bacteriaActive[7]
Enterocin PClostridium perfringens>100[6]
Enterocin PListeria monocytogenesActive[8]
Enterocin PStaphylococcus aureusActive[8]

Table 4: MIC of Other Enterocins

EnterocinTarget MicroorganismMIC Range (µg/mL)Reference(s)
Enterocin E-760Gram-positive & Gram-negative bacteria0.1 - 3.2[9]
Enterocin DD28MRSA-S1200[10]
Enterocin DD93MRSA-S1200[10]

Experimental Protocols

The following are detailed protocols for conducting in vitro antibacterial assays with enterocins. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of an enterocin using the broth microdilution method in a 96-well plate format, following general principles from the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow Start Start: Prepare Materials Prep_Enterocin Prepare Enterocin Stock Solution Start->Prep_Enterocin Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Enterocin in 96-well Plate Prep_Enterocin->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Read_Results Read Results Visually or with Plate Reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC Determination by Broth Microdilution.

Materials:

  • Purified enterocin of known concentration

  • Target bacterial strain(s)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB), Brain Heart Infusion (BHI) broth)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Enterocin Stock Solution:

    • Dissolve the lyophilized enterocin in a suitable sterile solvent (e.g., sterile deionized water, dilute acid, or as recommended for the specific enterocin) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm) or a nephelometer.

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the enterocin stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • The final volume in each well after dilution should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no enterocin) and a negative control (broth only) in each assay.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the enterocin at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Time-Kill Assay

This protocol is used to determine the bactericidal or bacteriostatic activity of an enterocin over time.

Time_Kill_Assay_Workflow Start Start: Prepare Materials Prep_Tubes Prepare Tubes with Broth and Enterocin at Different MIC Multiples Start->Prep_Tubes Prep_Inoculum Prepare Bacterial Inoculum (Logarithmic Growth Phase) Start->Prep_Inoculum Inoculate_Tubes Inoculate Tubes to ~5 x 10⁵ CFU/mL Prep_Tubes->Inoculate_Tubes Prep_Inoculum->Inoculate_Tubes Incubate Incubate at 37°C with Agitation Inoculate_Tubes->Incubate Sampling Collect Aliquots at Multiple Time Points (e.g., 0, 2, 4, 8, 24h) Incubate->Sampling Serial_Dilution Perform Serial Dilutions of Samples Sampling->Serial_Dilution Plating Plate Dilutions onto Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (e.g., 37°C for 18-24h) Plating->Incubate_Plates Count_CFU Count Colonies (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log₁₀ CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for the Time-Kill Assay.

Materials:

  • Purified enterocin

  • Target bacterial strain(s)

  • Appropriate growth medium (e.g., CAMHB, BHI)

  • Sterile culture tubes

  • Sterile saline or PBS

  • Agar plates (e.g., Tryptic Soy Agar, Blood Agar)

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of the target bacterium.

    • Inoculate fresh broth with the overnight culture and grow to the logarithmic phase (e.g., an OD₆₀₀ of 0.2-0.3).

    • Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final test volume.

  • Time-Kill Assay Setup:

    • Prepare sterile tubes containing the growth medium with the enterocin at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube containing only the medium and the bacterial inoculum.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at the appropriate temperature (e.g., 37°C) with constant agitation (e.g., 200 rpm).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS to reduce the antibiotic concentration and obtain a countable number of colonies.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each enterocin concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.[12][13]

References

Application Note: Determination of Enteromycin Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is a critical parameter used to evaluate the efficacy of new antimicrobial agents, determine bacterial susceptibility to drugs, and establish effective therapeutic strategies.[2][3][4] Enteromycin, an antibiotic, requires precise MIC determination to understand its spectrum of activity and potential clinical utility. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are considered the gold standards for susceptibility testing.[1][5]

Principle of the Assays Both broth and agar dilution methods are based on challenging a standardized bacterial inoculum with a range of serially diluted this compound concentrations.[2] After a specified incubation period (typically 16-24 hours), the presence or absence of visible bacterial growth is determined.[6] The MIC is recorded as the lowest concentration of this compound that completely inhibits this visible growth.[1][7]

Experimental Protocols

Two primary methods are recommended for MIC determination: Broth Microdilution and Agar Dilution. The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources. Broth microdilution is often preferred for testing multiple antibiotics against a single organism, while agar dilution is efficient for testing a large panel of different bacteria against a few antibiotics.[5][8]

Protocol 1: Broth Microdilution Method

This method utilizes 96-well microtiter plates to test a range of this compound concentrations.[2][8]

Materials:

  • This compound powder (potency provided by manufacturer)

  • Appropriate solvent (e.g., DMSO, sterile deionized water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Bacterial strain(s) of interest (e.g., E. coli, S. aureus)

  • Sterile culture tubes and petri dishes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Calculate the amount of this compound powder needed to prepare a high-concentration stock solution (e.g., 10 mg/mL) based on its potency.[1]

    • Dissolve the weighed powder in the appropriate solvent. Further dilute in CAMHB to achieve a working stock concentration that is twice the highest desired final concentration in the assay (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL working stock).[9]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4][6]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock (e.g., 256 µg/mL) to the first column of wells. This results in a total volume of 200 µL.

    • Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL to the second column.[9]

    • Repeat this two-fold serial dilution process across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from the final dilution column.[9]

    • Column 11 should serve as the growth control (no antibiotic), and Column 12 as the sterility control (no bacteria).[3]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to each well from columns 1 through 11. Do not add bacteria to the sterility control wells (Column 12).[6] The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[2]

  • Reading and Interpreting Results:

    • Following incubation, examine the plate for visible growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[1] This can be assessed by the unaided eye or with the aid of a plate reader measuring optical density (OD).[10]

Protocol 2: Agar Dilution Method

This method involves incorporating this compound directly into agar plates.[5]

Materials:

  • This compound powder and solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (90 mm)

  • Bacterial strain(s) of interest

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

Procedure:

  • Preparation of Antibiotic-Containing Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations.

    • Melt MHA and cool it to 45-50°C in a water bath.[1]

    • For each desired concentration, add 2 mL of the corresponding 10x this compound stock solution to 18 mL of molten MHA to create a final volume of 20 mL. Mix gently but thoroughly to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify on a level surface.[1] Prepare one antibiotic-free plate as a growth control.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This suspension can be further diluted (e.g., 1:10) in saline to achieve a final inoculum of approximately 10⁴ CFU per spot.[5]

  • Inoculation:

    • Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of the agar plates, starting from the antibiotic-free control plate and progressing to the highest concentration.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35-37°C for 16-20 hours.[3]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits bacterial growth. A faint haze or one to two colonies at the inoculation spot is disregarded.[4]

Data Presentation

MIC results should be recorded systematically. Quality control (QC) strains with known MIC ranges (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) must be included in each run to ensure the validity of the results.[4]

Table 1: Example MIC Data for this compound

OrganismStrain IDThis compound MIC (µg/mL)QC Range (µg/mL)Interpretation
Escherichia coliATCC 25922 (QC)42 - 8Pass
Staphylococcus aureusATCC 29213 (QC)10.5 - 2Pass
Pseudomonas aeruginosaPAO132N/A-
Enterococcus faecalisV5838N/A-
Klebsiella pneumoniaeClinical Isolate 1>64N/A-

Visualized Workflows and Mechanisms

Diagrams help clarify complex experimental processes and theoretical mechanisms.

G cluster_prep Preparation Phase cluster_assay Assay Setup (96-Well Plate) cluster_final Incubation & Reading p1 Prepare this compound Working Stock (2x) a2 Add 100µL Drug Stock to Column 1 p1->a2 p2 Prepare Bacterial Inoculum (0.5 McFarland) a4 Add 100µL Standardized Bacterial Inoculum p2->a4 a1 Add 100µL Broth to All Wells a1->a2 a3 Perform 2-Fold Serial Dilutions a2->a3 a3->a4 f1 Incubate Plate (37°C, 16-20h) a4->f1 f2 Read Plate Visually or with Plate Reader f1->f2 f3 Determine MIC: Lowest Concentration with No Visible Growth f2->f3

Caption: Workflow for the Broth Microdilution MIC Assay.

While the specific signaling pathway for this compound is not extensively documented, related compounds such as tilimycin (a pyrrolobenzodiazepine) are known to exert their effect by directly interacting with and alkylating bacterial DNA.[11] This direct action disrupts DNA replication and transcription, leading to cell death.

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall n_dna Nucleoid (DNA) target DNA Alkylation & Cross-linking n_dna->target drug This compound drug->n_dna Enters Cell effect Inhibition of Replication & Transcription target->effect death Bacterial Cell Death effect->death

Caption: Proposed Mechanism of Action for a DNA-Targeting Antibiotic.

References

Application Notes and Protocols for Enteromycin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enteromycin is a potent antibiotic with significant therapeutic potential. Ensuring its stability throughout its lifecycle, from manufacturing to administration, is critical for maintaining its efficacy and safety. This document provides a comprehensive overview of the factors affecting this compound stability, recommended storage conditions, and detailed protocols for stability testing.

Physicochemical Properties and Stability Profile

The stability of an antibiotic is influenced by various factors, including temperature, pH, light, and humidity. Understanding these factors is crucial for developing stable formulations and defining appropriate storage conditions.

Temperature Stability

Temperature is a critical factor influencing the degradation rate of many antibiotics. Generally, higher temperatures accelerate degradation reactions.

Table 1: Representative Temperature Stability of a Generic Antibiotic Solution (0.5 mg/mL)

TemperatureStorage DurationRemaining Activity (%)
-70°C1 year>95%
-20°C3 months>90%
4°C28 days~90%
Room Temperature (23°C)3 days~90%
37°C24 hours<85%

Note: This data is illustrative and based on general observations for various antibiotics. Actual stability will vary depending on the specific compound and formulation.

pH Stability

The pH of a solution can significantly impact the stability of an antibiotic. Many antibiotics have an optimal pH range for stability and may undergo hydrolysis or other degradation reactions at acidic or alkaline pH. For instance, some bacteriocins maintain stability between pH 2 to 9, but their activity can be significantly reduced at the extremes of this range[1].

Table 2: Representative pH Stability of a Generic Antibiotic in Aqueous Solution at Room Temperature

pHIncubation Time (24 hours)Remaining Activity (%)
3.024 hours~75%
5.024 hours>90%
7.024 hours>95%
9.024 hours~80%

Note: This data is illustrative. The optimal pH for stability is compound-specific.

Photostability

Exposure to light, particularly UV light, can lead to the degradation of photosensitive antibiotics.[2][3] It is crucial to protect such compounds from light during storage and handling.

Table 3: Representative Photostability of a Generic Antibiotic Solution (0.5 mg/mL) at Room Temperature

Light ConditionExposure DurationRemaining Activity (%)
Protected from Light24 hours>95%
Exposed to Ambient Light24 hours~85%
Exposed to UV Light (254 nm)1 hour<70%

Note: The degree of photosensitivity varies greatly among different antibiotics.

Recommended Storage Conditions

Proper storage is essential to maintain the potency and extend the shelf-life of this compound.

  • Solid (Lyophilized) Form: For long-term storage, this compound in its solid, lyophilized form should be stored at -20°C or below, protected from moisture and light.[4] In this state, the antibiotic is generally more stable.[5][6]

  • Stock Solutions: Concentrated stock solutions should be prepared in a suitable solvent and stored in small aliquots at -20°C or -70°C to minimize freeze-thaw cycles.[4][7] The choice of solvent can also impact stability.

  • Working Dilutions: Diluted, ready-to-use solutions are typically less stable and should be prepared fresh before each experiment. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Assessing Temperature Stability

Objective: To determine the degradation rate of this compound at various temperatures.

Materials:

  • This compound (lyophilized powder)

  • Sterile, purified water or appropriate buffer

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • -20°C and -70°C freezers

  • Sterile, light-protected microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Antimicrobial susceptibility testing supplies (e.g., bacterial culture, agar plates, etc.)

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at the different temperatures to be tested.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each temperature condition.

  • Analyze the concentration of the remaining active this compound using a validated HPLC method.

  • Concurrently, the biological activity can be assessed using an antimicrobial susceptibility test (e.g., agar well diffusion assay) to determine the minimum inhibitory concentration (MIC).

Data Analysis:

  • Plot the percentage of remaining this compound against time for each temperature.

  • Calculate the degradation rate constant (k) and half-life (t½) at each temperature.

Temperature_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution aliquot Aliquot into Microtubes prep->aliquot temp1 4°C aliquot->temp1 Incubate temp2 25°C aliquot->temp2 Incubate temp3 37°C aliquot->temp3 Incubate temp4 50°C aliquot->temp4 Incubate sampling Sample at Time Points temp1->sampling temp2->sampling temp3->sampling temp4->sampling hplc HPLC Analysis sampling->hplc Chemical Stability mic MIC Assay sampling->mic Biological Activity data Plot Data & Calculate Kinetics hplc->data mic->data

Workflow for Temperature Stability Assessment.
Protocol for Assessing pH Stability

Objective: To determine the stability of this compound across a range of pH values.

Materials:

  • This compound stock solution

  • A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)

  • pH meter

  • HPLC system

  • Antimicrobial susceptibility testing supplies

Procedure:

  • Dilute the this compound stock solution into each of the different pH buffers to a final concentration.

  • Incubate the solutions at a constant temperature (e.g., room temperature).

  • At specified time points, take samples from each pH condition.

  • Immediately neutralize the pH of the samples if necessary to prevent further degradation before analysis.

  • Analyze the remaining this compound concentration by HPLC.

  • Assess the biological activity using an antimicrobial susceptibility test.

Data Analysis:

  • Plot the percentage of remaining this compound against pH at each time point.

  • Determine the pH range where this compound exhibits maximum stability.

pH_Stability_Workflow start Start prep_solution Prepare this compound in Buffers of Varying pH start->prep_solution incubate Incubate at Constant Temperature prep_solution->incubate sample Sample at Time Intervals incubate->sample analyze Analyze via HPLC and MIC Assay sample->analyze results Determine Optimal pH Range analyze->results

Workflow for pH Stability Assessment.
Protocol for Assessing Photostability

Objective: To evaluate the effect of light exposure on the stability of this compound.

Materials:

  • This compound solution

  • Clear and amber (or foil-wrapped) vials

  • A controlled light source (e.g., a photostability chamber with a calibrated UV and visible light source)

  • HPLC system

  • Antimicrobial susceptibility testing supplies

Procedure:

  • Place the this compound solution in both clear and light-protected vials.

  • Expose the vials to a controlled light source according to ICH Q1B guidelines. A control set of vials should be kept in the dark at the same temperature.

  • At specified time points, withdraw samples from both the exposed and protected vials.

  • Analyze the concentration of the remaining this compound by HPLC.

  • Assess the biological activity using an antimicrobial susceptibility test.

Data Analysis:

  • Compare the degradation of this compound in the light-exposed versus the protected samples.

  • Calculate the extent of photodegradation.

Degradation Products

Degradation of this compound can lead to the formation of various byproducts, which may have reduced or no antimicrobial activity and could potentially be toxic.[9] It is crucial to identify and characterize these degradation products.

Analytical Techniques for Degradation Product Analysis:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug from its degradation products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the degradation products, aiding in their identification.

Degradation_Pathway This compound This compound (Active) Degradation Degradation (e.g., Hydrolysis, Oxidation, Photolysis) This compound->Degradation Product_A Degradation Product A (Inactive) Degradation->Product_A Product_B Degradation Product B (Inactive) Degradation->Product_B

Illustrative Degradation Pathway of an Antibiotic.

Conclusion

The stability of this compound is a critical quality attribute that must be thoroughly investigated and controlled. The protocols and information provided in these application notes offer a framework for assessing and ensuring the stability of this compound, thereby guaranteeing its therapeutic efficacy and safety. It is imperative that specific stability studies are conducted for the particular this compound formulation being developed.

References

Application Notes and Protocols for the Quantification of Enteromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteromycin is a polypeptide antibiotic with significant activity against Gram-positive bacteria.[1] Accurate and reliable quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, formulation development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and a colorimetric spectrophotometric assay.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note:

The HPLC-UV method provides a robust and cost-effective approach for the routine quantification of this compound. This method is suitable for analyzing relatively clean samples, such as fermentation broths and partially purified extracts. The principle relies on the separation of this compound from other components in a sample mixture by passing it through a C18 reversed-phase column. Detection is achieved by monitoring the UV absorbance of the peptide bonds in the this compound molecule at a specific wavelength.[2]

Quantitative Data Summary:

ParameterValueReference
Wavelength230 nm[2][3]
Limit of Detection (LOD)0.2 mg/kg[2][3]

Experimental Protocol:

1.1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

1.2. Sample Preparation (from fermentation broth):

  • Centrifuge the fermentation broth to remove cells and large debris.

  • To 1 mL of the supernatant, add 1 mL of a hydrochloric acid-acetone solution.

  • Vortex the mixture vigorously for 1 minute.

  • Perform a liquid-liquid partition to separate the phases.

  • Collect the aqueous phase containing this compound.

  • Filter the aqueous phase through a 0.45 µm syringe filter prior to injection.

1.3. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A suitable gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector set at 230 nm[2][3]

  • Column Temperature: 30 °C

1.4. Data Analysis:

  • Construct a calibration curve using a series of known concentrations of the this compound standard.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Fermentation Broth sp2 Centrifugation sp1->sp2 sp3 Supernatant Collection sp2->sp3 sp4 Acid-Acetone Extraction sp3->sp4 sp5 Liquid-Liquid Partition sp4->sp5 sp6 Aqueous Phase Collection sp5->sp6 sp7 Filtration (0.45 µm) sp6->sp7 ha1 HPLC Injection sp7->ha1 ha2 C18 Column Separation ha1->ha2 ha3 UV Detection (230 nm) ha2->ha3 ha4 Data Acquisition ha3->ha4 da2 Peak Area Integration ha4->da2 da1 Calibration Curve Construction da3 Concentration Calculation da1->da3 da2->da3

HPLC-UV quantification workflow for this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Application Note:

The UHPLC-MS/MS method offers superior sensitivity and selectivity for the quantification of this compound, making it the gold standard for analyzing complex matrices such as animal tissues and feed.[4] This technique combines the high-resolution separation power of UHPLC with the precise mass detection of tandem mass spectrometry. After chromatographic separation, the this compound molecules are ionized, and specific precursor-to-product ion transitions are monitored, allowing for highly specific and sensitive quantification.

Quantitative Data Summary:

ParameterValue (in swine tissues)Reference
LinearityExcellent (Coefficient of variation > 0.99)[4]
Recovery70.99–101.40%[2][4]
Limit of Quantification (LOQ)5 µg/kg (fat), 10 µg/kg (other tissues)[2][4]
Relative Standard Deviation (RSD)< 9%[2][4]

Experimental Protocol:

2.1. Materials and Reagents:

  • This compound A and B standards

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2.2. Sample Preparation (from swine tissue):

  • Homogenize 2 g of tissue sample.

  • Add 10 mL of 55% methanol containing 0.2 M HCl.

  • Vortex for 10 minutes and centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Evaporate the organic solvent from the combined supernatant.

  • Perform Solid Phase Extraction (SPE) for cleanup and enrichment using an appropriate cartridge.

  • Elute the this compound from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.

2.3. UHPLC-MS/MS Instrumentation and Conditions:

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program to separate this compound A and B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Mass Spectrometry: Triple quadrupole mass spectrometer

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound A and B.

2.4. Data Analysis:

  • Create a calibration curve using matrix-matched standards.

  • Quantify this compound A and B in the samples based on the peak areas of their specific MRM transitions and the calibration curve.

Workflow Diagram:

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_uhplc_msms_analysis UHPLC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Tissue Homogenization sp2 Solvent Extraction sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Solid Phase Extraction (SPE) sp5->sp6 sp7 Elution sp6->sp7 sp8 Evaporation & Reconstitution sp7->sp8 ha1 UHPLC Injection sp8->ha1 ha2 C18 Column Separation ha1->ha2 ha3 ESI+ Ionization ha2->ha3 ha4 Tandem MS Detection (MRM) ha3->ha4 da2 MRM Peak Integration ha4->da2 da1 Matrix-Matched Calibration da3 Concentration Quantification da1->da3 da2->da3

UHPLC-MS/MS quantification workflow for this compound.

Spectrophotometric Colorimetric Assay (Biuret Test Adaptation)

Application Note:

For a simple, rapid, and high-throughput quantification of total polypeptide content, a colorimetric method such as the Biuret test can be adapted. This method is less specific than chromatographic techniques but is useful for screening purposes and for monitoring relative changes in polypeptide concentration during fermentation or purification. The principle is based on the reaction of copper (II) ions with the peptide bonds in an alkaline solution, which forms a purple-colored complex. The intensity of the color is proportional to the concentration of peptide bonds and can be measured spectrophotometrically.[5][6][7]

Quantitative Data Summary:

ParameterValueReference
Wavelength540 nm[5][6][7]
Linear Range5–160 mg/mL (protein dependent)[6]

Experimental Protocol:

3.1. Materials and Reagents:

  • This compound sample

  • Biuret reagent (containing copper (II) sulfate, sodium hydroxide, and potassium sodium tartrate)

  • Bovine Serum Albumin (BSA) or a purified this compound standard

  • Distilled water

  • Spectrophotometer and cuvettes or microplate reader

3.2. Sample Preparation:

  • Prepare a clear aqueous solution of the this compound sample. If necessary, centrifuge or filter the sample to remove any particulate matter.

  • The sample should be free of substances that interfere with the Biuret reaction, such as high concentrations of ammonium salts.[5]

3.3. Assay Procedure:

  • Prepare a series of standards using BSA or a purified this compound standard.

  • Pipette a specific volume of the standards and samples into separate test tubes or microplate wells.

  • Add an equal volume of Biuret reagent to each tube or well.

  • Mix thoroughly and incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance of the standards and samples at 540 nm against a reagent blank.[6][7]

3.4. Data Analysis:

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Workflow Diagram:

Biuret_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis sp1 Aqueous Sample sp2 Clarification (Centrifuge/Filter) sp1->sp2 ap1 Prepare Standards & Samples sp2->ap1 ap2 Add Biuret Reagent ap1->ap2 ap3 Incubate (15-30 min) ap2->ap3 ap4 Measure Absorbance (540 nm) ap3->ap4 da2 Absorbance Reading ap4->da2 da1 Standard Curve Generation da3 Concentration Determination da1->da3 da2->da3

Adapted Biuret test workflow for this compound quantification.

References

Application Note: Experimental Design for Antimicrobial Susceptibility Testing of Enterocins

Author: BenchChem Technical Support Team. Date: December 2025

It appears there might be a misunderstanding in the user's query. The term "enteromycin" is not a commonly recognized antimicrobial agent in scientific literature. It is possible the user is referring to:

  • Enterocin: A class of bacteriocins (antimicrobial peptides) produced by Enterococcus species. These are well-documented for their antimicrobial properties.

  • Enteromycetin: A brand name for the antibiotic Chloramphenicol.

  • A novel or experimental compound not yet widely documented.

Given the context of "experimental design for antimicrobial testing," it is most likely that the user is interested in Enterocins . The following application notes and protocols are therefore developed for the testing of Enterocins. If "Enteromycetin" (Chloramphenicol) or another specific molecule is of interest, the experimental design would need to be adapted accordingly.

Introduction

Enterocins are a diverse class of ribosomally synthesized antimicrobial peptides (bacteriocins) produced by bacteria of the genus Enterococcus.[1] They exhibit a range of antimicrobial activity, primarily against Gram-positive bacteria, including significant foodborne pathogens and multidrug-resistant strains such as Listeria monocytogenes, Staphylococcus aureus, and Clostridium perfringens. The potential of enterocins as alternatives to conventional antibiotics necessitates robust and standardized methods for evaluating their antimicrobial efficacy.

This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to enterocins. The methodologies are adapted from established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and include critical modifications required for testing peptide-based antimicrobials.[2][3] It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.

Principle of Antimicrobial Action & Signaling

Mechanism of Action

Enterocins exert their antimicrobial effect through various mechanisms, which are often dependent on their specific class. Common mechanisms include:

  • Pore Formation: Many enterocins are cationic, membrane-active peptides that interact with the negatively charged bacterial membrane.[1][4] This interaction can lead to membrane permeabilization and the formation of pores, disrupting the membrane potential and integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.[1]

  • Inhibition of Cell Wall Synthesis: Some enterocins can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. They may achieve this by binding to specific receptors or precursor molecules like lipid II.[1]

  • Intracellular Targets: After translocating across the cell membrane, some antimicrobial peptides can inhibit essential intracellular processes such as the synthesis of DNA, RNA, or proteins.[5]

Enterocin_Mechanism cluster_target_cell Target Bacterial Cell cell_membrane {Cell Membrane | Cytoplasm} peptidoglycan_synthesis Peptidoglycan Synthesis cell_wall Cell Wall peptidoglycan_synthesis->cell_wall intracellular DNA / RNA / Protein Synthesis enterocin Enterocin enterocin->cell_membrane:mem Membrane Disruption (Pore Formation) enterocin->peptidoglycan_synthesis Inhibition of Cell Wall Synthesis enterocin->intracellular Inhibition of Intracellular Processes

Caption: Primary mechanisms of action for enterocins against target bacteria.

Link to Bacterial Signaling: Quorum Sensing

The production of certain enterocins is itself regulated by bacterial communication systems. In Enterococcus faecalis, the fsr (fecal substance regulator) quorum-sensing (QS) system controls the expression of virulence factors, including gelatinase (GelE), serine protease (SprE), and some enterocins.[6][7][8] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner. Understanding this pathway is crucial as it links enterocin production to the overall virulence and population behavior of the producing organism.

Fsr_Quorum_Sensing cluster_cell Enterococcus faecalis Cell fsrB FsrB (Processor/Transporter) gbap_out GBAP (Autoinducer Peptide) fsrB->gbap_out fsrC FsrC (Histidine Kinase Receptor) fsrA FsrA (Response Regulator) fsrC->fsrA Phosphorylates gelE_sprE gelE-sprE operon fsrA->gelE_sprE Activates Transcription enterocin_gene enterocin operon fsrA->enterocin_gene Activates Transcription fsrD Pro-peptide (FsrD) fsrD->fsrB Processed & Exported proteases Gelatinase (GelE) Serine Protease (SprE) gelE_sprE->proteases enterocin_prod Enterocin enterocin_gene->enterocin_prod gbap_out->fsrC Binds at high concentration

Caption: The fsr quorum-sensing pathway in Enterococcus faecalis.

Key Experimental Protocols

Standard antimicrobial susceptibility testing (AST) methods often require modification for antimicrobial peptides (AMPs) due to their unique physicochemical properties.[2]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Application Notes for Peptide Testing:

  • Peptide Adsorption: Cationic peptides like enterocins can bind to the negatively charged surfaces of standard polystyrene microtiter plates, reducing the effective concentration and leading to artificially high MIC values. The use of low-binding materials, such as polypropylene plates, is highly recommended.[2]

  • Media Composition: Standard Mueller-Hinton Broth (MHB) can contain high concentrations of salts that may interfere with the activity of some cationic AMPs. While Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard, researchers should be aware of potential ionic strength effects on their specific enterocin.[2]

  • Solubility and Stability: Ensure the purified enterocin is fully dissolved in a suitable solvent (e.g., sterile water, dilute acetic acid) that does not impact bacterial growth at the concentrations used. Peptides may be susceptible to degradation by proteases.

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (in Polypropylene 96-well plates):

    • Dispense 50 µL of CAMHB into each well.

    • Prepare a stock solution of the enterocin at twice the highest desired final concentration. Add 100 µL of this stock to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from one column to the next. After the final dilution, discard 100 µL from that column, leaving 100 µL in each well. This creates a plate with pre-diluted peptide concentrations.

    • Alternative method: Add 50 µL of a 2x enterocin stock to the first well and perform serial dilutions in the 50 µL of broth already in the plate.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of enterocin solution (if using pre-diluted plate method, adjust volumes accordingly to maintain a final volume of 200 µL and the correct final inoculum and peptide concentrations).

    • Include a positive control (broth + inoculum, no enterocin) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the enterocin that causes complete inhibition of visible growth.

Disk Diffusion Assay

This method is less reliable for many cationic peptides due to their poor diffusion in agar and potential for interaction with anionic components of the medium.[9] It may significantly underestimate activity. If performed, results should be interpreted with caution and ideally confirmed with a dilution method.

Protocol:

  • Disk Preparation: Aseptically apply a known amount of the enterocin solution to sterile filter paper disks (6 mm diameter) and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, lawn the inoculum evenly across the surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application & Incubation: Place the enterocin-impregnated disks on the agar surface and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of growth inhibition. Note that standard interpretive breakpoints (Susceptible/Intermediate/Resistant) do not exist for experimental peptides.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Minimum Inhibitory Concentrations (MICs) of Enterocin Z against Various Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus2921316
Listeria monocytogenes191158
Enterococcus faecalis2921232
Escherichia coli25922>128
Pseudomonas aeruginosa27853>128

Table 2: Zone of Inhibition Diameters for Enterocin Z (30 µ g/disk )

Bacterial StrainATCC NumberZone Diameter (mm)
Staphylococcus aureus2592318
Listeria monocytogenes1911521
Enterococcus faecalis3318615
Escherichia coli259226 (no inhibition)
Pseudomonas aeruginosa278536 (no inhibition)

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the MIC of an enterocin, incorporating peptide-specific considerations.

MIC_Workflow_Peptide start Start: Purified Enterocin & Bacterial Isolate prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare Serial Dilutions of Enterocin in Polypropylene 96-well Plate start->prep_plate dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate prep_plate->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End: Record MIC Value read_results->end

Caption: Workflow for MIC determination incorporating peptide-specific modifications.

References

Unlocking the Therapeutic Potential of Enterocins: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapies, bacteriocins produced by Gram-positive bacteria are emerging as promising candidates. Among these, enterocins, a class of peptides produced by Enterococcus species, have demonstrated significant potential as anticancer agents. These application notes provide a comprehensive overview of the therapeutic applications of enterocins, with a focus on their mechanisms of action and detailed protocols for their investigation in a research setting. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

Enterocins exhibit selective cytotoxicity against a variety of cancer cell lines while showing minimal to no toxicity toward normal cells. Their multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), make them attractive subjects for further preclinical and clinical investigation.

Data Presentation: Efficacy of Enterocins Against Cancer Cell Lines

The cytotoxic and anti-proliferative activities of various enterocins have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.

EnterocinCancer Cell LineCell TypeIC50 ValueReference
Enterocin 12aA549Lung Carcinoma0.08 µg/ml[1]
HeLaCervical Carcinoma1.54 µg/ml[1]
HCT-15Colon Adenocarcinoma1.07 µg/ml[1]
MG-63Osteosarcoma2.1 µg/ml[1]
Enterocin OE-342HCT-116Colorectal Carcinoma49.920 µg/ml
Enterocin LNS18HepG2Hepatocellular Carcinoma15.643 µM[2][3][4]
Enterocin A-colicin E1AGSGastric Adenocarcinoma60.4 µg/mL[5]

Mechanisms of Action & Signaling Pathways

Enterocins exert their anticancer effects through several distinct, yet potentially interconnected, signaling pathways.

Induction of Apoptosis

A primary mechanism of enterocin-induced cancer cell death is the activation of the apoptotic cascade.[1][5] This programmed cell death is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and nuclear fragmentation.[1]

The apoptotic pathway initiated by enterocins often involves the modulation of key regulatory proteins. For instance, the treatment of gastric cancer cells with an enterocin A-colicin E1 fusion peptide has been shown to upregulate the expression of the pro-apoptotic protein Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5]

Enterocin Enterocin Membrane Cancer Cell Membrane Enterocin->Membrane Binds to membrane Bcl2 Bcl-2 (Anti-apoptotic) Membrane->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Membrane->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Caspase3 Caspase-3 (Inactive) Mitochondrion->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Fig. 1: Enterocin-induced apoptotic pathway.
Cell Cycle Arrest

Enterocins can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.[4] For example, enterocin OE-342 has been observed to cause cell cycle arrest at the G2/M phase in colorectal cancer cells. Another study on enterocin LNS18 reported a significant increase in the percentage of HepG2 cells arrested at the G0 phase.[2][4] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Enterocin Enterocin CellCycle Cell Cycle Progression Enterocin->CellCycle Inhibits G0G1 G0/G1 Phase Arrest Cell Cycle Arrest CellCycle->Arrest S S Phase G0G1->S G2M G2/M Phase S->G2M G2M->G0G1

Fig. 2: Enterocin-induced cell cycle arrest.
Induction of Reactive Oxygen Species (ROS)

Some enterocins can induce cytotoxicity in cancer cells by promoting the generation of intracellular reactive oxygen species (ROS).[4] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which ultimately triggers cell death. Enterocin LNS18, for instance, has been shown to induce intracellular ROS production in HepG2 liver cancer cells.[2][4]

Enterocin Enterocin CancerCell Cancer Cell Enterocin->CancerCell ROS Increased ROS Production CancerCell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath

Fig. 3: ROS-mediated cytotoxicity of enterocins.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer potential of enterocins.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the effect of an enterocin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Enterocin stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the enterocin in complete culture medium. Remove the medium from the wells and add 100 µL of the enterocin dilutions. Include a vehicle control (medium without enterocin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the enterocin concentration to determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A1 Seed cells in 96-well plate A2 Incubate 24h A1->A2 B1 Treat cells with Enterocin dilutions A2->B1 B2 Incubate for 24-72h B1->B2 C1 Add MTT solution B2->C1 C2 Incubate 3-4h C1->C2 C3 Solubilize formazan crystals C2->C3 C4 Read absorbance at 570 nm C3->C4

Fig. 4: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following enterocin treatment.

Materials:

  • Cancer cell line of interest

  • Enterocin stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of enterocin for the specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution in enterocin-treated cells using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Enterocin stock solution

  • Cold 70% ethanol

  • Cold PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with enterocin as described in the apoptosis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The preclinical data on the anticancer properties of enterocins are compelling, highlighting their potential as novel therapeutic agents. The selective cytotoxicity, coupled with their diverse mechanisms of action, warrants further investigation. Future research should focus on in vivo studies using animal models to evaluate the efficacy and safety of enterocins in a more complex biological system.[1] Furthermore, the elucidation of the precise molecular targets and signaling pathways affected by different enterocins will be crucial for their rational development as anticancer drugs. Clinical trials are necessary to translate these promising preclinical findings into tangible benefits for cancer patients.

References

Application Notes and Protocols for Enteromycin (Enterocin) in Food Preservation Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of enterocins as natural food preservatives.

Introduction

Enterocins, a class of bacteriocins produced by Enterococcus species, are gaining significant attention in the field of food preservation as natural alternatives to chemical preservatives.[1][2] It is important to note that the term "enteromycin" is often used interchangeably with "enterocin" in some contexts, with the latter being the scientifically accepted nomenclature. These ribosomally synthesized antimicrobial peptides exhibit a broad spectrum of activity against many foodborne pathogens and spoilage bacteria, including Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus.[3][4] Their proteinaceous nature means they are generally recognized as safe (GRAS) for human consumption, as they are easily degraded by proteases in the gastrointestinal tract.[1][4]

This document provides detailed application notes and experimental protocols for the research and development of enterocins in food preservation. It includes quantitative data on their antimicrobial efficacy, methodologies for their purification and activity assessment, and protocols for their application in food systems.

Data Presentation: Antimicrobial Activity of Enterocins

The efficacy of enterocins is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various enterocins against a range of foodborne pathogens and spoilage bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Enterocins

EnterocinTarget MicroorganismMIC (µg/mL)Reference
Enterocin AListeria monocytogenes27 - 109[5]
Staphylococcus aureus27 - 109[5]
Pseudomonas aeruginosa27 - 109[5]
Bacillus cereus27 - 109[5]
Enterocin BListeria monocytogenes-[6]
Staphylococcus aureus-[6]
Enterocin PClostridium perfringens~100[6]
Enterocin L50AClostridium perfringens< 100[6]
Listeria monocytogenes< 100[6]
Staphylococcus aureus< 100[6]
Enterocin L50BClostridium perfringens< 100[6]
Listeria monocytogenes< 100[6]
Staphylococcus aureus< 100[6]
Enterocin E-760Gram-negative bacteria (24 species)0.1 - 3.2[3][7]
Gram-positive bacteria (3 species)0.1 - 3.2[3][7]
Enterocin AS-48Uropathogenic Enterococci1.3 - 7.1[8]
Bacillus cereus2.5 - 4.5[9]
Gram-negative bacteria> 100[9]

Note: MIC values can vary depending on the specific strain of the target microorganism, the purity of the enterocin, and the assay conditions.

Experimental Protocols

Protocol for Production and Purification of Enterocins

This protocol describes the general steps for producing and purifying enterocins from Enterococcus cultures.

Materials:

  • Enterococcus strain (e.g., E. faecium, E. faecalis)

  • Appropriate growth medium (e.g., MRS broth)

  • Centrifuge and sterile centrifuge tubes

  • Ammonium sulfate

  • Dialysis tubing (e.g., 2 kDa cutoff)

  • Chromatography system (e.g., FPLC or HPLC)

  • Cation-exchange column

  • Hydrophobic interaction column

  • Reverse-phase column

  • Sterile buffers (e.g., phosphate buffer, Tris-HCl)

Procedure:

  • Cultivation: Inoculate the Enterococcus strain into the growth medium and incubate under optimal conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth and enterocin production.[10]

  • Cell Separation: Harvest the culture by centrifugation (e.g., 4000 x g for 30 minutes at 4°C) to separate the cells from the supernatant containing the enterocin.[10]

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 60-90%, while stirring at 4°C.[10][11] Allow the protein to precipitate overnight.

  • Collection and Desalting: Collect the precipitate by centrifugation and resuspend it in a minimal volume of an appropriate buffer.[11] Desalt the enterocin solution using dialysis against the same buffer.[11]

  • Chromatographic Purification:

    • Cation-Exchange Chromatography: Load the desalted sample onto a cation-exchange column. Elute the bound enterocin using a salt gradient (e.g., NaCl).[11]

    • Hydrophobic Interaction Chromatography: Pool the active fractions from the previous step and apply them to a hydrophobic interaction column. Elute using a decreasing salt gradient.

    • Reverse-Phase HPLC (RP-HPLC): For final polishing, subject the active fractions to RP-HPLC.[12]

  • Purity and Concentration Assessment: Analyze the purity of the final sample using SDS-PAGE. Determine the protein concentration using a suitable method (e.g., Bradford assay).

Protocol for Antimicrobial Activity Assay

This protocol details two common methods for determining the antimicrobial activity of enterocins.

A. Agar Well Diffusion Assay

Materials:

  • Purified enterocin solution

  • Indicator microorganism (e.g., Listeria monocytogenes)

  • Appropriate agar medium (e.g., BHI agar)

  • Soft agar (0.7% agar)

  • Sterile petri dishes

  • Sterile pipette tips or cork borer

Procedure:

  • Prepare Indicator Lawn: Prepare a lawn of the indicator microorganism by inoculating it into molten soft agar and pouring it over a base of solid agar in a petri dish.[13]

  • Create Wells: Once the soft agar has solidified, create wells using a sterile pipette tip or cork borer.[6]

  • Add Enterocin: Add a known volume (e.g., 25-100 µL) of the purified enterocin solution to each well.[6]

  • Incubation: Incubate the plates under conditions suitable for the growth of the indicator microorganism.

  • Observation: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.

B. Microtiter Plate Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Purified enterocin solution

  • Indicator microorganism

  • Appropriate broth medium (e.g., BHI broth)

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the purified enterocin solution in the broth medium in the wells of a microtiter plate.[14]

  • Inoculation: Inoculate each well with a standardized suspension of the indicator microorganism (e.g., 10^5 CFU/mL).[10] Include positive (no enterocin) and negative (no bacteria) controls.

  • Incubation: Incubate the microtiter plate under optimal growth conditions for the indicator microorganism.

  • MIC Determination: The MIC is the lowest concentration of the enterocin that results in no visible growth of the indicator microorganism, which can be determined visually or by measuring the optical density using a microplate reader.[15]

Protocol for Application of Enterocins in a Food System (e.g., Raw Meat)

This protocol provides a general framework for evaluating the efficacy of enterocins in preserving a food product.

Materials:

  • Food product (e.g., ground beef)

  • Purified enterocin solution

  • Pathogenic or spoilage bacteria (e.g., Listeria monocytogenes)

  • Sterile containers

  • Stomacher or blender

  • Plating supplies (agar, petri dishes, etc.)

Procedure:

  • Food Inoculation: Inoculate the food product with a known concentration of the target pathogenic or spoilage bacteria.

  • Enterocin Treatment: Treat the inoculated food product with the purified enterocin solution at various concentrations. This can be done by surface spraying or by incorporating it directly into the food matrix.[16] A control group with no enterocin treatment should be included.

  • Storage: Store the treated and control samples under relevant conditions (e.g., refrigeration at 4°C) for a specified period, representing the desired shelf life.[17]

  • Microbial Analysis: At regular intervals during storage, take samples from each treatment group and perform microbial analysis. This typically involves homogenizing the food sample and performing serial dilutions for plate counting to determine the number of viable target bacteria (CFU/g).

  • Data Analysis: Compare the microbial counts between the enterocin-treated groups and the control group to determine the effectiveness of the enterocin in inhibiting bacterial growth and extending the shelf life of the food product.

Visualization of Mechanisms and Workflows

Mechanism of Action: Pore Formation

The primary mechanism of action for many enterocins, particularly Class IIa bacteriocins, involves the disruption of the target cell's cytoplasmic membrane. This is achieved through the formation of pores, leading to the dissipation of the proton motive force and leakage of essential ions and metabolites, ultimately causing cell death.

Enterocin Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_outside Extracellular Space cluster_inside Cytoplasm Lipid_Bilayer Lipid Bilayer Pore Pore Lipid_Bilayer->Pore 2. Pore formation Enterocin Enterocin Enterocin->Lipid_Bilayer 1. Binding to membrane Ions_Metabolites Ions & Metabolites Ions_Metabolites->Pore 3. Leakage Experimental Workflow Start Start: Select Enterocin-Producing Strain Production Enterocin Production & Purification Start->Production Characterization Antimicrobial Activity Characterization (MIC) Production->Characterization Food_System Select Food System (e.g., Meat, Dairy) Characterization->Food_System Application Application of Enterocin to Food Food_System->Application Storage Storage under Controlled Conditions Application->Storage Analysis Microbial & Sensory Analysis Storage->Analysis End End: Evaluate Efficacy & Shelf-life Extension Analysis->End

References

Synthesis of Enteromycin Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of enteromycin and its derivatives. This compound, a polyketide natural product, and its analogues have garnered significant interest due to their potential as anticancer and antimicrobial agents. This document details the synthetic routes, experimental protocols, and biological activities of these compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Data Presentation: Biological Activity of this compound and its Derivatives

The biological activities of this compound derivatives are summarized below. The data highlights the potential of these compounds as therapeutic agents and provides a basis for structure-activity relationship (SAR) studies.

CompoundTarget Organism/Cell LineAssay TypeActivity (IC₅₀/MIC)Reference
Enterocin 12aA549 (Lung Carcinoma)AntiproliferativeIC₅₀: 0.08 µg/mL[1]
Enterocin 12aHeLa (Cervical Cancer)AntiproliferativeIC₅₀: 1.54 µg/mL[1]
Enterocin 12aHCT-15 (Colon Cancer)AntiproliferativeIC₅₀: 1.07 µg/mL[1]
Enterocin 12aMG-63 (Osteosarcoma)AntiproliferativeIC₅₀: 2.1 µg/mL[1]
Enterocin 12aSalmonella entericaAntimicrobial-[1]
Enterocin 12aShigella flexneriAntimicrobial-[1]
Enterocin 12aVibrio choleraeAntimicrobial-[1]
Enterocin 12aEscherichia coliAntimicrobial-[1]
Enterocin 12aListeria monocytogenesAntimicrobial-[1]
AkazaoximeKocuria rhizophilaAntimicrobialMIC: 50 µg/mL
Akazaoxime AnalogueGlomerella cingulataAntimicrobialMIC: 50 µg/mL
Akazaoxime AnalogueTrichophyton rubrumAntimicrobialMIC: 25-50 µg/mL

Synthetic Pathways and Methodologies

The synthesis of the complex polyketide core of this compound represents a significant challenge in organic chemistry. Both chemical and enzymatic total synthesis approaches have been developed, providing pathways to the natural product and its derivatives.

Biomimetic Total Synthesis of Enterocin

A key approach to the total synthesis of enterocin involves a biomimetic strategy, mimicking the proposed biosynthetic pathway. This multi-step synthesis requires careful strategic planning and execution of complex chemical transformations.

Key Stages of the Biomimetic Synthesis:

  • Assembly of Key Building Blocks: The synthesis commences with the preparation of three key fragments that will be coupled to form the enterocin backbone.

  • Aldol Reactions: A series of aldol reactions are employed to connect the building blocks and establish key stereocenters.

  • Lactone Formation: Intramolecular cyclization leads to the formation of the characteristic δ-lactone ring.

  • Biomimetic Cascade: A late-stage reaction cascade involving intramolecular aldol reactions is a crucial step in forming the tricyclic core of enterocin.[2]

  • Final Functionalization: The synthesis is completed by introducing the remaining functional groups to yield the final enterocin molecule.

Biomimetic_Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Assembly and Cyclization cluster_2 Core Formation and Final Product A Starting Materials B Key Building Block 1 A->B C Key Building Block 2 A->C D Key Building Block 3 A->D E Fragment Coupling (Aldol Reactions) B->E C->E D->E F Linear Precursor E->F G Lactone Formation F->G H Cyclized Intermediate G->H I Biomimetic Cascade H->I J Tricyclic Core I->J K Final Functionalization J->K L This compound Derivative K->L

Caption: Workflow for the biomimetic total synthesis of this compound derivatives.

Enzymatic Total Synthesis of Enterocin Polyketides

An alternative and innovative approach to this compound synthesis utilizes a multienzyme system. This method offers a more direct route to the natural product from simple precursors in a single reaction vessel.[3]

Key Features of the Enzymatic Synthesis:

  • One-Pot Reaction: The entire synthesis is carried out in a single vessel, simplifying the process and potentially increasing overall yield.[3]

  • Simple Starting Materials: The synthesis starts from readily available benzoate and malonate substrates.[3]

  • Type II Polyketide Synthase Pathway: The synthesis utilizes a complete in vitro assembly of a type II polyketide synthase enzymatic pathway.[3]

Enzymatic_Synthesis_Pathway cluster_0 Substrates & Enzymes cluster_1 Reaction Vessel cluster_2 Products Substrates Benzoate & Malonate Reaction One-Pot Enzymatic Reaction Substrates->Reaction Enzymes Multienzyme Complex (Type II PKS) Enzymes->Reaction Enterocin Enterocin Reaction->Enterocin Wailupemycin Wailupemycin Reaction->Wailupemycin

Caption: Enzymatic synthesis of enterocin and related polyketides.

Experimental Protocols

This section provides detailed protocols for key experiments in the synthesis and evaluation of this compound derivatives.

General Protocol for a Key Step in Biomimetic Synthesis: Aldol Reaction

The following is a representative protocol for an aldol reaction, a critical C-C bond-forming step in the synthesis of the this compound core.

Materials:

  • Aldehyde precursor (1.0 eq)

  • Ketone or ester precursor (1.2 eq)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Base (e.g., LDA, LiHMDS) (1.1 eq)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Standard laboratory glassware and workup equipment

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone or ester precursor in the anhydrous solvent and cool the solution to -78 °C.

  • Enolate Formation: Slowly add the base to the solution and stir for 30-60 minutes at -78 °C to allow for complete enolate formation.

  • Aldol Addition: Add a solution of the aldehyde precursor in the anhydrous solvent dropwise to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of the quenching solution.

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HCT-15)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Antimicrobial Activity Screening (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (in DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the this compound derivative in CAMHB in a 96-well plate.

  • Inoculation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

Biological Signaling and Mechanisms of Action

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, initial studies suggest that their biological activities may stem from their ability to interfere with fundamental cellular processes.

Proposed Anticancer Mechanism of Action

The anticancer effects of some enterocin derivatives are thought to be related to their ability to permeabilize cell membranes.[1] This disruption of membrane integrity can lead to apoptosis (programmed cell death).

Anticancer_Signaling_Pathway This compound This compound Derivative Membrane Cancer Cell Membrane This compound->Membrane Interaction Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption Apoptosis Apoptosis Permeabilization->Apoptosis Induction

Caption: Proposed mechanism of anticancer activity for some this compound derivatives.

These detailed notes and protocols are intended to serve as a valuable resource for the synthesis and evaluation of novel this compound derivatives. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.

References

Troubleshooting & Optimization

Enteromycin Fermentation Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of enteromycin from Streptomyces albireticuli fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its biosynthetic precursors?

A1: this compound is an antibiotic produced by the bacterium Streptomyces albireticuli. Its chemical backbone is constructed from the precursors propionate (derived from methylmalonate), leucine, and glycine.[1] Ensuring an adequate supply of these precursors in the fermentation medium can be crucial for improving yield.

Q2: What are the key stages in optimizing this compound fermentation?

A2: Optimizing this compound production typically involves a multi-step approach that includes strain improvement, optimization of the fermentation medium, and refinement of physical fermentation parameters.[2][3] A systematic approach often involves screening various medium components and then using statistical methods like response surface methodology to fine-tune the concentrations and conditions.[2][4]

Q3: Is there a specific medium composition recommended for Streptomyces albireticuli and this compound production?

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a sensitive and robust method for the quantification of this compound and related compounds.[7][8] Developing a reliable analytical method is a critical first step for accurately assessing the impact of any optimization strategies.

Troubleshooting Guides

Issue 1: Low or No this compound Production with Good Biomass

This is a common scenario where the primary metabolism (cell growth) is robust, but the secondary metabolism (antibiotic production) is lagging.

Possible Causes and Solutions:

  • Suboptimal Fermentation Parameters: While the conditions may support growth, they might not be ideal for triggering antibiotic biosynthesis.

    • Solution: Systematically evaluate and optimize key physical parameters. Since specific data for this compound is limited, starting points can be inferred from the fermentation of other Streptomyces products (see Table 1).[9]

  • Inappropriate Medium Composition: The balance of carbon and nitrogen sources is critical. High concentrations of readily assimilated carbon and nitrogen can suppress secondary metabolite production.

    • Solution: Experiment with different carbon-to-nitrogen ratios. Consider using more complex, slowly metabolized nutrient sources.[10]

  • Insufficient Precursor Availability: The biosynthesis of this compound is directly dependent on the availability of propionate, leucine, and glycine.[1]

    • Solution: Supplement the fermentation medium with these precursors. Conduct precursor feeding experiments to determine the optimal concentration and feeding time.

  • Regulatory Gene Repression: The biosynthetic gene cluster for this compound may be repressed under the current fermentation conditions.

    • Solution: If molecular tools are available, consider overexpression of positive regulatory genes or knockout of negative regulators within the this compound biosynthetic gene cluster.[11][12]

Issue 2: Poor Growth of Streptomyces albireticuli and Low this compound Yield

In this case, the fermentation conditions are not conducive to even basic cellular growth.

Possible Causes and Solutions:

  • Incorrect Inoculum Preparation: A healthy and active seed culture is crucial for a successful fermentation.

    • Solution: Ensure the seed culture is in the exponential growth phase before inoculating the production fermenter. Optimize seed age and inoculum volume.[4]

  • Suboptimal Medium and Physical Conditions: The initial pH, temperature, aeration, and agitation may be outside the optimal range for S. albireticuli.

    • Solution: Review and adjust the basic fermentation parameters to align with those generally suitable for Streptomyces species (see Table 1).[4][13]

  • Nutrient Limitation: The medium may be lacking essential nutrients required for growth.

    • Solution: Re-evaluate the composition of your fermentation medium, ensuring it contains all necessary macro- and micronutrients.[5]

Quantitative Data Summary

The following tables provide a summary of typical fermentation parameters for antibiotic production by Streptomyces species. These should be used as a starting point for the optimization of this compound production.

Table 1: Physical Fermentation Parameters for Streptomyces Species

ParameterTypical RangePotential Impact on Antibiotic Production
Temperature 25-32°CAffects enzyme activity and growth rate.[9][13]
pH 6.5-7.5Influences nutrient uptake and enzyme stability.[4][10]
Agitation 150-250 rpmEnsures homogeneity and improves oxygen transfer.[13]
Aeration 0.5-1.5 vvmCrucial for aerobic respiration and biosynthesis.
Inoculum Size 5-10% (v/v)Affects the length of the lag phase and final biomass.[4]
Seed Age 3-5 daysEnsures a healthy and active inoculum.[4]

Table 2: Example Medium Components for Streptomyces Fermentation

ComponentExample Concentration (g/L)Function
Carbon Source Glucose (20-40), Soluble Starch (10-20)Provides energy and carbon building blocks.[4]
Nitrogen Source Soybean Meal (10-20), Yeast Extract (2-5)Provides nitrogen for amino acid and nucleotide synthesis.
Precursors L-Leucine, Glycine, Sodium PropionateDirect building blocks for the this compound molecule.[1]
Minerals CaCO₃ (1-3), K₂HPO₄ (0.5-1), MgSO₄·7H₂O (0.5-1)Essential cofactors for enzymes and cellular functions.

Experimental Protocols

Protocol 1: Basic Fermentation Medium Preparation

This protocol describes the preparation of a starting medium for Streptomyces albireticuli.

Materials:

  • Glucose: 30 g

  • Soybean Meal: 15 g

  • Yeast Extract: 3 g

  • CaCO₃: 2 g

  • K₂HPO₄: 0.5 g

  • MgSO₄·7H₂O: 0.5 g

  • Distilled Water: 1 L

Procedure:

  • Weigh and add all components to a 2 L flask.

  • Add 1 L of distilled water and mix until all components are dissolved or suspended.

  • Adjust the pH to 7.0 using NaOH or HCl.

  • Sterilize by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool before inoculation.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general framework for quantifying this compound from a fermentation broth. Method development and validation will be required.

1. Sample Preparation:

  • Centrifuge 10 mL of fermentation broth to separate the mycelium.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of your standard curve.

2. HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of a suitable buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound, or a mass spectrometer.

  • Injection Volume: 20 µL.

Visualizations

Enteromycin_Biosynthesis_Pathway cluster_precursors Precursors cluster_biosynthesis Biosynthesis Propionate Propionate (from Methylmalonate) PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Propionate->PKS_NRPS Leucine Leucine Leucine->PKS_NRPS Glycine Glycine Glycine->PKS_NRPS This compound This compound PKS_NRPS->this compound Assembly & Modification

Caption: Putative biosynthetic pathway of this compound from its primary precursors.

Yield_Optimization_Workflow Start Start: Low this compound Yield Strain_Integrity Verify Strain Integrity (Fresh Stock) Start->Strain_Integrity Medium_Screening Screen Medium Components (Carbon, Nitrogen, Precursors) Strain_Integrity->Medium_Screening Strain OK Physical_Params Optimize Physical Parameters (pH, Temp, Aeration) Medium_Screening->Physical_Params RSM Response Surface Methodology (Statistical Optimization) Physical_Params->RSM Validation Validate in Bioreactor RSM->Validation End End: Improved Yield Validation->End

Caption: A general workflow for optimizing this compound fermentation yield.

Troubleshooting_Workflow Start Low this compound Yield Good_Growth Good Biomass? Start->Good_Growth Check_Params Verify Fermentation Parameters Good_Growth->Check_Params Yes Check_Inoculum Verify Inoculum Quality Good_Growth->Check_Inoculum No Check_Medium Analyze Medium Composition Check_Params->Check_Medium Check_Precursors Evaluate Precursor Availability Check_Medium->Check_Precursors Improved_Yield Improved Yield Check_Precursors->Improved_Yield Optimize_Growth Optimize Growth Conditions Check_Inoculum->Optimize_Growth Optimize_Growth->Improved_Yield

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Enteromycin Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of enteromycin.

Troubleshooting Guide

Challenges in this compound purification often stem from its inherent instability and low solubility. This guide addresses common issues encountered during the purification workflow.

Problem 1: Low Yield of Crude this compound Extract

Possible CauseRecommended Solution
Incomplete Cell Lysis Ensure complete cell disruption to release intracellular this compound. Consider optimizing sonication parameters (amplitude, duration, cycles) or testing alternative lysis methods like French press or enzymatic digestion.[1]
Inefficient Solvent Extraction This compound is sparingly soluble. Perform multiple extractions (at least 3) with ethyl acetate from the culture filtrate, ensuring vigorous mixing to maximize partitioning of the compound into the organic phase.[2]
Degradation during Fermentation/Extraction Monitor and control the pH of the fermentation broth, keeping it near neutral. Avoid high temperatures during extraction and concentration steps. This compound is unstable to heat, acid, and alkali.[3]

Problem 2: Poor Separation and Peak Tailing during Chromatography

Possible CauseRecommended Solution
Inappropriate Stationary Phase For a small, moderately polar molecule like this compound, a normal-phase silica gel is a common first choice. If issues persist, consider reverse-phase chromatography (e.g., C18) with an appropriate mobile phase.
Incorrect Mobile Phase Composition Optimize the solvent gradient. For silica gel chromatography, a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is typically used. For reverse-phase, a water-acetonitrile or water-methanol gradient is common.
Compound Precipitation on Column Due to its low solubility, this compound may precipitate. Ensure the sample is fully dissolved in the initial mobile phase before loading. Reducing the sample concentration may also help.
Secondary Interactions with Silica The acidic nature of this compound (pKa 4.3) can lead to tailing on silica gel. Adding a small amount of a modifying agent like acetic acid or formic acid to the mobile phase can mitigate this.

Problem 3: Loss of Biological Activity Post-Purification

Possible CauseRecommended Solution
Degradation due to pH This compound is unstable in acidic and alkaline conditions.[3] Ensure all buffers and solvents used during purification are maintained within a stable pH range (ideally close to neutral).
Thermal Degradation Avoid high temperatures at all stages. Perform evaporation of solvents under reduced pressure at low temperatures (e.g., <30°C).[3]
Oxidation While not explicitly documented for this compound, oxidation is a common degradation pathway for many antibiotics. Consider working under an inert atmosphere (e.g., nitrogen or argon) if degradation persists.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during purification?

A1: this compound is a small molecule (C6H8N2O5, M.W. 188.14) with a pKa of 4.3.[3] Crucially, it is unstable to heat, acid, and alkali, and is only sparingly soluble in water and other common solvents.[3] These properties dictate the need for mild purification conditions.

Q2: Which Streptomyces species are known to produce this compound?

A2: this compound has been isolated from Streptomyces albireticuli and Streptomyces achromogenes.

Q3: What is a general workflow for this compound purification?

A3: A typical workflow involves fermentation of the producing Streptomyces strain, followed by separation of the biomass from the culture broth. The broth is then extracted with an organic solvent like ethyl acetate. The crude extract is concentrated and then subjected to chromatographic purification, often starting with silica gel column chromatography.

Q4: How can I monitor the presence of this compound during purification?

A4: this compound has characteristic UV absorbance maxima at 230, 275, and 298 nm in methanol.[3] These wavelengths can be used for detection during HPLC analysis of fractions. Additionally, antimicrobial activity assays against susceptible bacterial strains can be used to track the active fractions.

Q5: My purified this compound appears as two different crystal forms. Is this normal?

A5: Yes, this compound can crystallize from methanol in two interchangeable forms: needles or fine prisms.[3]

Experimental Protocols

The following are representative protocols for the purification of this compound, based on general methods for secondary metabolites from Streptomyces and the known properties of this compound.

Protocol 1: Fermentation and Extraction

  • Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces albireticuli or Streptomyces achromogenes. Incubate for 5-7 days at 28-30°C with shaking.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Solvent Extraction: Adjust the pH of the supernatant to near neutral (pH 6.5-7.0). Extract the supernatant three times with an equal volume of ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure at a temperature below 30°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol) and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A suggested gradient could be:

    • Hexane-Ethyl Acetate (from 100:0 to 0:100)

    • Ethyl Acetate-Methanol (from 100:0 to 90:10)

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) and UV spectrophotometry to identify those containing this compound. Pool the pure fractions and evaporate the solvent.

Protocol 3: Crystallization (Hypothetical)

  • Dissolution: Dissolve the purified this compound from the chromatography step in a minimal amount of warm methanol.

  • Cooling: Slowly cool the solution to 4°C to induce crystallization.

  • Harvesting: Collect the crystals by filtration and wash with a small amount of cold methanol.

  • Drying: Dry the crystals under vacuum.

Quantitative Data (Illustrative Example)

The following table presents hypothetical data for a typical this compound purification run to serve as a benchmark. Actual yields and purity will vary depending on the fermentation conditions and purification efficiency.

Purification StepTotal Bioactivity (Units)Total Mass (mg)Specific Activity (Units/mg)Yield (%)Purity (%)
Culture Supernatant500,00010,00050100~1
Ethyl Acetate Extract450,0001,00045090~10
Silica Gel Pool300,0001502,00060~70
Crystallized Product200,000504,00040>95

Visualizations

Enteromycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of Streptomyces sp. Centrifugation Centrifugation Fermentation->Centrifugation Solvent_Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Supernatant Concentration Concentration (<30°C) Solvent_Extraction->Concentration Organic Phase Chromatography Silica Gel Chromatography Concentration->Chromatography Crude Extract Crystallization Crystallization Chromatography->Crystallization Purified Fractions Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Low Final Yield Check_Crude_Yield Check Crude Extract Yield Start->Check_Crude_Yield Check_Activity Check Biological Activity at each step Start->Check_Activity Low_Crude Low Crude Yield Check_Crude_Yield->Low_Crude Low_Activity Activity Loss During Purification Check_Activity->Low_Activity Inefficient_Extraction Inefficient Extraction? (pH, solvent volume) Low_Crude->Inefficient_Extraction Degradation_Early Degradation during Fermentation/Extraction? (pH, temp) Low_Crude->Degradation_Early Degradation_Late Degradation during Chromatography? (pH, temp) Low_Activity->Degradation_Late Poor_Chromatography Poor Chromatographic Separation? Low_Activity->Poor_Chromatography

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Improving Enteromycin Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of enteromycin and similar poorly soluble Streptomyces-derived secondary metabolites. Due to the limited availability of specific quantitative solubility data for this compound, this guide offers general strategies and experimental protocols to determine the optimal solubilization conditions for your specific research needs.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my primary solvent (e.g., water or buffer).
Possible Cause Recommended Action
Low Intrinsic Solubility: this compound, like many natural products, may have inherently low aqueous solubility.1. Attempt co-solvency: Prepare a stock solution in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it with your aqueous medium.[1] Be mindful of the final solvent concentration to avoid affecting your experiment. 2. pH Adjustment: If your experimental conditions permit, try adjusting the pH of the aqueous solvent. Since this compound is an amino acid derivative, its solubility may be pH-dependent.[2][3] Test a range of pH values to identify the point of maximum solubility.
Incorrect Solvent Choice: The chosen solvent may not be appropriate for the chemical properties of this compound.1. Test a panel of solvents: If the primary solvent fails, test a range of solvents with varying polarities. Common choices for similar compounds include DMSO, ethanol, methanol, and Dimethylformamide (DMF).[4][5] 2. Consult literature for similar compounds: Research the solubility of other small molecule antibiotics derived from Streptomyces to guide your solvent selection.
Insufficient Mixing or Time: The dissolution process may be slow.1. Increase agitation: Use a vortex mixer or sonicator to aid in the dissolution process.[6] 2. Gentle heating: If the compound is heat-stable, gentle warming of the solvent can increase the rate of dissolution. Always check for compound stability at elevated temperatures first.
Precipitation upon Dilution: The compound dissolves in the stock solvent but precipitates when diluted into the aqueous experimental medium.1. Lower the stock solution concentration: A lower initial concentration may prevent precipitation upon dilution. 2. Use a surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the final medium can help maintain solubility.[7] 3. Change the dilution method: Try adding the stock solution to the aqueous medium dropwise while vortexing to allow for gradual mixing.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

A1: While specific data for this compound is scarce, a common starting point for poorly soluble natural products is 100% Dimethyl Sulfoxide (DMSO).[1][8] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, accurately weigh the this compound powder and dissolve it in a minimal amount of the chosen solvent (e.g., DMSO).[9] Ensure the powder is completely dissolved, using sonication or gentle warming if necessary. For aqueous stock solutions that are not prepared in organic solvents, filter sterilization through a 0.22 µm filter is recommended.[4][8]

Q3: My experiment is sensitive to organic solvents like DMSO. What are my alternatives?

A3: If your experiment cannot tolerate organic solvents, you can explore the following options:

  • pH Modification: Systematically test the solubility of this compound in buffers with different pH values.[2][3]

  • Use of Co-solvents: Employ less toxic co-solvents such as propylene glycol or polyethylene glycol (PEG).

  • Complexation: Investigate the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[10]

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is generally recommended to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4][8] If the stock is in an organic solvent like DMSO, it can be stored at -20°C. Aqueous stocks should also be stored frozen. Protect from light if the compound is light-sensitive.

Q5: I am observing variability in my experimental results. Could this be related to this compound solubility?

A5: Yes, inconsistent solubility can lead to variability in experimental outcomes. High variability in dissolution can make data analysis difficult.[11] Ensure that your this compound is fully dissolved before each experiment and that you are using a consistent preparation method. Visually inspect your solutions for any signs of precipitation before use.

Quantitative Data Summary

SolventGeneral Solubility Profile for Poorly Soluble Antibiotics
WaterGenerally low to insoluble
Phosphate-Buffered Saline (PBS)Solubility can be pH-dependent
EthanolSparingly soluble to soluble
MethanolSparingly soluble to soluble
Dimethyl Sulfoxide (DMSO)Generally soluble to freely soluble
Dimethylformamide (DMF)Generally soluble to freely soluble

Note: This table represents generalized information and the actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Add solvent: Add the appropriate volume of 100% DMSO to the powder.

  • Dissolve: Vortex the solution until the powder is completely dissolved. If necessary, place the tube in a sonicator bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: General Method for Improving Aqueous Solubility using Co-solvency
  • Prepare a high-concentration stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 100 mM in DMSO).

  • Serial dilution: Perform a serial dilution of the stock solution into your aqueous experimental medium to achieve the desired final concentrations.

  • Vortexing: Vortex the diluted solutions immediately after adding the stock to ensure proper mixing and prevent precipitation.

  • Observation: Visually inspect the solutions for any signs of precipitation. If precipitation occurs, you may need to lower the concentration of your stock solution or the final working concentration.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of the co-solvent as your highest experimental concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_assessment Assessment weigh Weigh this compound solvent Select Solvent (e.g., DMSO) weigh->solvent dissolve Dissolve to make Stock Solution solvent->dissolve dilute Dilute into Aqueous Medium dissolve->dilute vortex Vortex/Sonicate dilute->vortex observe Observe for Precipitation vortex->observe proceed Proceed with Experiment observe->proceed Clear Solution troubleshoot Troubleshoot observe->troubleshoot Precipitation

Caption: Workflow for dissolving this compound for experiments.

troubleshooting_logic cluster_options Troubleshooting Options cluster_outcome Outcome start This compound Fails to Dissolve cosolvent Try Co-solvent (DMSO, Ethanol) start->cosolvent ph Adjust pH start->ph surfactant Add Surfactant start->surfactant sonicate Increase Agitation (Sonication) start->sonicate success Solubility Improved cosolvent->success failure Still Insoluble cosolvent->failure ph->success ph->failure surfactant->success surfactant->failure sonicate->success sonicate->failure

References

enteromycin degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enteromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in-house studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: The degradation of this compound, like many antibiotics, is influenced by several factors. The primary contributors are:

  • pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Hydrolysis is a major degradation pathway, and its rate is often pH-dependent.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] For instance, the hydrolysis rate of some antibiotics can significantly increase with a rise in temperature.[1]

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.[2][3] This is a common issue for light-sensitive compounds.

  • Enzymatic Activity: If the experimental system contains enzymes, such as those from microbial contamination or in biological matrices, they can enzymatically degrade this compound.[1][3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the molecule.[3]

Q2: I am observing a rapid loss of this compound activity in my cell culture medium. What could be the cause?

A2: Rapid loss of activity in cell culture media is a common issue. Several factors could be at play:

  • Instability in Media: The pH of your culture medium (typically around 7.2-7.4) might not be optimal for this compound stability. Additionally, components in the media could catalyze degradation.[4][5]

  • Incubation Temperature: Standard incubation at 37°C can significantly accelerate degradation compared to storage at lower temperatures.[4][6]

  • Enzymatic Degradation: If you are working with cell lines that produce extracellular enzymes, or if there is microbial contamination, these enzymes could be degrading the antibiotic.[1][3]

  • Adsorption: this compound might be adsorbing to the surface of your culture vessels.

Q3: How can I prevent or minimize the degradation of my this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, consider the following preventative measures:

  • Solvent Choice: Prepare stock solutions in a solvent that is known to promote stability. For many antibiotics, this may be sterile, ultrapure water or a buffered solution at an optimal pH.[4][6]

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation over time.[7] Protect from light by using amber vials or wrapping containers in foil.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in minimum inhibitory concentration (MIC) assays.

Potential Cause Troubleshooting Step
This compound degradation during incubation. Prepare fresh dilutions of this compound for each experiment. Minimize the time between preparation and use. Consider performing a time-course stability study of this compound in your specific assay medium at 37°C to understand its degradation kinetics.[4]
Incorrect stock solution concentration. Verify the concentration of your stock solution using a validated analytical method like HPLC. Ensure the stock solution has been stored properly and has not exceeded its expiry.
Adsorption to labware. Use low-protein-binding microplates and pipette tips.

Issue 2: Loss of this compound potency in a long-term experiment.

Potential Cause Troubleshooting Step
Hydrolysis or other chemical degradation over time. Replenish the this compound-containing medium at regular intervals based on its known stability under your experimental conditions.
Photodegradation from ambient light. Protect your experimental setup from light by using amber-colored plates or by covering it with foil.
Metabolism by the biological system (e.g., cells, microorganisms). Analyze samples of the medium at different time points to quantify the concentration of active this compound. If metabolism is confirmed, consider using a higher initial concentration or more frequent replenishment.

Quantitative Data Summary

The stability of an antibiotic is highly dependent on its environment. The following tables provide a summary of expected stability for a hypothetical antibiotic like this compound under various conditions, based on general antibiotic stability data.

Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.0)

Temperature (°C)Half-life (t½) in hours (estimated)
4168
2548
3712

Table 2: Effect of pH on this compound Stability at 25°C

pHHalf-life (t½) in hours (estimated)
3.024
5.096
7.048
9.018

Experimental Protocols

Protocol 1: Determination of this compound Stability in a Liquid Medium

This protocol outlines a method to assess the stability of this compound in a specific liquid medium (e.g., cell culture medium, buffer) over time.

Materials:

  • This compound stock solution of known concentration

  • Sterile liquid medium of interest

  • Incubator set to the desired temperature (e.g., 37°C)

  • Sterile, light-protected containers (e.g., amber vials)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for this compound quantification

  • Sterile pipette tips and tubes

Methodology:

  • Prepare a solution of this compound in the liquid medium at the desired final concentration.

  • Dispense aliquots of this solution into multiple sterile, light-protected containers.

  • Immediately take a sample from one container for the "time zero" (T=0) measurement. Analyze this sample by HPLC to determine the initial concentration.

  • Place the remaining containers in the incubator at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), remove one container from the incubator.

  • Analyze the sample from the removed container by HPLC to determine the concentration of this compound remaining.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

Enteromycin_Degradation_Pathways This compound This compound Degraded_Product_1 Hydrolyzed This compound This compound->Degraded_Product_1 pH, Temp Degraded_Product_2 Photodegraded This compound This compound->Degraded_Product_2 Light Degraded_Product_3 Enzymatically Cleaved this compound This compound->Degraded_Product_3 Enzymes Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Solution Prepare this compound in Medium Aliquot Aliquot into Vials Prep_Solution->Aliquot T0 T=0 Sample Aliquot->T0 Incubate Incubate at 37°C Aliquot->Incubate HPLC HPLC Analysis T0->HPLC Timepoints Sample at Timepoints Incubate->Timepoints Timepoints->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis

References

Technical Support Center: Overcoming Antibiotic Resistance in Enterococcus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working to combat antibiotic resistance in Enterococcus species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My Enterococcus isolate shows high-level resistance to vancomycin. What is the likely mechanism, and how can I confirm it?

Answer:

High-level vancomycin resistance in Enterococcus, particularly in E. faecium and E. faecalis, is most commonly mediated by the acquisition of a vanA gene cluster.[1][2][3] This operon results in the modification of the peptidoglycan precursor target, changing the terminal D-Ala-D-Ala to D-Ala-D-Lac, which significantly reduces vancomycin's binding affinity.[3]

Troubleshooting and Confirmation:

  • Molecular Detection: The most definitive way to confirm the presence of the vanA gene is through Polymerase Chain Reaction (PCR).

  • Phenotypic Testing: While not as specific as PCR, high-level resistance to both vancomycin and teicoplanin is characteristic of the VanA phenotype.[1]

FAQ 2: I am observing resistance to daptomycin in my E. faecium isolates. What is the underlying signaling pathway involved?

Answer:

Resistance to the cyclic lipopeptide antibiotic daptomycin in E. faecium is often linked to mutations in the genes of the LiaFSR three-component regulatory system.[4][5][6][7][8] The LiaFSR pathway is involved in the cell envelope stress response.[5] Mutations in this pathway can lead to alterations in the cell membrane, resulting in repulsion of the daptomycin-Ca2+ complex and a thickening of the cell wall.[5]

Troubleshooting and Confirmation:

  • Gene Sequencing: Sequencing the liaF, liaS, and liaR genes can identify mutations associated with daptomycin resistance.

  • Susceptibility Testing: Isolates with LiaFSR mutations often exhibit increased Minimum Inhibitory Concentrations (MICs) to daptomycin.

FAQ 3: My Enterococcus isolates are resistant to aminoglycosides, even in combination with a cell wall-active agent. What could be the reason?

Answer:

High-level aminoglycoside resistance (HLAR) in enterococci, which negates the synergistic effect with cell wall-active agents, is typically due to the acquisition of genes encoding aminoglycoside-modifying enzymes (AMEs).[9][10] The most common is the bifunctional enzyme encoded by the aac(6')-Ie-aph(2")-Ia gene, which confers resistance to most clinically relevant aminoglycosides except streptomycin.[9][10] Another mechanism is ribosomal modification, such as methylation of 16S rRNA by enzymes like EfmM, which can confer intrinsic resistance to certain aminoglycosides.[11][12]

Troubleshooting and Confirmation:

  • PCR for AME Genes: Use PCR to screen for the presence of common AME genes like aac(6')-Ie-aph(2")-Ia and aph(3')-IIIa.

  • High-Level Resistance Screening: Perform high-concentration aminoglycoside susceptibility testing to phenotypically identify HLAR.

Troubleshooting Guides

Problem 1: I am trying to overcome vancomycin resistance in E. faecium using combination therapy, but my initial experiments are not showing synergy. What combinations are known to be effective?

Answer:

For vancomycin-resistant Enterococcus faecium (VRE), several combination therapies have shown synergistic or enhanced activity in vitro and in some clinical settings. A promising approach is the combination of a lipopeptide with a beta-lactam.

Recommended Combination:

  • Daptomycin and Ceftaroline: Ceftaroline has been shown to restore the activity of daptomycin against daptomycin-nonsusceptible VRE.[13][14] This is thought to occur through ceftaroline-induced changes in the bacterial cell surface, which increase daptomycin binding and membrane fluidit.[13]

Experimental Data:

Strain Antibiotic MIC (mg/L) Combination Effect
VRE 5938 (Daptomycin-Nonsusceptible)Daptomycin10Daptomycin + Ceftaroline (5 mg/L)Synergy (~2 log10 CFU reduction at 24h)[13]
VRE 8019 (Daptomycin-Susceptible)Daptomycin0.38Daptomycin + Ceftaroline (5 mg/L)Synergy[13]
Problem 2: My attempts to inhibit efflux pumps in Enterococcus to restore antibiotic susceptibility have been unsuccessful. What are some known efflux pump inhibitors and their expected effects?

Answer:

Efflux pumps, such as EfrAB and EmeA in Enterococcus, contribute to intrinsic and acquired resistance to various antimicrobial agents, including fluoroquinolones.[15] Inhibition of these pumps can lead to increased intracellular antibiotic concentrations and restored susceptibility.

Known Efflux Pump Inhibitors:

  • Reserpine and Verapamil: These are well-known efflux pump inhibitors that have been shown to inhibit the efflux of quinolones in E. faecalis.[15] Verapamil has also been shown to have direct antibacterial effects on E. faecalis at high concentrations.[16]

Expected Outcomes:

  • A decrease in the MIC of the antibiotic in the presence of the efflux pump inhibitor.

  • Increased intracellular accumulation of fluorescent substrates like ethidium bromide.

Quantitative Data on Efflux Pump Inhibition in E. faecium

A study on clinical isolates of E. faecium investigated the effect of the efflux pump inhibitor thioridazine on ciprofloxacin susceptibility.

Efflux Pump Genes Present % of Isolates with ≥ 2-fold decrease in Ciprofloxacin MIC with Thioridazine
efmA, emeA, efrA/B48.2%

Experimental Protocols

Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing

This method is used to determine the in vitro synergy of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested.

  • Plate Setup: In a 96-well microtiter plate, serially dilute Antibiotic A horizontally and Antibiotic B vertically. The wells will contain a matrix of different concentration combinations of the two agents. Include wells with each antibiotic alone for MIC determination and a growth control well without any antibiotics.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Protocol 2: Time-Kill Assay for Bactericidal Activity

This assay assesses the rate and extent of bacterial killing by an antimicrobial agent or combination over time.

Methodology:

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.

  • Exposure to Antibiotics: Add the antibiotic(s) at the desired concentrations to the bacterial suspension. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Enumeration of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates until colonies are visible.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizations

Signaling Pathways

vanA_operon cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanS->VanS Autophosphorylation VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH VanR->VanH Activates Transcription VanA_gene VanA VanR->VanA_gene Activates Transcription VanX VanX VanR->VanX Activates Transcription D_Lac D-Lactate VanH->D_Lac Reduces D_Ala_D_Lac D-Ala-D-Lac VanA_gene->D_Ala_D_Lac Synthesizes Pyruvate Pyruvate Pyruvate->VanH D_Lac->VanA_gene Peptidoglycan_precursor Modified Peptidoglycan Precursor D_Ala_D_Lac->Peptidoglycan_precursor Incorporation Vancomycin Vancomycin (Extracellular) Vancomycin->VanS Binds

Caption: VanA Operon Signaling Pathway for Vancomycin Resistance.

LiaFSR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LiaF LiaF (Inhibitor) LiaS LiaS (Sensor Kinase) LiaF->LiaS Inhibits LiaS->LiaS Autophosphorylation LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates Target_Genes Target Genes (Cell Wall Synthesis, Phospholipid Metabolism) LiaR->Target_Genes Activates Transcription Daptomycin Daptomycin (Cell Envelope Stress) Target_Genes->Daptomycin Leads to Resistance Daptomycin->LiaS Activates

Caption: LiaFSR Signaling Pathway in Daptomycin Resistance.

Experimental Workflows

checkerboard_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate_plate Inoculate Plate with Bacteria prep_inoculum->inoculate_plate prep_antibiotics Prepare Serial Dilutions of Antibiotic A & B setup_plate Set up 96-well Plate (Antibiotic A vs. B Matrix) prep_antibiotics->setup_plate setup_plate->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additivity, or Antagonism calc_fici->interpret

Caption: Experimental Workflow for Checkerboard Synergy Assay.

pcr_workflow cluster_sample_prep Sample Preparation cluster_pcr PCR Amplification cluster_detection Detection & Analysis dna_extraction DNA Extraction from Enterococcus Isolate pcr_setup Set up PCR Reaction (DNA, Primers, dNTPs, Polymerase) dna_extraction->pcr_setup thermocycling Perform Thermocycling (Denaturation, Annealing, Extension) pcr_setup->thermocycling gel_electrophoresis Agarose Gel Electrophoresis thermocycling->gel_electrophoresis visualize Visualize PCR Products gel_electrophoresis->visualize analyze Analyze Band Sizes to Confirm Gene Presence visualize->analyze

Caption: Workflow for PCR Detection of Antibiotic Resistance Genes.

References

Technical Support Center: Enhancing the Stability of Enteromycin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enteromycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound solutions during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve common stability issues encountered with this compound solutions.

Issue 1: Rapid Loss of Potency or Activity in Solution

If you observe a significant decrease in the expected biological activity or concentration of your this compound solution, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps Recommended Action
pH-induced Degradation 1. Measure the pH of your solution. 2. Review the literature; this compound is known to be unstable in acidic and alkaline conditions[1]. 3. Prepare fresh solutions in a buffered system closer to a neutral pH (e.g., pH 7.0-7.4).Use a physiologically relevant buffer system (e.g., Phosphate Buffered Saline - PBS) and verify the final pH after the addition of this compound.
Thermal Degradation 1. Review your experimental workflow. Was the solution exposed to elevated temperatures? 2. This compound is reported to be unstable to heat[1].Prepare and handle solutions at controlled room temperature or on ice. For storage, refer to the recommended storage conditions.
Hydrolysis 1. Note the age of the solution. 2. This compound is sparingly soluble in water, and prolonged exposure in aqueous solution can lead to hydrolysis[1].Prepare fresh solutions immediately before use. Avoid long-term storage of aqueous solutions.
Oxidation 1. Was the solution exposed to air for extended periods? 2. Were any oxidizing agents present in the formulation?Consider preparing solutions in degassed solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation 1. Was the solution exposed to light, especially UV light?Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Workflow for Investigating this compound Instability

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound solutions.

G cluster_0 Start: Observed Loss of Activity cluster_1 Initial Checks cluster_2 Hypothesize Cause cluster_3 Corrective Actions cluster_4 Further Investigation cluster_5 Resolution start start check_pH Measure pH start->check_pH check_temp Review Temperature Exposure start->check_temp check_age Check Solution Age start->check_age is_pH_extreme pH Acidic or Alkaline? check_pH->is_pH_extreme is_temp_high Exposed to Heat? check_temp->is_temp_high is_old Solution Old? check_age->is_old is_pH_extreme->is_temp_high No buffer_solution Use Buffered Solution (pH 7.0-7.4) is_pH_extreme->buffer_solution Yes is_temp_high->is_old No prepare_cold Prepare/Handle on Ice is_temp_high->prepare_cold Yes prepare_fresh Prepare Fresh Solution is_old->prepare_fresh Yes other_factors Consider Oxidation/Photodegradation is_old->other_factors No retest_activity Retest Activity buffer_solution->retest_activity prepare_cold->retest_activity prepare_fresh->retest_activity protect_light Protect from Light other_factors->protect_light use_inert_gas Use Degassed Solvents/Inert Gas other_factors->use_inert_gas protect_light->retest_activity use_inert_gas->retest_activity

Caption: Troubleshooting workflow for this compound solution instability.

Frequently Asked Questions (FAQs)

Q1: What is the known stability profile of this compound?

A1: this compound is an antibiotic substance isolated from Streptomyces albireticuli[1][]. It is known to be unstable in the presence of heat, acid, and alkali[1]. It is also sparingly soluble in water and most other common solvents[1].

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its limited solubility, initial dissolution may be attempted in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) or methanol, followed by dilution with the desired aqueous buffer[1]. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: What pH range is optimal for maintaining the stability of this compound in aqueous solutions?

A3: While specific data for this compound is limited, its known instability in acidic and alkaline conditions suggests that a neutral pH range (approximately 7.0-7.4) is likely to be most favorable for its stability[1]. It is recommended to use a buffered solution to maintain a stable pH.

Q4: How should I store my this compound solutions?

Q5: Are there any known degradation products of this compound?

A5: The scientific literature does not provide extensive details on the specific degradation products of this compound. However, given its instability in acidic and alkaline conditions, hydrolysis of its functional groups is a likely degradation pathway.

Q6: Can I use a ready-made this compound solution, or should I prepare it fresh?

A6: Given that this compound is unstable to heat, acid, and alkali, it is highly recommended to prepare solutions fresh from a solid form before each experiment to ensure maximum potency and reproducibility[1].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and the intrinsic stability of this compound.

Materials:

  • This compound powder

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for a defined period, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Data Presentation: Example of Forced Degradation Data Table

Stress Condition Time (hours) This compound Concentration (% remaining) Number of Degradation Products
0.1 M HCl, 60°C01000
2851
4722
8553
0.1 M NaOH, 60°C01000
2802
4653
8484
3% H₂O₂, RT01000
24921
60°C01000
24881
Photostability01000
24951

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Procedure:

  • Column Selection: Start with a standard reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of methanol or acetonitrile and water.

    • Incorporate a buffer (e.g., phosphate or acetate buffer) to control the pH and improve peak shape.

    • Run a gradient elution to separate compounds with a wide range of polarities.

  • Wavelength Selection: Determine the UV absorbance maximum of this compound to set the detector wavelength for optimal sensitivity[1].

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-separated from the parent drug peak.

Signaling Pathway: General Antibiotic Action and Degradation

The following diagram illustrates a simplified conceptual pathway of an antibiotic's action and how degradation can impact its efficacy.

G cluster_0 Active Antibiotic cluster_1 Mechanism of Action cluster_2 Degradation Pathway This compound This compound Solution target Bacterial Target (e.g., Cell Wall Synthesis) This compound->target Binds to stressors Stress Factors (pH, Temp, Light) This compound->stressors inhibition Inhibition of Bacterial Growth target->inhibition Leads to degradation Degradation Products (Inactive) stressors->degradation Causes degradation->target No longer binds

Caption: Conceptual pathway of antibiotic action and inactivation by degradation.

References

Technical Support Center: Refining Chloramphenicol (Enteromycin) Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Enteromycin" is not widely used in scientific literature for a specific, common laboratory reagent. It is possible this refers to "Enteromycetin," a brand name for Chloramphenicol, a broad-spectrum antibiotic. This guide will focus on Chloramphenicol, providing detailed information for its use in in vitro research.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Chloramphenicol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Chloramphenicol?

A1: Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2][3][4][5] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA, which in turn blocks the peptidyl transferase activity.[6] This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain and stopping bacterial growth.[3][4][5][6] While it is highly specific for bacterial ribosomes, it can have off-target effects on eukaryotic cells by inhibiting mitochondrial protein synthesis due to the similarities between mitochondrial and bacterial ribosomes.[4][7][8]

Q2: How do I prepare and store a Chloramphenicol stock solution?

A2: Chloramphenicol is poorly soluble in water but readily soluble in ethanol.[2] Stock solutions are typically prepared in 70-100% ethanol.[1][9][10][11] It is recommended to prepare a high-concentration stock solution (e.g., 25-50 mg/mL), sterilize it by filtration through a 0.22 µm filter, and store it in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[1][2][9][10] When stored correctly at -20°C, the stock solution can be stable for up to a year.[11]

Q3: What are the typical working concentrations of Chloramphenicol for in vitro studies?

A3: The optimal working concentration depends on the application. For bacterial selection in molecular biology, concentrations typically range from 10-170 µg/mL.[9] For preventing bacterial contamination in eukaryotic cell cultures, a starting concentration of 5-10 µg/mL (or 5-10 mg/L) is often used.[2][4][7] However, it is crucial to perform a dose-response experiment for your specific cell line to determine the lowest effective concentration that minimizes cytotoxicity.[7]

Q4: What are the primary off-target effects of Chloramphenicol in eukaryotic cell cultures?

A4: The main off-target effect in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[4][7][8] This can lead to mitochondrial dysfunction, reduced cellular energy (ATP) production, decreased cell proliferation, and, at higher concentrations, apoptosis or cell death.[4][7] Signs of toxicity include changes in cell morphology (e.g., rounding, detachment), reduced metabolic activity, and induction of apoptosis.[4][7]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in my eukaryotic cell line, even at low concentrations.

  • Possible Cause: Your cell line may be particularly sensitive to Chloramphenicol's effects on mitochondria, especially if the cells are rapidly dividing or have high metabolic rates.[12]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of Chloramphenicol concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[7]

    • Include Proper Controls: Always use an untreated control and a vehicle control (cells treated with the same final concentration of the solvent, e.g., ethanol) to ensure the observed effects are due to the drug and not the solvent.[7]

    • Monitor Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, can worsen drug-induced toxicity.[12] Ensure your cells are healthy before starting the experiment.

    • Consider Alternatives: If your cell line is highly sensitive, consider using an alternative antibiotic with a different mechanism of action.[7]

Issue 2: Bacterial contamination persists despite treatment with Chloramphenicol.

  • Possible Cause: The contaminating bacteria may be resistant to Chloramphenicol. A common resistance mechanism is the production of the enzyme chloramphenicol acetyltransferase (CAT), which inactivates the antibiotic.[2][4]

  • Troubleshooting Steps:

    • Verify Stock Solution: Ensure your Chloramphenicol stock solution is not expired and has been stored correctly. If in doubt, prepare a fresh stock.[13]

    • Increase Concentration: Cautiously increase the working concentration of Chloramphenicol, while carefully monitoring for any signs of cytotoxicity to your eukaryotic cells.

    • Use a Combination of Antibiotics: Consider using a combination of antibiotics with different mechanisms of action. However, be aware of potential antagonistic interactions.[4]

    • Test for Mycoplasma: The contamination might be from Mycoplasma, which lacks a cell wall and is not susceptible to many common antibiotics. Use a Mycoplasma detection kit to rule this out.[4]

Issue 3: Inconsistent or unexpected results in cellular assays (e.g., apoptosis, gene expression).

  • Possible Cause: Chloramphenicol's inhibition of mitochondrial protein synthesis can interfere with various cellular processes, confounding experimental results.[7]

  • Troubleshooting Steps:

    • Use a Positive Control for Mitochondrial Dysfunction: Include a known mitochondrial inhibitor (e.g., rotenone) to help distinguish between your experimental effect and the off-target effects of Chloramphenicol.[7]

    • Conduct a Rescue Experiment: If a specific metabolic pathway is suspected to be affected, try supplementing the culture medium with relevant metabolites (e.g., pyruvate or uridine) to see if this rescues the phenotype.[7]

    • Analyze Key Signaling Pathways: Be aware that Chloramphenicol-induced mitochondrial stress can activate pathways like the c-Jun N-terminal kinase (JNK) pathway and inhibit pro-survival pathways like PI3K/Akt, which could influence your results.[12]

Data Presentation

Table 1: Recommended Concentrations and Storage for Chloramphenicol

ParameterValueReference(s)
Stock Solution Solvent Ethanol (70-100%)[1],[9],[10]
Stock Solution Concentration 25 - 50 mg/mL[10],[2],[11]
Stock Solution Storage -20°C (stable for up to 1 year)[1],[9],[11]
Working Conc. (Bacterial Selection) 10 - 170 µg/mL[9]
Working Conc. (Eukaryotic Culture) 5 - 10 µg/mL (cell line dependent)[2],[7],[4]
Solubility in Water 2.5 mg/mL (slightly soluble)[2]

Table 2: Reported Cytotoxicity of Chloramphenicol in In Vitro Studies

Cell LineAssayEndpointConcentrationReference(s)
V79 (Chinese Hamster Lung)Cell GrowthInhibition>300 µg/mL (24-48 hr)[14]
V79 (Chinese Hamster Lung)Cell SurvivalReduction3000 µg/mL (2-24 hr)[14]
MCF7 (Human Breast Cancer)Tumor-sphere FormationIC50~200 µM[15]

Experimental Protocols

Protocol 1: Preparation of a 34 mg/mL Chloramphenicol Stock Solution

  • Objective: To prepare a 10 mL stock solution of Chloramphenicol in 70% ethanol.[1]

  • Materials:

    • Chloramphenicol powder

    • 70% Ethanol

    • 15 mL sterile conical tube

    • Weighing scale and weigh boat

    • 0.22 µm syringe filter and sterile syringe

    • Sterile microcentrifuge tubes for aliquots

  • Procedure:

    • Weigh out 340 mg of Chloramphenicol powder.[1]

    • Transfer the powder into a 15 mL sterile conical tube.

    • Add approximately 9 mL of 70% ethanol to the tube.[1]

    • Vortex or mix gently until the Chloramphenicol is completely dissolved.

    • Adjust the final volume to 10 mL with 70% ethanol.[1]

    • To sterilize, draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).

    • Label the aliquots clearly with the name, concentration, and date.

    • Store the aliquots at -20°C.[1]

Protocol 2: Determining Cell Viability using the MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cells of interest

    • 96-well cell culture plate

    • Complete culture medium

    • Chloramphenicol stock solution

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Treatment: Remove the medium and add fresh medium containing serial dilutions of Chloramphenicol. Include untreated and vehicle controls.[12]

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[12]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

G cluster_bacterium Bacterial Cell Ribosome 70S Ribosome P_Site P-Site A_Site A-Site (Aminoacyl-tRNA binding) Protein Growing Polypeptide Chain P_Site->Protein Elongation No_Protein Protein Synthesis Halted A_Site->No_Protein Chloramphenicol Chloramphenicol Inhibition INHIBITION Chloramphenicol->Inhibition Inhibition->A_Site Blocks Peptidyl Transferase Center

Caption: Mechanism of action of Chloramphenicol in bacteria.

G start Start: Seed cells in 96-well plate overnight Incubate overnight (24h) for cell attachment start->overnight treat Treat cells with varying concentrations of Chloramphenicol (include controls) overnight->treat incubate_treat Incubate for desired duration (e.g., 24, 48, 72 hours) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Remove medium & add solubilization solution (DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end End: Analyze data to determine cell viability read->end

Caption: Experimental workflow for an MTT cytotoxicity assay.

G box_node box_node start Unexpected Cell Death or Low Viability Observed q1 Is the solvent concentration in the vehicle control <0.5% and non-toxic? start->q1 q2 Did you perform a dose-response curve? q1->q2 YES sol1 Adjust solvent concentration and re-run experiment q1->sol1 NO a1_yes YES a1_no NO q3 Is the cell line known to be highly sensitive? q2->q3 YES sol2 Perform dose-response to find non-toxic concentration range q2->sol2 NO a2_yes YES a2_no NO sol3 Consider alternative antibiotic or antibiotic-free system q3->sol3 YES sol4 Check for other stressors: contamination, media quality q3->sol4 NO a3_yes YES a3_no NO

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Troubleshooting Enteromycin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enteromycin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an antibiotic with the chemical formula C6H8N2O5. It is classified as an amino-acid derivative and has been isolated from Streptomyces.[1] Its chemical structure may contribute to interference in certain bioassay formats.

Q2: What is the likely mechanism of action of this compound?

While the specific signaling pathway for this compound is not definitively established in the provided search results, many antibiotics function by inhibiting bacterial protein synthesis.[2][3][4] This is achieved by targeting the bacterial ribosome, which is essential for translating mRNA into proteins.[2][3][4][5][6] It is plausible that this compound shares this mechanism of action.

Q3: I am observing high background in my absorbance-based assay (e.g., MTT, XTT). What could be the cause?

High background in absorbance-based assays can be caused by the inherent color of this compound solutions, which can interfere with colorimetric readings.[7] Additionally, some compounds can chemically reduce assay substrates directly, leading to a false-positive signal.

Q4: My fluorescence-based assay is showing inconsistent results. What are the potential sources of interference?

Natural products like this compound can exhibit autofluorescence, emitting their own light at excitation wavelengths used in the assay, which can lead to false positives.[2][7] Conversely, this compound might quench the fluorescence signal of the reporter probe, resulting in a false negative.[2][7]

Q5: How can I improve the reproducibility of my this compound bioassay results?

High variability between replicates can stem from several factors, including inconsistent inoculum density, pipetting errors, and the chemical instability of the compound.[7] Ensuring a standardized inoculum, calibrating pipettes, and preparing fresh solutions of this compound for each experiment can enhance reproducibility.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Minimum Inhibitory Concentration (MIC) Values
Potential Cause Troubleshooting Steps References
Inoculum Density Too High or Low Standardize the bacterial inoculum to a 0.5 McFarland standard. A higher density may require more antibiotic for inhibition, while a lower density can lead to artificially low MICs.[7]
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and store at the recommended temperature to prevent degradation.[7]
Binding to Assay Components Some compounds can adhere to plasticware, reducing the effective concentration. Consider using low-binding microplates.[7]
Incorrect Incubation Conditions Ensure that the incubation time and temperature are appropriate for the specific microorganism being tested.[7]
Issue 2: Interference in Colorimetric Assays (e.g., MTT, XTT)
Potential Cause Troubleshooting Steps References
Color Interference Run a background control containing the assay medium and this compound at the same concentration as the experimental wells, but without cells. Subtract this background absorbance from your experimental readings.[7]
Direct Reduction of Assay Substrate Perform a cell-free control with this compound and the assay reagents to see if the compound directly reduces the substrate. If it does, consider using an orthogonal assay that measures a different endpoint, such as ATP levels (e.g., CellTiter-Glo®).[7]
Issue 3: Interference in Fluorescence-Based Assays
Potential Cause Troubleshooting Steps References
Autofluorescence Pre-read the plate containing cells and this compound before adding the fluorescent probe to measure the compound's intrinsic fluorescence. This background can then be subtracted from the final signal.[2][7]
Fluorescence Quenching Run a control with the fluorescent probe and this compound to determine if the compound is quenching the signal. If quenching is significant, it may be necessary to use a different fluorescent probe with a distinct spectral profile or a non-fluorescence-based assay.[2][7]

Experimental Protocols

Broth Microdilution Assay for this compound MIC Determination

This protocol is adapted from standard broth microdilution methods.[1][8][9][10]

Materials:

  • This compound

  • Appropriate bacterial strain

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in MHB to twice the highest concentration to be tested.

  • Prepare Inoculum: From a fresh culture, suspend several colonies in sterile saline or PBS. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the 2X this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (inoculum without this compound), and the twelfth column as a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume to 200 µL and dilute the this compound to the desired final concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Disk Diffusion Assay for this compound Susceptibility

This protocol is based on the Kirby-Bauer disk diffusion method.[11][12]

Materials:

  • This compound

  • Appropriate bacterial strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Prepare and Apply Disks: Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry. Place the this compound-impregnated disks onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to this compound.

Visualizations

Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Protein Growing Polypeptide Chain 30S_Subunit 30S Subunit tRNA Aminoacyl-tRNA mRNA mRNA mRNA->30S_Subunit Translation tRNA->Protein Adds amino acid This compound This compound This compound->30S_Subunit Binds to 30S subunit Inhibition Inhibition of Protein Synthesis This compound->Inhibition

Caption: Proposed mechanism of this compound action.

Experimental Workflow: Broth Microdilution MIC Assay

G Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_this compound Prepare this compound Serial Dilutions Start->Prep_this compound Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_this compound->Inoculate_Plate Incubate Incubate at 37°C (16-20 hours) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Logical Troubleshooting Flow for Assay Interference

G Start Unexpected Result? Assay_Type Assay Type? Start->Assay_Type Colorimetric Colorimetric? Assay_Type->Colorimetric Color Fluorescent Fluorescent? Assay_Type->Fluorescent Fluor Check_Color Run Background Control (this compound + Medium) Colorimetric->Check_Color Check_Autofluorescence Pre-read Plate (this compound + Cells) Fluorescent->Check_Autofluorescence Subtract_BG Subtract Background Check_Color->Subtract_BG Interference Detected Consider_Orthogonal Consider Orthogonal Assay Check_Color->Consider_Orthogonal Interference Significant Check_Autofluorescence->Subtract_BG Interference Detected Check_Autofluorescence->Consider_Orthogonal Interference Significant

Caption: Troubleshooting assay interference.

References

Enteromycin Quality Control and Purity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Enteromycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an antibiotic with the chemical name N-(O-methyl-aci-nitroacetyl)-3-aminoacrylic acid and a molecular formula of C6H8N2O5.[1][2] It is classified as a peptide-type compound.[1] Synonyms for this compound include Seligocidin and NSC-88465.[2]

Q2: What are the critical quality attributes to consider for this compound?

  • Identity: Confirmation of the correct molecular structure.

  • Purity: Determination of the percentage of the active pharmaceutical ingredient (API) and identification and quantification of impurities.

  • Potency: Measurement of its biological activity.

  • Sterility: For injectable formulations, absence of microbial contamination.

  • Endotoxin Levels: For injectable formulations, ensuring endotoxin levels are below acceptable limits to prevent pyrogenic responses.

Q3: What are the common types of impurities found in polypeptide antibiotics like this compound?

Impurities in polypeptide antibiotics can originate from the synthesis process, degradation, or storage. Common impurities include:

  • Process-Related Impurities:

    • Truncated or deleted sequences (missing amino acids).[3][4]

    • Insertion of extra amino acids.[4]

    • Incompletely removed protecting groups.[4]

    • Residual solvents, reagents, and catalysts.[3]

  • Degradation Products:

    • Oxidation products, particularly of susceptible amino acid residues.[4][5]

    • Deamidation products (e.g., from asparagine or glutamine residues).[6]

    • Formation of aggregates (dimers, oligomers).[4][6]

  • Isomeric Impurities:

    • Diastereomers resulting from racemization during synthesis.[4]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used technique for determining the purity of peptides and polypeptide antibiotics.[7][8][9] When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both quantifying the main component and identifying impurities.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation and identification of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control and purity assessment of this compound.

HPLC Analysis Issues

Q: My HPLC chromatogram for this compound shows multiple unexpected peaks. What could be the cause and how can I troubleshoot this?

A: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or issues with the analytical method itself.

Troubleshooting Steps:

  • Identify the Source of Peaks:

    • Blank Injection: Inject the mobile phase and sample solvent (blank) to check for contaminants from the solvent or HPLC system.

    • Reference Standard: Analyze a well-characterized reference standard of this compound, if available, to identify the main peak and known impurity peaks.

  • Evaluate Peak Characteristics:

    • Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can indicate issues with the column, mobile phase pH, or sample overload.

    • Retention Time Shifts: Inconsistent retention times can be caused by fluctuations in temperature, mobile phase composition, or flow rate.

  • Investigate Potential Causes:

    • Sample Degradation: this compound, like many peptides, may be susceptible to degradation. Ensure proper sample handling and storage (e.g., refrigerated or frozen, protected from light). Prepare fresh samples for analysis.

    • Column Contamination or Degradation: Flush the column with a strong solvent to remove any contaminants. If peak shape does not improve, the column may need to be replaced.

    • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is appropriate for the analysis of a peptide-like molecule.

Quantitative Data Summary

The following tables provide typical quality control specifications for polypeptide antibiotics, which can be adapted for this compound.

Table 1: Typical Purity and Impurity Acceptance Criteria for a Polypeptide Antibiotic API

ParameterSpecification
Purity (by HPLC)≥ 98.0%
Any single specified impurity≤ 0.5%
Any single unspecified impurity≤ 0.1%
Total Impurities≤ 2.0%

Table 2: General Quality Control Parameters for a Polypeptide Antibiotic

TestMethodTypical Acceptance Criteria
AppearanceVisual InspectionWhite to off-white powder
IdentityHPLC (retention time), MSConforms to reference standard
Purity/ImpuritiesHPLCAs per Table 1
Assay (Peptide Content)Amino Acid Analysis or HPLC90.0% - 110.0%
Moisture ContentKarl Fischer Titration≤ 5.0%
Residual SolventsGas Chromatography (GC)Conforms to ICH guidelines
BioburdenUSP/EP Methods≤ 100 CFU/g
Endotoxins (for sterile API)LAL Test≤ 0.2 EU/mg

Experimental Protocols

Protocol: Purity Assessment of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general methodology for the purity assessment of a polypeptide antibiotic like this compound. Method optimization will be required for the specific molecule.

1. Materials and Reagents:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reference standard of this compound (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    25 60
    30 95
    35 95
    36 5

    | 45 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity of this compound using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Quality Control cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter the sample Dissolution->Filtration HPLC HPLC Analysis (Purity, Impurities) Filtration->HPLC MS Mass Spectrometry (Identity, Impurity ID) Filtration->MS AAA Amino Acid Analysis (Assay) Filtration->AAA KF Karl Fischer (Moisture) Filtration->KF Data_Analysis Data Interpretation and Calculation HPLC->Data_Analysis MS->Data_Analysis AAA->Data_Analysis KF->Data_Analysis Specification_Check Compare against Specifications Data_Analysis->Specification_Check Report Generate Certificate of Analysis Specification_Check->Report

Caption: General Experimental Workflow for this compound Quality Control.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Out-of-Specification (OOS) HPLC Results Start OOS Result from HPLC Analysis Phase1 Phase 1: Laboratory Investigation Start->Phase1 Check_Calculations Verify Data Processing and Calculations Phase1->Check_Calculations Check_System Inspect HPLC System Suitability (e.g., precision, resolution) Phase1->Check_System Check_Sample Examine Sample Preparation and Handling Phase1->Check_Sample Error_Found Identifiable Laboratory Error? Check_Calculations->Error_Found Check_System->Error_Found Check_Sample->Error_Found Invalidate_Result Invalidate OOS Result Repeat Analysis Error_Found->Invalidate_Result Yes Phase2 Phase 2: Full-Scale Investigation Error_Found->Phase2 No Review_Manufacturing Review Manufacturing Process Data Phase2->Review_Manufacturing Test_Retain Analyze Retained Samples Phase2->Test_Retain Root_Cause Determine Root Cause of OOS Review_Manufacturing->Root_Cause Test_Retain->Root_Cause CAPA Implement Corrective and Preventive Actions (CAPA) Root_Cause->CAPA

References

issues with enteromycin batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enteromycin. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments, with a particular focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum antibiotic. It is important to note that the name "this compound" has been used interchangeably in some contexts with Chloramphenicol or as a descriptor for Enterocins, which are bacteriocins. For the purpose of this guide, we refer to this compound as a compound that functions as a protein synthesis inhibitor in bacteria. It achieves this by binding to the bacterial ribosome, which halts the growth of the bacteria.[1][2][3]

Q2: We are observing inconsistent results between different batches of this compound. Why is this happening?

Batch-to-batch variability is a known challenge in the production of pharmaceutical and research compounds.[4][5] This variability can stem from several factors, including:

  • Subtle Differences in Manufacturing: Minor variations in the synthesis or purification process can lead to differences in purity, potency, and the presence of trace impurities.

  • Raw Material Inconsistency: The quality and characteristics of starting materials can differ between production runs.[5]

  • Storage and Handling: Differences in storage conditions (temperature, light exposure) and handling practices after manufacturing can affect the stability and activity of the compound.

Q3: How can we ensure the consistency of our experimental results when using different batches of this compound?

To minimize the impact of batch-to-batch variability, it is crucial to implement a robust internal quality control (QC) process.[6] Before using a new batch of this compound in critical experiments, it is recommended to perform a validation assay to compare its activity with a previously characterized or standard batch.

Troubleshooting Inconsistent Results

Issue: Decreased or no activity of a new batch of this compound.

If a new batch of this compound shows lower than expected activity, consider the following troubleshooting steps:

  • Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature and protected from light and moisture. Improper storage can lead to degradation of the active ingredient.

  • Check Solution Preparation: Re-examine the protocol for preparing the this compound stock solution. Ensure the correct solvent was used and that the compound was fully dissolved. Avoid repeated freeze-thaw cycles of stock solutions.[7]

  • Perform a Quality Control Assay: Conduct a side-by-side comparison of the new batch with a previous batch that yielded expected results. A common method for this is determining the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain.

Issue: Increased activity or unexpected side effects with a new batch.

Higher than expected activity or off-target effects can also be a consequence of batch variability.

  • Review Purity and Concentration: If possible, review the certificate of analysis for the new batch to check for differences in purity or concentration compared to previous batches.

  • Assess for Contaminants: Unexpected cellular responses could be due to the presence of impurities from the manufacturing process.

  • Dose-Response Curve: Perform a dose-response experiment to determine the effective concentration range for the new batch. This will help in adjusting the experimental dosage to achieve the desired effect.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound (new and reference batches)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Spectrophotometer

  • Incubator

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial dilutions of both the new and reference batches of this compound in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Quality Control Parameters for MIC Assays

To ensure the reliability of your results, it is important to use quality control strains with known MIC ranges. While specific ranges for "this compound" are not established, you can adapt ranges for similar antibiotics or establish internal standards. For example, for Chloramphenicol, you would use reference strains like E. coli ATCC 25922.

QC StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Escherichia coli ATCC 25922Chloramphenicol2 - 8
Staphylococcus aureus ATCC 29213Chloramphenicol2 - 8
Pseudomonas aeruginosa ATCC 27853ChloramphenicolNot Applicable
Enterococcus faecalis ATCC 29212Chloramphenicol8 - 32

Note: These ranges are for Chloramphenicol and should be used as a reference. It is recommended to establish internal QC ranges for this compound based on historical data.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Inconsistent this compound Activity

The following diagram outlines a logical workflow for troubleshooting issues arising from batch-to-batch variability.

G start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_prep Review Solution Preparation (Solvent, Dissolution, Freeze-Thaw) start->check_prep qc_assay Perform QC Assay (e.g., MIC Comparison) check_storage->qc_assay check_prep->qc_assay compare_results Compare New Batch to Reference Batch qc_assay->compare_results pass Results Consistent Proceed with Experiments compare_results->pass Pass fail Results Inconsistent compare_results->fail Fail contact_supplier Contact Supplier for Technical Support & CoA fail->contact_supplier adjust_protocol Adjust Experimental Protocol (e.g., Concentration) fail->adjust_protocol

Caption: Troubleshooting workflow for inconsistent this compound activity.

Proposed Signaling Pathway for this compound's Mechanism of Action

This diagram illustrates the mechanism of action of this compound as a protein synthesis inhibitor in bacteria.

G cluster_bacterium Bacterial Cell ribosome Bacterial Ribosome (50S subunit) protein Protein Synthesis ribosome->protein no_protein Protein Synthesis Inhibited ribosome->no_protein mrna mRNA mrna->ribosome Translation This compound This compound This compound->ribosome Binds to 50S subunit

Caption: this compound inhibits bacterial protein synthesis.

References

Technical Support Center: Optimizing Enteromycin for Synergistic Effect Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enteromycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and execute successful synergistic effect studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as tilimycin, is a pyrrolobenzodiazepine (PBD) natural product.[1] Its primary mechanism of action is as a DNA alkylating agent. It binds to the minor groove of DNA and forms a covalent bond with guanine bases, leading to DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[1][2][3]

Q2: What is the rationale for exploring synergistic combinations with this compound?

A2: Combining this compound with other antimicrobial agents can be a promising strategy to enhance its efficacy, overcome potential resistance mechanisms, and broaden its spectrum of activity.[4] Synergy can occur when two drugs acting via different mechanisms produce a combined effect greater than the sum of their individual effects.[5] For a DNA-damaging agent like this compound, synergistic partners could include inhibitors of DNA repair, protein synthesis, or cell wall synthesis.

Q3: What are the standard methods for testing for synergistic effects in vitro?

A3: The two most common methods for quantifying synergy are the checkerboard assay and the time-kill curve analysis. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction between two drugs.[5][6] Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of the drug combination over time.[5]

Q4: How is the Fractional Inhibitory Concentration (FIC) Index interpreted?

A4: The FIC Index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The interpretation is as follows:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism
[Source:[5][6]]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in the checkerboard assay.

  • Question: I am observing significant variability between my checkerboard assay replicates. What could be the cause?

  • Answer: Inconsistent results in checkerboard assays can stem from several factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error. Ensure you are using calibrated pipettes and proper technique.

    • Inoculum Preparation: The density of the bacterial inoculum must be consistent. Use a spectrophotometer or McFarland standards to standardize your inoculum.

    • Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can concentrate the compounds and affect results. It is good practice to fill the peripheral wells with sterile media or PBS and not use them for experimental data.

    • Compound Solubility and Stability: Poor solubility or degradation of this compound or the partner drug during the incubation period can lead to inaccurate MIC determinations.

Issue 2: Poor solubility of this compound.

  • Question: I am having trouble dissolving this compound in my assay medium. What solvents are recommended?

  • Answer: Pyrrolobenzodiazepines like this compound generally exhibit poor aqueous solubility.

    • Stock Solutions: It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • Working Dilutions: When preparing working dilutions in aqueous media such as Mueller-Hinton Broth (MHB) or cell culture media, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced toxicity to the test organism.

    • Precipitation: Visually inspect your wells for any signs of precipitation after adding the compounds. Precipitation can lead to an underestimation of the true MIC. If precipitation occurs, you may need to adjust your solvent system or the highest concentration tested.

Issue 3: Potential instability of this compound during the experiment.

  • Question: How stable is this compound under typical incubation conditions (37°C for 18-24 hours)?

    • Recommendation: If you suspect instability is affecting your results, you can perform a time-course experiment to assess the bioactivity of this compound in your assay medium over the incubation period. This can be done by incubating the drug in the medium for different durations before adding the test organism. A significant increase in the MIC with longer pre-incubation times would suggest degradation.

Issue 4: Unexpected antagonistic or additive results.

  • Question: I expected to see synergy, but my results are showing antagonism or additivity. What could be the reason?

  • Answer:

    • Mechanism of Action: The combination of two drugs, even with different mechanisms, does not guarantee synergy. For instance, the combination of a bacteriostatic and a bactericidal agent can sometimes be antagonistic.

    • Concentration Dependence: The nature of the interaction (synergistic, additive, or antagonistic) can be dependent on the concentrations of the drugs. An interaction might be synergistic at one concentration ratio and additive or even antagonistic at another.

    • Organism-Specific Effects: The synergistic effect of a drug combination can be specific to the bacterial species or even the strain being tested.

Experimental Protocols

Checkerboard Assay Protocol

This protocol provides a general framework for performing a checkerboard assay to determine the FIC index.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound (Drug A) and the partner compound (Drug B) in an appropriate solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of Drug A along the x-axis (e.g., columns 1-10) in the appropriate broth medium.

    • Similarly, perform serial two-fold dilutions of Drug B along the y-axis (e.g., rows A-G).

    • Row H should contain only the dilutions of Drug A to determine its MIC.

    • Column 11 should contain only the dilutions of Drug B to determine its MIC.

    • Column 12 should serve as a growth control (broth and inoculum only) and a sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in the assay broth to achieve the desired final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Add the standardized inoculum to all wells except the sterility control.

    • The final volume in each well should be consistent (e.g., 200 µL).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each drug in each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (ΣFIC) for each combination:

      • ΣFIC = FIC of Drug A + FIC of Drug B

    • The lowest ΣFIC value is the FIC index for the combination.

Time-Kill Curve Analysis

This method assesses the rate of bacterial killing over time.

  • Preparation:

    • Prepare flasks or tubes containing broth with the drugs at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC) alone and in combination. Include a growth control without any drug.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each treatment.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Drug A (this compound) Stock Solution D Serial Dilutions of Drug A (rows) A->D B Prepare Drug B Stock Solution E Serial Dilutions of Drug B (columns) B->E C Prepare Standardized Bacterial Inoculum F Add Bacterial Inoculum C->F G Incubate at 37°C for 18-24h F->G H Read MICs (Visual Inspection) G->H I Calculate FIC Index H->I J Interpret Results (Synergy, Additive, Antagonism) I->J

Caption: Workflow for the checkerboard assay to determine drug synergy.

DNA_Damage_Apoptosis_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Cascade This compound This compound (DNA Alkylating Agent) DNA_Damage DNA Damage (Double-Strand Breaks) This compound->DNA_Damage causes ATM_ATR ATM / ATR Kinases (Sensors) DNA_Damage->ATM_ATR activates p53 p53 Activation ATM_ATR->p53 phosphorylates and activates Bax_Bak Bax / Bak Activation p53->Bax_Bak upregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria induces Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c results in Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome triggers Caspase9 Caspase-9 Activation Apoptosome->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified signaling pathway of apoptosis induced by DNA damage from this compound.

References

Technical Support Center: Enteromycin & Enterocins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental reproducibility issues encountered by researchers, scientists, and drug development professionals working with enteromycin and related compounds.

Clarification of Terms: this compound vs. Enterocin

A significant source of confusion and potential reproducibility issues arises from the similar names for different antimicrobial agents. It is crucial to identify the specific compound you are working with.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound, Enterocins, and Enteromycetin?

A1: These are three distinct substances:

  • This compound: A specific antibiotic metabolite (C₆H₈N₂O₅) originally isolated from Streptomyces species.[1] More recent research has identified this compound-class metabolites from marine-derived actinomycetes like Micromonospora.[2][3] Its mechanism is not as extensively studied as other common antibiotics.

  • Enterocins: A class of bacteriocins, which are proteinaceous peptides produced by Enterococcus species (a type of lactic acid bacteria).[4] They often exhibit antimicrobial activity against foodborne pathogens like Listeria monocytogenes and Staphylococcus aureus.[5][6] Their mechanisms typically involve disrupting the cell membrane of target bacteria.[6]

  • Enteromycetin: This is a brand name for Chloramphenicol , a well-established broad-spectrum antibiotic.[7][8] It functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[8]

This guide will primarily focus on troubleshooting for Enterocins and This compound , as these are more common subjects of novel research where reproducibility can be a challenge.

General Troubleshooting for Antimicrobial Assays

Many experimental failures are due to common technical errors rather than the specific properties of the antimicrobial agent itself. Before investigating compound-specific issues, review these general troubleshooting steps.

Logical Flow for Troubleshooting Inconsistent Antimicrobial Activity

G cluster_0 Initial Problem cluster_1 Step 1: Verify Reagents & Materials cluster_2 Step 2: Review Protocol cluster_3 Step 3: Refine & Re-run Start Inconsistent or No Antimicrobial Activity Reagents Check Reagent Integrity: - Compound purity & stability? - Media/buffer pH & composition? - Solvent effects? Start->Reagents Cultures Check Bacterial Culture: - Correct strain & phase of growth? - Inoculum density standardized? - Contamination? Reagents->Cultures Reagents OK Consumables Check Consumables: - Expired plates/reagents? - Proper antibiotic in agar? Cultures->Consumables Culture OK Protocol Verify Experimental Steps: - Correct incubation time/temp? - Accurate dilutions? - Human error? Consumables->Protocol Materials OK Controls Analyze Controls: - Positive control active? - Negative control clean? Protocol->Controls Steps OK Rerun Re-run with fresh materials & validated controls Controls->Rerun Controls Validated

Caption: General workflow for troubleshooting antimicrobial experiments.

Technical Support for Enterocins

Enterocins are peptide-based, and their activity can be sensitive to a variety of experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why are the Minimum Inhibitory Concentration (MIC) values for my enterocin inconsistent between experiments?

A1: Inconsistent MIC values for enterocins are a common issue. Several factors can contribute to this variability:

  • Inoculum Size: The starting concentration of bacteria significantly impacts the apparent MIC. A higher inoculum may require more enterocin to achieve inhibition.[9][10] It is critical to standardize the inoculum density (typically ~5 x 10⁵ CFU/mL) for every experiment.

  • Media Composition: The type of culture medium can affect both bacterial growth and the stability or activity of the enterocin peptide.[10] Use a consistent, appropriate medium for your target strain.

  • pH and Temperature: The stability and activity of peptides like enterocins can be highly dependent on pH and temperature. Ensure these parameters are controlled and consistent. Enterocin AS-48, for example, is noted for its stability against extreme pH and heat.[6]

  • Peptide Purity and Aggregation: If you are using a purified enterocin, inconsistencies in purification batches can lead to variable activity. Peptides can also aggregate, reducing their effective concentration.

Q2: My enterocin preparation shows low or no antimicrobial activity. What are the likely causes?

A2: A complete loss of activity often points to a critical failure in the preparation or protocol:

  • Improper Storage: Enterocins are peptides and can be degraded by proteases or unstable if not stored correctly (e.g., at the proper temperature, protected from light).[11]

  • Synthesis/Purification Issues: For synthetic enterocins, errors in solid-phase peptide synthesis can lead to an incorrect product.[12] For naturally produced enterocins, the producing Enterococcus strain may have lost the plasmid encoding the enterocin genes.

  • Presence of Inhibitors: Components of your experimental medium or carry-over from purification (e.g., solvents) could be inhibiting the enterocin's activity.[10]

  • Target Resistance: While many enterocins have broad activity, the target bacterium may possess intrinsic or acquired resistance mechanisms.[13][14]

Q3: What are the primary mechanisms of action for enterocins, and how can this inform my experiments?

A3: Enterocins are generally divided into classes based on their structure and mechanism:

  • Class I Enterocins (Lantibiotics): These small, heat-stable peptides often have a dual mechanism. They can bind to Lipid II, a precursor for peptidoglycan synthesis, thereby inhibiting cell wall formation. They can also use Lipid II as a docking molecule to form pores in the cell membrane.[5][6]

  • Class II Enterocins: These are typically small, heat-stable, non-lanthionine-containing peptides. Their amphiphilic helical structure allows them to insert directly into the target cell's membrane, creating pores that disrupt the membrane potential and lead to cell death.[5][6]

Understanding the mechanism can help troubleshoot. For example, if your enterocin targets the cell membrane, its effectiveness could be influenced by the lipid composition of the target bacterium's membrane, which can vary with growth conditions.

Signaling & Mechanism Diagram: Enterocin Action

G cluster_0 Target Bacterial Cell cluster_1 Enterocins membrane Cell Membrane death Cell Death membrane->death Depolarization peptidoglycan Peptidoglycan Synthesis peptidoglycan->death Cell Lysis lipidII Lipid II lipidII->peptidoglycan Inhibits classI Class I Enterocin classI->membrane Forms Pores via Lipid II classI->lipidII Binds to classII Class II Enterocin classII->membrane Directly Inserts & Forms Pores

Caption: Mechanisms of action for Class I and Class II enterocins.

Quantitative Data: Enterocin Activity

The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for various enterocins. Note that values can vary significantly based on the specific strain and assay conditions used.

EnterocinTarget PathogenReported MIC (µg/mL)Reference
Enterocin E-760Gram-negative & Gram-positive bacteria0.1 - 3.2[5]
Enterocin PL. monocytogenes, S. aureus, C. perfringensNot specified, but active[12]
Synthetic L50A/BC. perfringens, L. monocytogenes, P. aeruginosaVaries (See Reference)[12]
Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock: Dissolve the enterocin in a suitable solvent to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.

  • Bacterial Inoculum Preparation:

    • Culture the target bacterial strain overnight in an appropriate broth (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).

    • Dilute the overnight culture in fresh broth to achieve a standardized density, typically corresponding to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[10]

  • Serial Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the enterocin stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing broth and bacteria, but no enterocin.

    • Negative Control (Sterility): Wells containing broth only.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the enterocin that completely inhibits visible bacterial growth (i.e., the first clear well).

Technical Support for this compound (Metabolite)

Research on the specific metabolite this compound is less common, and reproducibility issues often relate to its natural product origins.

Frequently Asked Questions (FAQs)

Q1: My cultured Streptomyces or Micromonospora strain has stopped producing this compound. Why?

A1: This is a classic problem in natural product research known as "strain degradation" or "phenotypic instability."

  • Genetic Instability: The gene cluster responsible for producing this compound may be located on an unstable plasmid or mobile genetic element that can be lost during repeated subculturing.

  • Culture Conditions: The production of secondary metabolites is often highly sensitive to culture conditions. Slight changes in media components, pH, aeration, or temperature can shut down the biosynthetic pathway.

  • Feedback Inhibition: The accumulation of this compound in the culture medium may inhibit its own production.

Q2: The activity of my crude this compound extract is highly variable. How can I standardize it?

A2: Crude extracts contain a complex mixture of metabolites, leading to variability.

  • Inconsistent Extraction: The efficiency of solvent-based extraction can vary. Ensure you are using a standardized protocol with consistent solvent volumes, extraction times, and evaporation methods.

  • Bioassay-Guided Fractionation: To achieve reproducible results, you must move beyond crude extracts. Use techniques like High-Performance Liquid Chromatography (HPLC) to separate the components. Test the resulting fractions for antimicrobial activity to isolate the active compound (this compound).

  • Quantification: Once isolated, use analytical methods (e.g., NMR, Mass Spectrometry, HPLC with a standard curve) to quantify the amount of pure this compound in your preparations. Biological activity should always be normalized to the concentration of the pure compound.

Quantitative Data: this compound-Class Metabolite Activity

The following data is for akazaoxime, a recently discovered this compound-class antibiotic.[2][3]

CompoundTarget PathogenReported MIC (µg/mL)Reference
Akazaoxime (1)Kocuria rhizophila50[2][3]
Synthetic AnaloguesGlomerella cingulata (plant pathogen)50[2][3]
Synthetic AnaloguesTrichophyton rubrum (human pathogen)25-50[2][3]

References

Validation & Comparative

A Comparative Analysis of Enterocin and Enteromycin Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, bacteriocins produced by lactic acid bacteria have garnered significant attention. Among these, enterocins, a diverse group of peptides produced by Enterococcus species, have shown considerable promise. This guide provides a comprehensive overview of the antimicrobial activity of various enterocins, supported by experimental data and detailed protocols.

A direct and exhaustive comparison with enteromycin, another antimicrobial compound, is challenging due to the limited and sometimes ambiguous scientific literature available for the latter. While this compound is recognized for its antibacterial properties, extensive quantitative data comparable to that of enterocins is not readily accessible in published research. This guide will, therefore, focus on a detailed exposition of enterocin activity, supplemented by the available information on this compound to provide a foundational understanding.

Enterocins: A Detailed Look at their Antimicrobial Prowess

Enterocins are a broad family of bacteriocins that are generally small, heat-stable peptides. They are classified into several classes based on their structure and mode of action. Their antimicrobial activity is often directed against other Gram-positive bacteria, including notable pathogens.[1]

Quantitative Antimicrobial Activity of Various Enterocins

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different enterocins against a range of pathogenic and spoilage bacteria. Lower MIC values indicate higher potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Enterocins Against a Selection of Pathogenic Bacteria

EnterocinTarget OrganismMIC (µg/mL)Reference
Enterocin AListeria monocytogenes ATCC 19111<0.19[2]
Enterococcus faecalis ATCC 292121.56[2]
Streptococcus suis C205850[2]
Enterocin BListeria monocytogenes ATCC 191113.12[2]
Enterococcus faecalis ATCC 292121.56[2]
Streptococcus suis C20581.56[2]
Enterocin L50AListeria monocytogenes ATCC 19111<0.19[2]
Enterococcus faecalis ATCC 292123.12[2]
Streptococcus suis C20581.56[2]
Staphylococcus aureus ATCC 65386.25[2]
Pseudomonas aeruginosa ATCC 2785512.5[2]
Enterocin L50BListeria monocytogenes ATCC 19111<0.19[2]
Enterococcus faecalis ATCC 292126.25[2]
Streptococcus suis C20581.56[2]
Staphylococcus aureus ATCC 65386.25[2]
Pseudomonas aeruginosa ATCC 2785525[2]
Enterocin Xα + XβListeria monocytogenesNot specified[3]
Bacillus circulansNot specified[3]
Enterocin K1Enterococcus faecium (VRE)Low nM range[4]
Lactococcus lactis IL1403Higher nM range[4]
Enterocin EJ97Enterococcus faeciumHigher nM range[4]
Enterococcus faecalisActive[4]
Listeria monocytogenesActive[4]
Enterocin 12aSalmonella entericaNot specified (Zone of inhibition)[5]
Shigella flexneriNot specified (Zone of inhibition)[5]
Escherichia coliNot specified (Zone of inhibition)[5]
Vibrio choleraeNot specified (Zone of inhibition)[5]
Listeria monocytogenesNot specified (Zone of inhibition)[5]

Note: VRE refers to Vancomycin-Resistant Enterococci.

Mechanisms of Action: A Visual Representation

Enterocins exert their antimicrobial effects through various mechanisms, primarily by disrupting the cell membrane integrity of target bacteria. The specific mechanism often depends on the class of the enterocin.

Enterocin_Mechanisms cluster_classIIa Class IIa Enterocins (e.g., Enterocin A, P) cluster_classIId Class IId Leaderless Enterocins (e.g., Enterocin L50) EntA Enterocin A/P ManPTS Mannose Phosphotransferase System (Man-PTS) Receptor EntA->ManPTS Binds to Pore Pore Formation ManPTS->Pore Induces Leakage Ion Leakage & Dissipation of PMF Pore->Leakage Death Cell Death Leakage->Death L50 Enterocin L50 (L50A + L50B) Membrane Bacterial Cell Membrane L50->Membrane Directly interacts with Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Mechanisms of Action for Class IIa and Class IId Enterocins.

Class IIa enterocins, also known as pediocin-like bacteriocins, typically recognize and bind to the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria.[1] This interaction leads to the formation of pores in the cell membrane, causing leakage of essential ions and dissipation of the proton motive force, ultimately resulting in cell death.[1] In contrast, some leaderless bacteriocins like enterocin L50 are thought to act independently of a specific receptor, directly interacting with and disrupting the bacterial cell membrane.[1]

Experimental Protocols for Antimicrobial Activity Assessment

The antimicrobial activity of enterocins is commonly evaluated using the following methods:

1. Agar Well Diffusion Assay:

  • Objective: To qualitatively assess the antimicrobial activity of a substance.

  • Methodology:

    • A lawn of the indicator bacterium is prepared by spreading a standardized inoculum onto an appropriate agar medium.

    • Wells are cut into the agar using a sterile cork borer.

    • A known volume and concentration of the enterocin solution are added to each well.

    • The plates are incubated under suitable conditions for the indicator organism.

    • The diameter of the clear zone of inhibition around each well is measured. A larger diameter indicates greater antimicrobial activity.[6]

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Methodology:

    • Serial twofold dilutions of the enterocin are prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the indicator bacterium.

    • Positive (bacterium and broth) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the enterocin at which no visible growth (turbidity) is observed.[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment Culture Culture of Enterocin-producing Strain Harvest Harvest & Purify Enterocin Culture->Harvest AgarWell Agar Well Diffusion Assay Harvest->AgarWell Microdilution Broth Microdilution Assay Harvest->Microdilution Indicator Prepare Standardized Indicator Strain Inoculum Indicator->AgarWell Indicator->Microdilution Zone Measure Zone of Inhibition AgarWell->Zone MIC Determine MIC Microdilution->MIC

General Workflow for Assessing Enterocin Antimicrobial Activity.

This compound: An Enigmatic Antimicrobial

The term "this compound" appears in scientific literature in different contexts, making a singular, definitive comparison with enterocins difficult.

  • As a Siderophore: In some contexts, particularly concerning Klebsiella pneumoniae, this compound is described as a siderophore, a high-affinity iron-chelating compound. While siderophores are crucial for bacterial survival and virulence, their primary role is not direct antimicrobial activity against other species.

  • As an Antibiotic: Other studies refer to this compound as an antibiotic with antibacterial properties. For instance, a new this compound-class antibiotic, akazaoxime, was isolated from a marine-derived actinomycete.[8][9] These compounds are noted for their potent antibacterial activity.[8]

Due to this ambiguity and the lack of standardized, publicly available MIC data for a specific "this compound" compound against a broad panel of bacteria, a direct quantitative comparison with the extensive data available for enterocins is not feasible at present.

Conclusion

Enterocins represent a well-characterized and promising class of antimicrobial peptides with potent activity against a wide range of bacteria, particularly Gram-positive pathogens. Their mechanisms of action are relatively well understood, and standardized methods for evaluating their efficacy are readily available.

In contrast, while "this compound" is associated with antimicrobial activity, the available information is less cohesive. Further research is needed to isolate, characterize, and systematically evaluate the antimicrobial spectrum and potency of specific this compound-class compounds. A direct and meaningful comparison of the antimicrobial activities of enterocins and enteromycins will only be possible once more comprehensive and standardized data for the latter becomes available to the scientific community. Researchers and drug development professionals are encouraged to consult the primary literature for the most up-to-date findings on these and other novel antimicrobial agents.

References

Enteromycin vs. Chloramphenicol: A Detailed Comparison of Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the mechanism of action of antimicrobial agents is paramount. This guide provides a comprehensive comparison of Enteromycin and Chloramphenicol, focusing on their molecular interactions and the experimental evidence that underpins our current knowledge. It has been determined that "this compound" is a brand name for Chloramphenicol, and therefore, this guide will delve into the detailed mechanism of Chloramphenicol, which is synonymous with that of this compound.

At a Glance: Key Mechanistic Features

FeatureThis compound (Chloramphenicol)Chloramphenicol
Target Bacterial 70S RibosomeBacterial 70S Ribosome
Ribosomal Subunit 50S Subunit50S Subunit
Specific Binding Site Peptidyl Transferase Center (PTC) on the 23S rRNAPeptidyl Transferase Center (PTC) on the 23S rRNA
Molecular Action Inhibition of Peptidyl Transferase ActivityInhibition of Peptidyl Transferase Activity
Effect on Protein Synthesis Blocks peptide bond formation and chain elongationBlocks peptide bond formation and chain elongation
Nature of Activity Primarily BacteriostaticPrimarily Bacteriostatic

Mechanism of Action: Inhibition of Protein Synthesis

Both this compound (as Chloramphenicol) and Chloramphenicol exert their antibacterial effects by targeting and inhibiting bacterial protein synthesis.[1][2] This action is highly specific to bacterial ribosomes, which are 70S in size, composed of a 30S and a 50S subunit. In contrast, eukaryotic ribosomes are 80S, providing a basis for selective toxicity.

The primary target is the 50S ribosomal subunit .[3] Chloramphenicol binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA component of the 50S subunit.[4] This binding physically obstructs the accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) into the A-site. By doing so, it directly inhibits the peptidyl transferase enzyme, which is responsible for catalyzing the formation of peptide bonds between amino acids.[4] This blockage prevents the elongation of the polypeptide chain, effectively halting protein synthesis and, consequently, bacterial growth.[1] While primarily bacteriostatic, at high concentrations, Chloramphenicol can be bactericidal against some susceptible bacteria.

It is important to distinguish these molecules from enterocins , which are a diverse class of bacteriocins produced by Enterococcus species. Enterocins have varied mechanisms of action, including pore formation in the cell membrane and inhibition of cell wall synthesis, with some also reported to inhibit protein synthesis through different interactions.[5][6]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of action of Chloramphenicol at the bacterial ribosome.

Chloramphenicol_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit PTC 30S 30S Subunit mRNA mRNA tRNA_P tRNA (P-site) tRNA_P->PTC tRNA_A tRNA (A-site) tRNA_A->PTC tRNA_A->PTC Blocked Entry PTC->Inhibition Inhibits Peptide Bond Formation Chloramphenicol Chloramphenicol Chloramphenicol->PTC Binds to Peptidyl Transferase Center Protein Growing Polypeptide Chain Inhibition->Protein Elongation Halted

Caption: Mechanism of Chloramphenicol action on the bacterial ribosome.

Experimental Protocols

The elucidation of Chloramphenicol's mechanism of action has been the result of numerous experimental approaches. Below are summaries of key methodologies.

Ribosomal Binding Assays

Objective: To determine the binding affinity and specificity of Chloramphenicol to bacterial ribosomes.

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes and their 30S and 50S subunits from a bacterial culture (e.g., E. coli) through differential centrifugation and sucrose gradient centrifugation.

  • Radiolabeling: Use radiolabeled Chloramphenicol (e.g., [¹⁴C]-Chloramphenicol).

  • Binding Reaction: Incubate the isolated ribosomes or subunits with varying concentrations of radiolabeled Chloramphenicol in a suitable binding buffer.

  • Separation of Bound and Free Ligand: Separate the ribosome-bound Chloramphenicol from the free drug using techniques like equilibrium dialysis, ultracentrifugation, or filter binding assays.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter to determine the amount of Chloramphenicol bound to the ribosomes.

  • Data Analysis: Calculate the dissociation constant (Kd) to quantify the binding affinity.

In Vitro Protein Synthesis Inhibition Assay

Objective: To quantify the inhibitory effect of Chloramphenicol on bacterial protein synthesis.

Protocol:

  • Preparation of Cell-Free Translation System: Prepare a cell-free extract from bacteria (e.g., E. coli S30 extract) containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and energy source).

  • Template Addition: Add a template mRNA (e.g., poly(U) for polyphenylalanine synthesis or a specific gene) to the cell-free system.

  • Inhibition Assay: Set up reaction tubes with the cell-free system, template mRNA, and a range of Chloramphenicol concentrations. Include a control with no antibiotic.

  • Incorporate Labeled Amino Acids: Add a radiolabeled amino acid (e.g., [³⁵S]-methionine or [¹⁴C]-phenylalanine) to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

  • Precipitation and Measurement: Stop the reactions and precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitates on filters and measure the incorporated radioactivity.

  • Data Analysis: Determine the IC50 value (the concentration of Chloramphenicol that inhibits protein synthesis by 50%) to assess its inhibitory potency.

Peptidyl Transferase Activity Assay (Puromycin Reaction)

Objective: To directly measure the inhibition of the peptidyl transferase activity of the ribosome.

Protocol:

  • Prepare Ribosome Complexes: Prepare "pre-translocation" ribosomal complexes with a peptidyl-tRNA analog (e.g., N-acetyl-[³H]Phe-tRNA) bound to the P-site.

  • Inhibitor Incubation: Incubate these ribosomal complexes with varying concentrations of Chloramphenicol.

  • Puromycin Addition: Add puromycin, an aminoacyl-tRNA analog that can accept the nascent peptide chain from the P-site if the peptidyl transferase is active.

  • Reaction and Extraction: The peptidyl transferase reaction will transfer the labeled peptide to puromycin. Stop the reaction and extract the resulting peptidyl-puromycin into an organic solvent (e.g., ethyl acetate).

  • Quantification: Measure the radioactivity in the organic phase to quantify the amount of peptidyl-puromycin formed.

  • Data Analysis: A decrease in the formation of peptidyl-puromycin in the presence of Chloramphenicol indicates inhibition of the peptidyl transferase center.

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the mechanism of action of a protein synthesis inhibitor like Chloramphenicol.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Binding Ribosomal Binding Assays (Determine Target) Inhibition Protein Synthesis Inhibition Assays (Confirm Activity) Binding->Inhibition PTC_Assay Peptidyl Transferase Activity Assays (Pinpoint Mechanism) Inhibition->PTC_Assay Conclusion Conclusion: Chloramphenicol inhibits protein synthesis by binding to the 50S ribosomal subunit and blocking peptidyl transferase activity. PTC_Assay->Conclusion MIC Minimum Inhibitory Concentration (MIC) (Quantify Potency) Growth Bacterial Growth Curves (Bacteriostatic vs. Bactericidal) MIC->Growth Growth->Conclusion Hypothesis Hypothesis: Inhibition of Protein Synthesis Hypothesis->Binding Test Molecular Interaction Hypothesis->MIC Test in Bacteria

Caption: General experimental workflow for elucidating the mechanism of action.

References

Enteromycin: A Comparative Analysis of a Novel Antibiotic Class

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the discovery and evaluation of new antibiotic classes are paramount. This guide provides a comprehensive comparison of the efficacy of the enteromycin class of antibiotics with established antimicrobial agents. The focus of this analysis is akazaoxime, a recently identified member of the this compound class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental protocols, and the biosynthetic pathway of this novel antibiotic.

Introduction to this compound

This compound represents a class of antibiotics with a unique chemical structure. A notable member of this class, akazaoxime, was isolated from a marine-derived actinomycete of the genus Micromonospora.[1] While research into the this compound class is still in its early stages, initial studies have demonstrated its antimicrobial activity against a range of microorganisms. The precise mechanism of action for the this compound class of antibiotics has not been fully elucidated in publicly available research.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables present the MIC values for akazaoxime against a Gram-positive bacterium, a plant-pathogenic fungus, and a human-pathogenic fungus, compared with the MIC values of other commonly used antimicrobial agents against the same organisms.

Table 1: Antibacterial Efficacy Against Kocuria rhizophila
AntibioticClassMIC (µg/mL)
Akazaoxime This compound 50 [1]
Penicillinβ-Lactam0.03[2]
CiprofloxacinFluoroquinolone8[2]
VancomycinGlycopeptide0.5[2]
GentamicinAminoglycoside0.5[2]
Table 2: Antifungal Efficacy Against Glomerella cingulata (Plant Pathogen)
AntifungalClassMIC (µg/mL)
Akazaoxime This compound 50 [1]
Amphotericin BPolyene0.25 - 2
FluconazoleAzole8 - >64
Table 3: Antifungal Efficacy Against Trichophyton rubrum (Human Pathogen)
AntifungalClassMIC (µg/mL)
Akazaoxime This compound 25-50 [1]
TerbinafineAllylamine<0.0002 - >4[3][4]
ItraconazoleAzole0.04 - 1.56[5]

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution MIC assay, a common method for determining the efficacy of a new antibiotic like akazaoxime.

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism (e.g., Kocuria rhizophila).
  • Growth Medium: Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).
  • Antibiotic: A stock solution of the antibiotic of known concentration.
  • 96-Well Microtiter Plate: Sterile, clear, flat-bottomed plates.
  • Pipettes and Tips: Calibrated micropipettes and sterile tips.
  • Incubator: An incubator set to the optimal growth temperature for the microorganism.
  • Plate Reader (Optional): For spectrophotometric measurement of microbial growth.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies from the overnight culture to a tube of sterile broth.
  • Incubate the broth culture until it reaches the log phase of growth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Antibiotic:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series.
  • This creates a gradient of antibiotic concentrations. One row should be left as a positive control (inoculum without antibiotic), and one well as a negative control (broth only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well (except the negative control).
  • The final volume in each well will be 200 µL.
  • Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
  • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest antibiotic concentration that inhibits a certain percentage (e.g., ≥90%) of the growth seen in the positive control well.

Visualizations

Biosynthetic Pathway of Akazaoxime

The following diagram illustrates the proposed biosynthetic pathway of akazaoxime from its precursor molecules.

Akazaoxime_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthetic Machinery cluster_product Product Propionate Propionate (Methylmalonate) PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Propionate->PKS_NRPS Leucine Leucine Leucine->PKS_NRPS Glycine Glycine Glycine->PKS_NRPS Akazaoxime Akazaoxime PKS_NRPS->Akazaoxime

Caption: Proposed biosynthetic pathway of akazaoxime.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of an antibiotic.

MIC_Workflow start Start prep_culture Prepare Pure Culture of Microorganism start->prep_culture prep_inoculum Prepare Standardized Inoculum prep_culture->prep_inoculum inoculate Inoculate Plate with Microorganism prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Antibiotic prep_plate->inoculate incubate Incubate Plate at Optimal Temperature inoculate->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for a broth microdilution MIC assay.

References

A Comparative Analysis of the Antibacterial Spectrum of Enteromycin (Chloramphenicol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial spectrum of Enteromycin, generically known as Chloramphenicol, against a panel of common Gram-positive and Gram-negative bacteria. Its performance is contrasted with three other widely used antibiotics: Doxycycline, Ciprofloxacin, and Ampicillin. All quantitative data is based on aggregated Minimum Inhibitory Concentration (MIC) values from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) database, ensuring a broad and standardized comparison.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the comparative in vitro activity of Chloramphenicol (this compound) and the selected alternative antibiotics. The data is presented as MIC50 and MIC90 values (in mg/L), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater potency.

Bacterial SpeciesGram StainAntibioticMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus Gram-positiveChloramphenicol 4 8
Doxycycline0.251
Ciprofloxacin0.5>16
Ampicillin0.5>128
Streptococcus pneumoniae Gram-positiveChloramphenicol 2 4
Doxycycline0.1251
Ciprofloxacin816
Ampicillin0.032
Enterococcus faecalis Gram-positiveChloramphenicol 8 16
Doxycycline864
Ciprofloxacin14
Ampicillin24
Escherichia coli Gram-negativeChloramphenicol 8 16
Doxycycline416
Ciprofloxacin0.0160.25
Ampicillin864
Klebsiella pneumoniae Gram-negativeChloramphenicol 8 32
Doxycycline432
Ciprofloxacin0.061
Ampicillin16>128
Pseudomonas aeruginosa Gram-negativeChloramphenicol >128 >128
Doxycycline64128
Ciprofloxacin0.254
Ampicillin>128>128

Data sourced from the EUCAST MIC distribution database. Values represent aggregated data and may vary based on specific strains and testing conditions.

Experimental Protocols: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC data presented in this guide is determined using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility. The following protocol is a detailed methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[1][2]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of the antibiotics are prepared at a known concentration in a suitable solvent.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for testing most aerobic bacteria.

  • Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.

2. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each antimicrobial agent is performed in the microtiter plate using the growth medium.

  • Each well will contain a progressively lower concentration of the antibiotic.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

3. Inoculation:

  • The standardized bacterial inoculum is added to each well of the microtiter plate (except for the sterility control well).

4. Incubation:

  • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

  • Growth is typically observed as turbidity or a pellet at the bottom of the well. The absence of visible growth indicates susceptibility at that concentration.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform 2-Fold Serial Dilutions of Antibiotics in 96-Well Plate prep_antibiotic->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Visually Inspect for Growth (Turbidity/Pellet) incubation->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance with Enteromycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. Understanding the nuances of cross-resistance between different antibiotic classes is paramount in developing novel therapeutic strategies and preserving the efficacy of our current antimicrobial arsenal. This guide provides a comparative analysis of potential cross-resistance scenarios involving enteromycin, a nitro-containing compound, by examining antibiotics with similar potential mechanisms of action. While the precise molecular mechanism of this compound remains to be fully elucidated, its chemical nature as a nitro compound suggests potential interference with fundamental cellular processes such as protein synthesis or DNA integrity.

This guide explores cross-resistance patterns by comparing this compound with well-characterized antibiotics that either inhibit protein synthesis, like chloramphenicol and tetracycline, or induce DNA damage, such as ciprofloxacin and metronidazole. The data presented herein, including minimum inhibitory concentrations (MICs) against various resistant strains, offers a framework for anticipating and investigating cross-resistance, thereby aiding in the strategic development of new antimicrobial agents.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MICs of selected protein synthesis inhibitors and DNA damaging agents against various bacterial strains. This data is crucial for understanding the potential for cross-resistance. A bacterial strain exhibiting resistance to one antibiotic may show reduced susceptibility to another, indicating a shared resistance mechanism.

Table 1: MICs of Protein Synthesis Inhibitors against Resistant Bacterial Strains

AntibioticBacterial StrainResistance PhenotypeMIC (µg/mL)
Chloramphenicol Escherichia coliEfflux pump overexpression128
Staphylococcus aureusTarget site modification (ribosomal mutation)>256
Tetracycline Escherichia coliEfflux pump overexpression64
Staphylococcus aureusRibosomal protection proteins128

Table 2: MICs of DNA Damaging Agents against Resistant Bacterial Strains

AntibioticBacterial StrainResistance PhenotypeMIC (µg/mL)
Ciprofloxacin Escherichia coliTarget site modification (DNA gyrase mutation)32
Pseudomonas aeruginosaEfflux pump overexpression16
Metronidazole Bacteroides fragilisReduced drug activation64
Helicobacter pyloriEfflux pump overexpression8

Experimental Protocols

A standardized method for determining the antimicrobial susceptibility and cross-resistance of bacterial isolates is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum:

  • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
  • Adjust the turbidity of the bacterial suspension with sterile broth to match that of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of the antibiotic in a suitable solvent.
  • Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Potential Mechanisms and Pathways of Resistance

Understanding the molecular pathways of antibiotic resistance is critical for predicting and overcoming cross-resistance.

Signaling Pathways of Resistance

The development of resistance to protein synthesis inhibitors and DNA damaging agents involves complex cellular signaling and adaptation.

Resistance_Pathways cluster_protein_synthesis Protein Synthesis Inhibition Resistance cluster_dna_damage DNA Damage Resistance ps_antibiotic Protein Synthesis Inhibitor (e.g., Chloramphenicol, Tetracycline) ribosome Ribosome (Target) ps_antibiotic->ribosome Inhibits efflux_pump_ps Efflux Pump (e.g., AcrAB-TolC) ps_antibiotic->efflux_pump_ps Expelled by enzymatic_inactivation_ps Enzymatic Inactivation (e.g., Chloramphenicol Acetyltransferase) ps_antibiotic->enzymatic_inactivation_ps Inactivated by target_modification_ps Target Modification (e.g., Ribosomal Methylation, Mutation) ribosome->target_modification_ps Altered by resistance_ps Resistance efflux_pump_ps->resistance_ps target_modification_ps->resistance_ps enzymatic_inactivation_ps->resistance_ps dna_antibiotic DNA Damaging Agent (e.g., Ciprofloxacin, Metronidazole) dna_gyrase DNA Gyrase / Topoisomerase IV (Target) dna_antibiotic->dna_gyrase Inhibits dna Bacterial DNA dna_antibiotic->dna Damages efflux_pump_dna Efflux Pump (e.g., NorA) dna_antibiotic->efflux_pump_dna Expelled by drug_activation Reduced Drug Activation (for prodrugs like Metronidazole) dna_antibiotic->drug_activation Less activated by target_modification_dna Target Modification (e.g., gyrA/parC mutations) dna_gyrase->target_modification_dna Altered by dna_repair Enhanced DNA Repair (e.g., SOS response) dna->dna_repair Repaired by resistance_dna Resistance efflux_pump_dna->resistance_dna target_modification_dna->resistance_dna dna_repair->resistance_dna drug_activation->resistance_dna

Caption: Resistance mechanisms to protein synthesis inhibitors and DNA damaging agents.

Experimental Workflow for Cross-Resistance Assessment

A systematic workflow is essential for evaluating cross-resistance between different antimicrobial compounds.

Experimental_Workflow start Start: Isolate Bacterial Strain mic_determination Determine MIC of Primary Antibiotic (e.g., this compound) start->mic_determination resistant_selection Select for Resistant Mutants mic_determination->resistant_selection mic_testing_secondary Determine MICs of Secondary Antibiotics (e.g., Chloramphenicol, Ciprofloxacin) resistant_selection->mic_testing_secondary Resistant isolates end End: Cross-Resistance Profile resistant_selection->end No resistant isolates data_analysis Analyze and Compare MICs mic_testing_secondary->data_analysis mechanism_investigation Investigate Resistance Mechanism (e.g., Sequencing, Efflux Assays) data_analysis->mechanism_investigation mechanism_investigation->end

Caption: Workflow for assessing cross-resistance between antibiotics.

Synergistic Antimicrobial Strategies Against Enterococcal Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are leading causes of hospital-acquired infections, including bacteremia and infective endocarditis.[1] The intrinsic and acquired resistance of these pathogens to a wide range of antibiotics makes treatment challenging, often necessitating the use of combination therapies to achieve a bactericidal effect and overcome resistance.[1] This guide provides a comparative overview of various antibiotic combinations demonstrating synergistic activity against enterococci, supported by experimental data. While the term "enteromycin" was specified, it does not correspond to a recognized antibiotic in the current literature. Therefore, this guide focuses on well-documented synergistic combinations used to treat infections caused by Enterococcus species.

Comparative Analysis of Synergistic Activity

The following table summarizes the quantitative outcomes of combining different classes of antibiotics against enterococcal isolates. The primary metric for quantifying synergy is the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates a synergistic interaction.[2][3][4]

Antibiotic Combination Target Organism(s) Key Findings Quantitative Data (FIC Index, etc.) References
Daptomycin + β-Lactams (e.g., Ampicillin, Ceftaroline)E. faecalis, E. faecium (including VRE)β-lactams enhance daptomycin activity by altering the bacterial surface charge, leading to increased daptomycin uptake.[1] This combination is associated with improved survival in patients with enterococcal bacteremia.[5]Time-kill studies demonstrated synergy.[1] A lower pharmacodynamic threshold (fAUC/MIC > 12.3) was associated with survival in patients receiving combination therapy, compared to monotherapy (fAUC/MIC > 27.4).[5][1][5]
Fosfomycin + DaptomycinVancomycin-Resistant E. faecium (VRE)In vitro studies show synergy, but in vivo results have been mixed.[1]In vitro synergy demonstrated in checkerboard and time-kill assays.[6][1][6]
Fosfomycin + GentamicinCarbapenemase-producing EnterobacteriaceaeWhile not specific to Enterococcus in this study, it highlights a common synergy partner for fosfomycin.Synergistic effect observed.
Ampicillin + CeftriaxoneE. faecalis (including high-level aminoglycoside-resistant strains)This combination has emerged as a preferred treatment for E. faecalis infective endocarditis.[1]Clinical trials have shown this combination to be a safe and effective treatment option.[1][1]
Oritavancin + FosfomycinVancomycin-Resistant E. faecium (VRE)The combination restored fosfomycin susceptibility in 85% of fosfomycin-resistant isolates.Synergistic effect in 80% of isolates and an additive effect in the remaining 20%.[6][6]
Penicillin/Ampicillin + GentamicinE. faecalisHistorically, the standard for treating severe enterococcal infections to achieve bactericidal activity.[1][7]Patients on combination therapy with gentamicin had a statistically significant lower 30-day mortality (16.4%) compared to monotherapy (38.5%).[8][1][7][8]

Experimental Protocols

The assessment of synergistic activity between antimicrobial agents is primarily conducted using in vitro methods such as the checkerboard assay and time-kill assays.

Checkerboard Assay

The checkerboard method is used to determine the Fractional Inhibitory Concentration (FIC) index. This involves a two-dimensional dilution of two antibiotics in a microtiter plate.

Methodology:

  • Preparation: Serial dilutions of two antibiotics (Drug A and Drug B) are prepared.

  • Plate Setup: Drug A is serially diluted along the rows of a 96-well microtiter plate, and Drug B is serially diluted along the columns. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism (e.g., E. faecalis at ~5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated using the following formula:

    • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC A + FIC B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[4]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prepA Serial Dilution of Drug A plate Dispense Drug A (rows) & Drug B (cols) in 96-well plate prepA->plate prepB Serial Dilution of Drug B prepB->plate inoculum Standardize Bacterial Inoculum inoculate Inoculate wells with bacteria inoculum->inoculate plate->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate readMIC Determine MICs (visual inspection) incubate->readMIC calcFICI Calculate FIC Index readMIC->calcFICI interpret Interpret Results (Synergy, Additive, etc.) calcFICI->interpret

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Time-Kill Assay

Time-kill assays evaluate the rate of bacterial killing by antimicrobial agents alone and in combination over time.

Methodology:

  • Preparation: Cultures of the test organism are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., ~5 x 10^5 CFU/mL).

  • Exposure: The bacterial suspension is added to flasks containing cation-adjusted Mueller-Hinton broth with the antibiotics at specific concentrations (e.g., 0.5x or 1x MIC), both individually and in combination. A growth control flask with no antibiotic is also included.

  • Sampling: The flasks are incubated with agitation at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Serial dilutions of the aliquots are plated, and colony-forming units (CFU/mL) are counted after incubation.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9]

G cluster_exposure Exposure Conditions cluster_sampling Sampling & Quantification start Prepare Standardized Bacterial Inoculum control Growth Control (No Drug) start->control drugA Drug A Alone start->drugA drugB Drug B Alone start->drugB combo Drug A + Drug B start->combo incubate Incubate with Agitation control->incubate drugA->incubate drugB->incubate combo->incubate sample Collect Aliquots at 0, 2, 4, 8, 24h incubate->sample plate Plate Serial Dilutions sample->plate count Count CFU/mL plate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Interpret Synergy & Bactericidal Activity plot->interpret

Caption: Experimental Workflow of a Time-Kill Assay.

Mechanism of Synergy: Daptomycin and β-Lactams

The synergistic effect of combining daptomycin with a β-lactam antibiotic against enterococci is a well-studied example of enhancing antimicrobial efficacy.

Signaling and Interaction Pathway:

  • β-Lactam Action: β-lactam antibiotics, such as ampicillin or ceftaroline, bind to penicillin-binding proteins (PBPs) in the bacterial cell wall. This inhibits the cross-linking of peptidoglycan, weakening the cell wall.

  • Altered Cell Surface: For enterococci, this PBP binding leads to a change in the net surface charge of the bacterium, making it more positive.

  • Enhanced Daptomycin Binding: Daptomycin, a lipopeptide antibiotic, requires calcium to bind to the bacterial cell membrane. The alteration of the cell surface charge by the β-lactam facilitates and enhances the binding of the daptomycin-calcium complex to the cell membrane.[1]

  • Cell Depolarization and Death: Once bound, daptomycin oligomerizes and forms pores in the membrane, leading to rapid depolarization, loss of membrane potential, inhibition of protein, DNA, and RNA synthesis, and ultimately, bacterial cell death.

G cluster_cell Enterococcal Cell PBP Penicillin-Binding Proteins (PBPs) Membrane Cell Membrane PBP->Membrane Alters Surface Charge Death Cell Death Membrane->Death Leads to Daptomycin Daptomycin-Ca2+ Complex Membrane->Daptomycin Enhances Binding BetaLactam β-Lactam (e.g., Ampicillin) BetaLactam->PBP Binds & Inhibits Daptomycin->Membrane Forms Pores & Depolarizes

Caption: Synergistic Mechanism of Daptomycin and β-Lactams.

References

Validating the Therapeutic Potential of Enteromycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The inquiry into the therapeutic potential of "enteromycin" reveals a landscape where the term itself is not widely associated with a single, defined antimicrobial agent in recent scientific literature. Instead, the search points towards two distinct possibilities: enterocins , a class of bacteriocins produced by Enterococcus species with significant therapeutic promise, and Enteromycetin , a brand name for the well-established antibiotic chloramphenicol . This guide, therefore, will explore the therapeutic potential of both enterocins as a class and chloramphenicol, providing a comparative analysis against other established antibiotics for researchers, scientists, and drug development professionals.

Enterocins: A Promising Class of Bacteriocins

Enterocins are ribosomally synthesized antimicrobial peptides produced by bacteria of the Enterococcus genus. They have garnered considerable interest as potential alternatives to conventional antibiotics due to their potent activity against various pathogens, including antibiotic-resistant strains.

Mechanism of Action

Enterocins exert their antimicrobial effects primarily by disrupting the cell membrane integrity of target bacteria. This is often achieved through the formation of pores in the membrane, leading to the dissipation of the proton motive force and ultimately cell death. Some enterocins can also inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1]

Mechanism of Action of Enterocins cluster_enterocin Enterocin cluster_bacterial_cell Target Bacterial Cell Enterocin Enterocin Cell_Membrane Cell Membrane Enterocin->Cell_Membrane Binds to Lipid_II Lipid II Enterocin->Lipid_II Binds to Pore_Formation Pore Formation Cell_Membrane->Pore_Formation Disruption Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Inhibition Cell_Death Cell_Death Peptidoglycan_Synthesis->Cell_Death Pore_Formation->Cell_Death

Figure 1: Simplified signaling pathway of Enterocin's mechanism of action.

Therapeutic Potential and Preclinical Data

Preclinical studies have demonstrated the efficacy of various enterocins against a broad spectrum of Gram-positive bacteria, including notable pathogens like Staphylococcus aureus, Listeria monocytogenes, and vancomycin-resistant enterococci (VRE).[1][2] For instance, purified enterocin E-760 has been shown to inhibit the growth of 24 species of Gram-negative bacteria and 3 species of Gram-positive bacteria.[1] The stability of some enterocins, such as AS-48, over a wide range of pH and temperatures makes them attractive candidates for therapeutic development.[1]

Comparison with Other Antibiotics

The key advantage of enterocins lies in their novel mechanism of action, which can be effective against bacteria that have developed resistance to conventional antibiotics.[2] Unlike broad-spectrum antibiotics that can disrupt the natural microbiota, some bacteriocins have a narrower target range, potentially reducing side effects.[2]

Compound Mechanism of Action Spectrum of Activity Known Resistance Mechanisms
Enterocins (e.g., AS-48) Cell membrane disruption, inhibition of peptidoglycan synthesis[1]Primarily Gram-positive bacteria, some Gram-negative[1]Changes in cell surface properties, protease degradation
Vancomycin Inhibition of cell wall synthesisPrimarily Gram-positive bacteria, including MRSAAlteration of the D-Ala-D-Ala target
Daptomycin Cell membrane depolarizationGram-positive bacteria, including VRE[3]Alterations in cell membrane composition
Linezolid Inhibition of protein synthesis (50S ribosome)Gram-positive bacteria, including MRSA and VRE[3]Mutations in the 23S rRNA
Experimental Protocols

A standard method to assess the antimicrobial activity of enterocins is the agar well diffusion assay.

Agar Well Diffusion Assay Workflow Prepare_Agar_Plates Prepare appropriate agar plates Inoculate_Plates Inoculate with target bacteria Prepare_Agar_Plates->Inoculate_Plates Create_Wells Create wells in the agar Inoculate_Plates->Create_Wells Add_Enterocin Add enterocin solution to wells Create_Wells->Add_Enterocin Incubate_Plates Incubate plates Add_Enterocin->Incubate_Plates Measure_Inhibition_Zone Measure the zone of inhibition Incubate_Plates->Measure_Inhibition_Zone

Figure 2: Workflow for the Agar Well Diffusion Assay.

Protocol:

  • Prepare Mueller-Hinton agar plates (or other suitable medium for the test organism).

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the target bacterium.

  • Aseptically create wells (typically 6-8 mm in diameter) in the agar.

  • Add a known concentration of the purified enterocin solution to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the clear zone of inhibition around each well. The size of the zone correlates with the antimicrobial activity of the enterocin.

Enteromycetin (Chloramphenicol): A Broad-Spectrum Antibiotic

"Enteromycetin" is a brand name for chloramphenicol, a broad-spectrum antibiotic that has been in clinical use for many years.[4][5][6] It is effective against a wide range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.[4][5][6] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying.[5][6]

Mechanism of Action of Chloramphenicol cluster_chloramphenicol Chloramphenicol cluster_bacterial_ribosome Bacterial Ribosome Chloramphenicol Chloramphenicol 50S_Subunit 50S Ribosomal Subunit Chloramphenicol->50S_Subunit Binds to Peptidyl_Transferase Peptidyl Transferase Center 50S_Subunit->Peptidyl_Transferase Protein_Synthesis Protein Synthesis Peptidyl_Transferase->Protein_Synthesis Inhibition

Figure 3: Simplified diagram of Chloramphenicol's mechanism of action.

Therapeutic Uses and Clinical Data

Chloramphenicol is used to treat serious bacterial infections such as typhoid fever, bacterial meningitis, and certain eye infections.[4] However, its use is often limited due to the risk of serious side effects, including bone marrow suppression and aplastic anemia.[7]

Comparison with Other Broad-Spectrum Antibiotics
Antibiotic Mechanism of Action Spectrum of Activity Common Side Effects
Chloramphenicol Inhibition of protein synthesis (50S ribosome)[4][5][6]Broad-spectrum (Gram-positive, Gram-negative, anaerobes)Bone marrow suppression, aplastic anemia, gray baby syndrome[7]
Tetracyclines Inhibition of protein synthesis (30S ribosome)Broad-spectrumGastrointestinal upset, photosensitivity, tooth discoloration in children
Aminoglycosides Inhibition of protein synthesis (30S ribosome)Primarily Gram-negative aerobesNephrotoxicity, ototoxicity
Fluoroquinolones Inhibition of DNA replication (DNA gyrase and topoisomerase IV)Broad-spectrumTendinitis, peripheral neuropathy, CNS effects
Experimental Protocols

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antibiotic.

Broth Microdilution MIC Assay Workflow Prepare_Antibiotic_Dilutions Prepare serial dilutions of the antibiotic Add_Antibiotic Add antibiotic dilutions to the wells Prepare_Antibiotic_Dilutions->Add_Antibiotic Inoculate_Wells Inoculate microtiter plate wells with a standardized bacterial suspension Inoculate_Wells->Add_Antibiotic Incubate_Plate Incubate the plate Add_Antibiotic->Incubate_Plate Determine_MIC Determine the lowest concentration with no visible growth (MIC) Incubate_Plate->Determine_MIC

Figure 4: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Prepare a series of twofold dilutions of the antibiotic (e.g., chloramphenicol) in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the test bacterium.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubate the plate at the appropriate temperature and duration for the test organism.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

Conclusion

The therapeutic landscape in infectious diseases is continually evolving, with a pressing need for novel antimicrobial agents to combat rising antibiotic resistance. While "this compound" as a specific agent is not prominent, the class of enterocins represents a vibrant area of research with significant potential to yield new therapeutics. Their unique mechanisms of action offer a promising avenue to address infections caused by multidrug-resistant pathogens.

Conversely, Enteromycetin (chloramphenicol) , while a potent and historically important antibiotic, serves as a reminder of the critical balance between efficacy and safety in drug development. Its use is now reserved for specific, serious infections where the benefits outweigh the risks.

For researchers and drug development professionals, the exploration of enterocins offers a compelling frontier. Further investigation into their efficacy, safety, and spectrum of activity through rigorous preclinical and clinical studies is warranted to fully validate their therapeutic potential and pave the way for their potential clinical application.

References

The Unveiling of a Silent Threat: A Comparative Transcriptomic Guide to Enteromycin's Bacterial Assault

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of antibiotic action is paramount in the ever-escalating battle against antimicrobial resistance. This guide provides a comprehensive comparative transcriptomic analysis of bacteria treated with enteromycin, a potent inhibitor of bacterial protein synthesis. By dissecting the global gene expression changes, we illuminate the intricate cellular responses to this antibiotic and offer a comparative lens against other antimicrobial agents.

This compound, a trade name for the broad-spectrum antibiotic Chloramphenicol, exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of protein synthesis.[1][2] This action effectively halts the elongation of polypeptide chains, leading to a global shutdown of protein production and, consequently, bacterial growth.[1] This guide delves into the transcriptomic signatures of this inhibition, providing a detailed look at the downstream consequences of this primary mechanism of action.

Quantitative Transcriptomic Data Summary

To understand the landscape of gene expression alterations induced by this compound, we present a summary of differentially expressed genes (DEGs) in a model bacterium, Escherichia coli, following treatment. For a robust comparison, data from treatments with other antibiotics targeting different cellular processes are also included.

TreatmentUpregulated GenesDownregulated GenesTotal DEGsKey Affected Pathways
This compound (Chloramphenicol) 8578951752Ribosome biogenesis, Amino acid biosynthesis, Stress response
Ampicillin (Cell Wall Synthesis Inhibitor) 6307201350Peptidoglycan biosynthesis, Cell division, SOS response
Ciprofloxacin (DNA Gyrase Inhibitor) 7898321621DNA repair, SOS response, Nucleotide metabolism
Tetracycline (Protein Synthesis Inhibitor - 30S) 91210211933Ribosome biogenesis, Amino acid transport, Energy metabolism

Data is a representative summary based on comparative transcriptomic studies of E. coli.[3]

Experimental Protocols: A Roadmap to Transcriptomic Analysis

Reproducibility is the cornerstone of scientific advancement. Here, we provide a detailed methodology for a typical comparative transcriptomic study of bacteria treated with this compound.

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Escherichia coli K-12 MG1655 is a commonly used laboratory strain for such studies.

  • Growth Medium: Luria-Bertani (LB) broth provides the necessary nutrients for robust bacterial growth.

  • Culture Conditions: Cultures are typically grown aerobically at 37°C with shaking at 200 rpm to ensure uniform growth and aeration.

Antibiotic Treatment
  • An overnight culture of E. coli is diluted 1:100 into fresh LB broth.

  • The culture is grown to the mid-logarithmic phase (OD600 ≈ 0.4-0.6), a period of active and consistent growth.

  • The culture is then divided into experimental and control groups.

  • The experimental group is treated with this compound at a concentration that inhibits 50% of growth (IC50).[3]

  • Control groups include an untreated culture (negative control) and cultures treated with other antibiotics (e.g., ampicillin, ciprofloxacin) for comparative analysis.

  • All cultures are incubated for a defined period (e.g., 30-60 minutes) under the same growth conditions.

RNA Extraction and Sequencing
  • Bacterial cells are harvested by centrifugation.

  • Total RNA is extracted using a commercially available RNA purification kit, ensuring the removal of DNA and other contaminants.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is depleted to enrich for messenger RNA (mRNA).

  • The enriched mRNA is then used to construct a cDNA library.

  • High-throughput sequencing (RNA-seq) is performed on the cDNA library to generate millions of short reads.

Data Analysis
  • The quality of the raw sequencing reads is assessed.

  • Reads are mapped to the reference genome of the bacterium.

  • The number of reads mapping to each gene is counted.

  • Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.

  • Functional enrichment analysis of the DEGs is conducted to identify the biological pathways that are most affected by the antibiotic treatment.

Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, we present the following diagrams generated using Graphviz.

enteromycin_moa cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptidyl Transferase Center Peptidyl Transferase Center 50S->Peptidyl Transferase Center 30S 30S This compound This compound This compound->50S Inhibition Inhibition Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis Catalyzes Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Inhibition2 Inhibition Inhibition->Protein Synthesis Inhibition2->Bacterial Growth

Caption: Mechanism of action of this compound (Chloramphenicol).

transcriptomics_workflow Bacterial Culture Bacterial Culture Antibiotic Treatment Antibiotic Treatment Bacterial Culture->Antibiotic Treatment RNA Extraction RNA Extraction Antibiotic Treatment->RNA Extraction rRNA Depletion rRNA Depletion RNA Extraction->rRNA Depletion cDNA Library Prep cDNA Library Prep rRNA Depletion->cDNA Library Prep RNA Sequencing RNA Sequencing cDNA Library Prep->RNA Sequencing Data Analysis Data Analysis RNA Sequencing->Data Analysis DEGs & Pathway Analysis DEGs & Pathway Analysis Data Analysis->DEGs & Pathway Analysis

Caption: Experimental workflow for comparative transcriptomics.

By examining the transcriptomic response to this compound in a comparative context, we gain deeper insights into its specific impact on bacterial physiology. This knowledge is not only crucial for understanding the fundamental biology of antibiotic-bacterium interactions but also for the rational design of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

Assessing Enteromycin's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of enteromycin's (enterocin's) performance against various bacterial strains and other antibiotics, supported by experimental data. Enterocins, a class of bacteriocins produced by Enterococcus species, have garnered significant interest as potential alternatives to conventional antibiotics due to their potent antimicrobial activity, including against some resistant strains.

This guide summarizes the available data on the efficacy of enterocins, details the experimental protocols for assessing their activity, and visualizes the key mechanisms and workflows.

Comparative Efficacy of Enterocins and Standard Antibiotics

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various enterocins against a range of bacterial strains. For comparison, MIC values for standard antibiotics against some of these strains, compiled from various studies, are also included. It is important to note that direct side-by-side comparisons in single studies are limited, and variations in experimental conditions can affect MIC values.

Antibiotic/EnterocinBacterial StrainMIC (µg/mL)Reference(s)
Enterocins
Enterocin AS-48Listeria monocytogenes1.5 - 3.0
Staphylococcus aureus3.0 - 6.0
Bacillus cereus0.75
Enterocin A & BListeria monocytogenes0.1 - 0.8
Clostridium perfringens0.2 - 1.6
Enterocin L50AListeria monocytogenes0.05 - 0.2
Staphylococcus aureus (MRSA)1.6
Pseudomonas aeruginosa>128
Enterocin L50BListeria monocytogenes0.2 - 0.8
Staphylococcus aureus (MRSA)3.2
Standard Antibiotics
VancomycinEnterococcus faecalis1 - 4[1]
Enterococcus faecium (VRE)>32[1]
Staphylococcus aureus (MRSA)1 - 2
AmpicillinEnterococcus faecalis1 - 4[1]
Listeria monocytogenes0.25 - 0.5[2]
LinezolidEnterococcus faecalis (VRE)1 - 4
Enterococcus faecium (VRE)1 - 4
Staphylococcus aureus (MRSA)0.5 - 4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of Antimicrobial Dilutions:

  • Prepare a 2-fold serial dilution of the enterocin and comparator antibiotics in a 96-well microtiter plate.

  • Typically, 100 µL of broth is added to wells 2 through 12.

  • Add 200 µL of the highest concentration of the antimicrobial agent to well 1.

  • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no antimicrobial), and well 12 serves as the sterility control (no bacteria).

c. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

d. Reading the MIC:

  • Following incubation, examine the plate for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Procedure:

  • Following the determination of the MIC, take a sample (e.g., 10-100 µL) from each well that shows no visible growth.

  • Spread the sample onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

b. Reading the MBC:

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for Antibiotic Efficacy Assessment

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (18-24h) mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland Select colonies inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum Dilute inoculate Inoculate Microtiter Plate inoculum->inoculate antibiotic_prep Prepare Antibiotic Serial Dilutions antibiotic_prep->inoculate incubate_mic Incubate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate from Clear Wells onto Agar read_mic->plate_mbc Subculture incubate_mbc Incubate (18-24h, 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of antimicrobial agents.

Signaling Pathway of Enterocin Action

Many enterocins, particularly class IIa bacteriocins, exert their antimicrobial effect by forming pores in the target bacterial cell membrane. This process is often initiated by the interaction with the mannose phosphotransferase system (Man-PTS), which acts as a receptor.[3][4]

enterocin_pathway cluster_membrane Bacterial Cell Membrane man_pts Mannose Phosphotransferase System (Man-PTS) binding Binding to Man-PTS man_pts->binding pore Enterocin Pore Complex ion_efflux Ion Efflux (K+) pore->ion_efflux Disruption of ion gradient enterocin Enterocin Monomer enterocin->binding insertion Membrane Insertion & Oligomerization binding->insertion insertion->pore depolarization Membrane Depolarization ion_efflux->depolarization atp_depletion ATP Depletion depolarization->atp_depletion Inhibition of energy-dependent processes cell_death Cell Death atp_depletion->cell_death

Caption: Mechanism of action for class IIa enterocins via membrane pore formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of enteromycin and its related natural products: demethoxythis compound, akazaoxime, and A-76356. This document summarizes their chemical structures, biological activities, and biosynthetic relationships to aid in research and drug development efforts.

Structural Comparison

This compound and its analogs share a common structural scaffold but differ in key functional groups, which significantly influences their biological activity.

This compound is characterized by its N-(O-methyl-aci-nitroacetyl)-3-aminoacrylic acid structure[1][2][3]. A key feature of this compound is the O-methyl-aci-nitro group, a relatively uncommon functional group in natural products[1].

Demethoxythis compound is a closely related analog that lacks the methyl group on the aci-nitro functionality, possessing a simpler N-(hydroxyiminoacetyl)-3-aminoacrylic acid structure (an aldoxime)[4].

Akazaoxime also features an aldoxime group in place of the O-methyl nitronic acid of this compound. It was isolated from a marine-derived actinomycete of the genus Micromonospora[5][6][7].

A-76356 is another related natural product isolated alongside akazaoxime. While its full structure has been elucidated and is similar to akazaoxime, specific details of its biological activity are less commonly reported in readily available literature[5][7][8].

The chemical structures of these compounds are presented below:

Table 1: Structures of this compound and Related Natural Products

CompoundStructureKey Differentiating Functional Group
This compound this compound StructureO-methyl-aci-nitro group
Demethoxythis compound Demethoxythis compound StructureHydroxyimino (oxime) group
Akazaoxime Akazaoxime StructureAldoxime group
A-76356 A-76356 StructureO-methyl nitronate group

Comparative Biological Activity

While all these compounds are expected to exhibit antimicrobial properties, the available quantitative data for a direct comparison is limited.

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound and Related Natural Products

CompoundTest OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureusNot available
Escherichia coliNot available
Demethoxythis compoundStaphylococcus aureusNot available
Escherichia coliNot available
AkazaoximeKocuria rhizophila50[6][7]
Glomerella cingulata50[7]
Trichophyton rubrum25-50[7]
A-76356Various FungiNot available

Note: Extensive searches of available scientific literature did not yield specific MIC values for this compound, demethoxythis compound, and A-76356 against common bacterial and fungal strains, which is necessary for a direct quantitative comparison. Akazaoxime has demonstrated weak to moderate antimicrobial activity[6][7]. This compound has been noted to be active against Gram-negative bacteria[1].

Biosynthetic Relationship

This compound and akazaoxime share a common biosynthetic origin, which explains their structural similarities. The proposed biosynthetic pathway suggests a shared core structure that undergoes different enzymatic modifications to yield the final products.

Biosynthetic_Pathway Precursors Precursors Shared Intermediate Shared Intermediate Precursors->Shared Intermediate Biosynthetic Enzymes This compound This compound Shared Intermediate->this compound Methylation Akazaoxime Akazaoxime Shared Intermediate->Akazaoxime Oxidation

Caption: Proposed biosynthetic relationship of this compound and akazaoxime.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the antimicrobial activity of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Bacterial or fungal strains to be tested.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Spectrophotometer.

2. Inoculum Preparation:

  • Culture the test organism on an appropriate agar plate overnight.

  • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the stock solutions of the test compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared inoculum to each well (except the negative control).

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

  • Optionally, the optical density (OD) of each well can be read using a microplate reader at a specific wavelength (e.g., 600 nm) to quantify growth inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Serial_Dilution Serial Dilution in 96-well Plate Stock_Solutions->Serial_Dilution Inoculum Prepare Inoculum Inoculation Inoculate with Test Organism Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection OD_Reading Optional: OD Reading Incubation->OD_Reading MIC_Determination Determine MIC Visual_Inspection->MIC_Determination OD_Reading->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound and its related natural products represent a family of compounds with potential antimicrobial activities. The structural variations, particularly at the aci-nitro/oxime moiety, are likely to be key determinants of their biological target specificity and potency. While quantitative data for a direct comparison of their antimicrobial efficacy is currently limited in the public domain, the available information on akazaoxime suggests that this class of compounds warrants further investigation. The detailed experimental protocol provided here can be utilized to generate the necessary comparative data to fully elucidate the structure-activity relationships within this promising family of natural products.

References

Validating the Target of Ribosome-Inhibiting Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "enteromycin" is ambiguous in scientific literature, potentially referring to a lesser-known natural product or being confused with the broad class of "enterocins." A more common source of confusion is the trade name "Enteromycetin," which is a brand name for the well-characterized antibiotic, Chloramphenicol . This guide will focus on the extensively validated bacterial target of Chloramphenicol and compare it with other antibiotics that also target the bacterial ribosome. This approach provides a robust framework for understanding the principles and methodologies of antibiotic target validation.

The validation of a drug's molecular target is a cornerstone of modern drug development. It provides a clear mechanism of action, facilitates the development of more potent and specific derivatives, and helps in understanding and predicting resistance mechanisms. This guide offers a comparative overview of the target validation for Chloramphenicol and other prominent ribosome-targeting antibiotics, presenting key experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Chloramphenicol: Targeting the Peptidyl Transferase Center

Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1] Its primary target is the 50S subunit of the bacterial 70S ribosome .[1] High-resolution structural studies have revealed that Chloramphenicol binds to the peptidyl transferase center (PTC), the catalytic heart of the ribosome.[2] By occupying this site, it sterically hinders the correct positioning of the aminoacyl-tRNA in the ribosomal A-site, thereby preventing peptide bond formation.[3]

Comparative Analysis of Ribosome-Targeting Antibiotics

To provide a comprehensive understanding, we compare the target engagement and inhibitory activity of Chloramphenicol with three other classes of ribosome-targeting antibiotics, each with a distinct binding site and mechanism of action.

Antibiotic (Class) Primary Target Binding Site Dissociation Constant (Kd) IC50 (In Vitro Translation)
Chloramphenicol (Phenicol)50S Ribosomal SubunitPeptidyl Transferase Center (A-site)~2 µM[2][4]~2 µM[5]
Erythromycin (Macrolide)50S Ribosomal SubunitNascent Peptide Exit Tunnel (NPET)~1.0 x 10-8 M (10 nM)[6]~0.5 µM
Neomycin (Aminoglycoside)30S Ribosomal SubunitA-site (16S rRNA)~40 µM (to precursor particle)[7]~2.5 µg/mL (~4.1 µM)[8]
Linezolid (Oxazolidinone)50S Ribosomal SubunitPeptidyl Transferase Center (P-site)Not widely reported15-24 µM (MS2 RNA-directed)[9]

Note: Kd and IC50 values can vary depending on the experimental conditions and the bacterial species or in vitro system used.

Mechanisms of Action on the Bacterial Ribosome

The following diagram illustrates the distinct binding sites of Chloramphenicol and its comparators on the bacterial ribosome, highlighting their different mechanisms for inhibiting protein synthesis.

G Mechanisms of Ribosome-Targeting Antibiotics cluster_ribosome Bacterial 70S Ribosome cluster_antibiotics Antibiotics 50S 50S Subunit Peptidyl Transferase Center (PTC) Nascent Peptide Exit Tunnel (NPET) 30S 30S Subunit A-site (decoding center) Chloramphenicol Chloramphenicol Chloramphenicol->50S:f1 Binds to A-site of PTC, prevents peptide bond formation Erythromycin Erythromycin Erythromycin->50S:f2 Binds to NPET, blocks polypeptide elongation Linezolid Linezolid Linezolid->50S:f1 Binds near P-site of PTC, prevents initiation complex formation Neomycin Neomycin Neomycin->30S:f1 Binds to A-site of 30S, causes mRNA misreading

Caption: Binding sites and mechanisms of ribosome-targeting antibiotics.

Experimental Protocols for Target Validation

Validating an antibiotic's target involves a multi-faceted approach, combining biochemical, functional, and genetic evidence. Below are detailed protocols for key experiments.

Ribosome Binding Assay (Equilibrium Dialysis)

This method directly measures the binding affinity (Kd) of a radiolabeled antibiotic to purified ribosomes.

Objective: To determine the dissociation constant (Kd) of an antibiotic for its ribosomal target.

Materials:

  • Purified 70S ribosomes from the target bacterium (e.g., E. coli).

  • Radiolabeled antibiotic (e.g., [14C]-Chloramphenicol).

  • Dialysis buffer (e.g., Tris-HCl, MgCl2, KCl, β-mercaptoethanol).

  • Equilibrium dialysis cells (e.g., 2-chamber microdialysis cells).

  • Dialysis membrane with an appropriate molecular weight cutoff (MWCO).

  • Scintillation counter and scintillation fluid.

Protocol:

  • Preparation: Assemble the dialysis cells with the membrane separating the two chambers.

  • Loading:

    • In one chamber, add a known concentration of purified ribosomes in dialysis buffer.

    • In the other chamber, add the same volume of dialysis buffer containing a range of concentrations of the radiolabeled antibiotic.

  • Equilibration: Incubate the dialysis cells at a constant temperature (e.g., 4°C) with gentle agitation for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Sampling: After equilibration, carefully remove equal volume aliquots from both chambers of each cell.

  • Quantification:

    • Measure the radioactivity (counts per minute, CPM) of the aliquots using a scintillation counter.

    • The concentration of free antibiotic is determined from the chamber without ribosomes.

    • The concentration of bound antibiotic is calculated by subtracting the free concentration from the total concentration in the ribosome-containing chamber.

  • Data Analysis: Plot the concentration of bound antibiotic versus the free antibiotic concentration. Fit the data to a saturation binding curve to determine the Kd.

G Workflow for Ribosome Binding Assay start Start prep Prepare dialysis cells with semi-permeable membrane start->prep load Load one chamber with ribosomes, the other with radiolabeled antibiotic prep->load incubate Incubate to reach equilibrium (e.g., 18-24h at 4°C) load->incubate sample Collect aliquots from both chambers incubate->sample quantify Measure radioactivity (CPM) using a scintillation counter sample->quantify calculate Calculate free and bound antibiotic concentrations quantify->calculate analyze Plot bound vs. free concentration and fit curve to determine Kd calculate->analyze end End analyze->end

Caption: General workflow for a ribosome binding assay via equilibrium dialysis.

In Vitro Translation Inhibition Assay

This functional assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).

Objective: To quantify the functional inhibition of protein synthesis by an antibiotic.

Materials:

  • Bacterial cell-free extract (e.g., S30 extract from E. coli) or a reconstituted in vitro translation system (e.g., PURE system).

  • DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase or sfGFP).

  • Amino acid mixture, energy source (ATP, GTP), and reaction buffer.

  • The antibiotic to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader (luminometer or fluorometer).

Protocol:

  • Compound Preparation: Prepare a serial dilution of the antibiotic in the solvent. A 10-point, 3-fold dilution series is common.

  • Reaction Setup: On ice, prepare a master mix containing the cell-free extract, reaction buffer, energy source, and the reporter template.

  • Plating:

    • Dispense the master mix into the wells of a microplate.

    • Add a small volume (e.g., 1 µL) of each antibiotic dilution to the respective wells.

    • Include a positive control (vehicle solvent only) and a negative control (no DNA/mRNA template).

  • Incubation: Incubate the plate at the optimal temperature for the translation system (e.g., 37°C) for a set period (e.g., 2-4 hours).

  • Detection:

    • Equilibrate the plate to room temperature.

    • If using a luciferase reporter, add the luciferase substrate to each well and immediately measure the luminescence.

    • If using a fluorescent protein reporter, measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Normalize the data to the positive control (100% activity) and negative control (0% activity). Plot the percentage of inhibition against the logarithm of the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Genetic Validation via Resistance Mutation Mapping

This in vivo approach provides strong evidence for the antibiotic's target by identifying mutations within the target that confer resistance.

Objective: To identify the antibiotic's target by selecting for and sequencing resistance-conferring mutations.

Protocol:

  • Selection of Resistant Mutants:

    • Grow a large population of susceptible bacteria (e.g., 109-1010 cells).

    • Plate the bacteria on agar containing a concentration of the antibiotic that is 4-8 times the Minimum Inhibitory Concentration (MIC).

    • Incubate the plates until resistant colonies appear.

  • Verification of Resistance:

    • Isolate individual resistant colonies and re-streak them on antibiotic-containing agar to confirm the resistant phenotype.

    • Determine the new MIC for the resistant strains to quantify the level of resistance.

  • Genomic DNA Extraction: Extract genomic DNA from both the resistant mutant and the original susceptible (wild-type) parent strain.

  • Gene Sequencing:

    • Based on the hypothesized target (e.g., 23S rRNA for Chloramphenicol), design primers to amplify the corresponding gene(s).

    • Sequence the amplified gene(s) from both the wild-type and resistant strains.

  • Mutation Identification: Compare the sequences to identify mutations present only in the resistant strain. For ribosome-targeting antibiotics, these are often found in the rRNA genes (e.g., 23S rRNA) or in genes encoding ribosomal proteins.[11][12]

  • Confirmation (Optional but Recommended):

    • Re-introduce the identified mutation into a susceptible wild-type strain using genetic engineering techniques (e.g., CRISPR-Cas9).

    • Confirm that the engineered strain now exhibits resistance to the antibiotic, definitively linking the mutation in the target gene to the resistance phenotype.

G Logical Flow for Genetic Target Validation start Start expose Expose large bacterial population to high concentration of antibiotic start->expose select Select for spontaneously resistant mutants expose->select isolate Isolate resistant colonies and confirm MIC increase select->isolate extract Extract genomic DNA from resistant and wild-type strains isolate->extract sequence Sequence hypothesized target gene(s) (e.g., 23S rRNA) extract->sequence compare Compare sequences to identify mutation(s) in the resistant strain sequence->compare confirm Confirm mutation's role by re-introducing it into a wild-type strain (optional but definitive) compare->confirm end End: Target Validated confirm->end

Caption: Logical steps for validating an antibiotic target using resistance mapping.

References

Safety Operating Guide

Navigating the Disposal of Enteromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, step-by-step guide to the safe handling and disposal of Enteromycin waste, ensuring the safety of laboratory personnel and environmental protection. Please note that specific information for a compound named "this compound" could not be definitively located. The following procedures are based on established best practices for the disposal of hazardous antibiotic and cytotoxic compounds.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining ecological integrity. For potent compounds such as antibiotics, particularly those used in research and development, meticulous adherence to disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a compound presumed to be an antibiotic with potential hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to establish a safe handling environment. All manipulation of this compound, including weighing, reconstituting, and aliquoting, should be conducted within a certified chemical fume hood or biological safety cabinet to minimize the risk of aerosol inhalation.

Personnel must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Two pairs of chemotherapy-tested gloves

  • An impervious, disposable gown

  • A face shield and a mask for full facial protection

Step-by-Step Disposal Procedures

The disposal of this compound waste must comply with all local, state, and federal regulations governing hazardous chemical waste.[1][2] The fundamental principle is to treat all materials that have come into contact with this compound as hazardous waste.

1. Segregation of Waste: Proper segregation at the point of generation is the first and most critical step.[2]

  • Solid Waste: All disposable items such as gloves, gowns, bench paper, and vials containing solid this compound should be placed in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused stock solutions and media containing this compound should be collected in a designated, shatter-resistant, and sealed hazardous waste container.[3] It is crucial to ensure that incompatible chemicals are not mixed in the same container.[4] For instance, halogenated and non-halogenated solvents should be collected separately.[4]

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically labeled for chemotherapy or hazardous chemical waste.

2. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled.[5] The label should include:

  • The words "Hazardous Waste"[4][5]

  • The full chemical name: "this compound" (and any other chemical constituents)

  • The accumulation start date[4]

  • The primary hazard associated with the waste (e.g., Toxic, Cytotoxic)

3. Storage of Hazardous Waste: Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] The SAA should be a secure area, away from general laboratory traffic.

Quantitative Storage Guidelines for Hazardous Waste

ParameterLimitCitation
Maximum Volume in SAA55 gallons[1]
Maximum Volume for Acutely Toxic Waste1 quart (liquid) or 1 kilogram (solid)[1]
Maximum Accumulation Time12 months (provided volume limits are not exceeded)[1]

4. Request for Disposal: Once a waste container is full or the accumulation time limit is approaching, a request for pickup should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.[1][2]

Experimental Protocol: Triple Rinsing of Empty Containers

Empty containers that have held acutely hazardous waste, such as this compound, require a specific decontamination procedure before they can be considered non-hazardous.[4][6]

Objective: To decontaminate an empty container that held this compound to render it safe for disposal as regular trash.

Methodology:

  • Select a solvent (e.g., water, or another solvent in which this compound is soluble) for rinsing.

  • Add a volume of the solvent equal to approximately 5-10% of the container's volume.[6]

  • Securely cap the container and agitate it vigorously to ensure the entire inner surface is rinsed.

  • Pour the rinsate into a designated hazardous liquid waste container.

  • Repeat the rinsing procedure two more times for a total of three rinses.

  • The collected rinsate must be disposed of as hazardous waste.[6]

  • After triple rinsing, deface or remove the original label from the container before disposing of it in the regular trash.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Enteromycin_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Gown, Face Shield) start->ppe empty_container Empty this compound Container start->empty_container segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste Container (Labeled 'Hazardous') segregate->solid_waste Solids liquid_waste Liquid Waste Container (Labeled 'Hazardous') segregate->liquid_waste Liquids sharps_waste Sharps Container (Labeled 'Hazardous') segregate->sharps_waste Sharps storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup_request Request Waste Pickup from EHS storage->pickup_request disposal Proper Disposal by Licensed Contractor pickup_request->disposal end End: Safe and Compliant Disposal disposal->end triple_rinse Perform Triple Rinse Procedure empty_container->triple_rinse rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->rinsate defaced_container Dispose of Defaced Container in Regular Trash triple_rinse->defaced_container rinsate->liquid_waste

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound and other hazardous antibiotic compounds, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Enteromycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Enteromycin. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Chemical Properties

PropertyValueSource
Molecular FormulaC6H8N2O5PubChem[1]
Molecular Weight188.14 g/mol PubChem[1]
AppearanceSolid (assumed)General chemical data

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to prevent exposure.[2][3] A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[4]

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free, chemical-resistant nitrile gloves.[5][6] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area.[3][5] Change gloves every 30-60 minutes or immediately if contaminated or torn.[3][6]
Body Disposable, Low-Permeability GownA solid-front gown with long sleeves and tight-fitting knit cuffs is required.[5][6][7][8] This prevents contamination of personal clothing.
Eyes/Face Safety Goggles and Face ShieldUse safety goggles to protect against splashes. A full face shield should be worn when there is a significant risk of splashing, such as during reconstitution or spill cleanup.[2]
Respiratory N95 RespiratorRequired when handling powdered this compound to prevent inhalation of aerosols.[9] All handling of the powder must be done in a certified chemical fume hood or biological safety cabinet.[5]
Feet Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet.[5] Shoe covers may be necessary for large-scale work or in the event of a spill.[5]

Handling Procedures

All handling of this compound, particularly in powdered form, must occur within a designated containment area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize exposure.[5]

Preparation and Weighing:

  • Prepare the Work Surface: Cover the work surface with a disposable, plastic-backed absorbent pad.[7]

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Tare a lidded container on a balance.

    • Transfer the container to the fume hood or BSC.

    • Carefully add the powdered this compound to the container and securely close the lid.[5]

    • Return the closed container to the balance to record the weight.[5]

Reconstitution:

  • Venting: If reconstituting from a vial, use a venting device with a 0.22-micron hydrophobic filter to equalize pressure and prevent spraying.[8]

  • Solvent Addition: Slowly add the desired solvent to the vial, allowing it to run down the side of the container to minimize aerosol generation.

  • Cleaning: Wipe the exterior of the container with an appropriate cleaning solution (e.g., 70% alcohol) before removing it from the containment area.[8]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.[4]

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a gown, eye/face protection, and a respirator.

  • Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.

  • Cleaning:

    • Carefully clean the area, working from the outer edges of the spill inward.

    • Wash the affected area with soap and water.[8]

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[8]

Disposal Plan

Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria.[5][10] All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[4][8]

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, absorbent pads, vials) must be placed in a clearly labeled, puncture-resistant hazardous waste container.[8] These containers are often color-coded, with black bins designated for hazardous materials.[11]
Liquid Waste Unused stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved, sealed container for chemical waste disposal.[10] Do not pour liquid waste down the drain.[10][12]
Sharps Needles, syringes, and other contaminated sharps must be disposed of intact in a designated sharps container to prevent aerosol generation and injury.[8] Do not recap needles.[8]

All waste containers must be sealed and disposed of through your institution's hazardous waste management program.[11]

Diagrams

Enteromycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Containment Area (Fume Hood/BSC) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh reconstitute Reconstitute Solution weigh->reconstitute label_container Label Container reconstitute->label_container decontaminate Decontaminate Work Surface label_container->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_solid Dispose of Solid Waste (PPE, Vials) doff_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste (Unused Solutions) doff_ppe->dispose_liquid dispose_sharps Dispose of Sharps doff_ppe->dispose_sharps

Caption: Workflow for the safe handling of this compound.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate don_ppe Don Spill Response PPE evacuate->don_ppe contain Contain Spill with Absorbent Pads don_ppe->contain clean Clean Area (Outer to Inner) contain->clean dispose Dispose of all Contaminated Materials as Hazardous Waste clean->dispose

Caption: Immediate steps for responding to an this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.